Rosuvastatin Sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H28FN3NaO6S |
|---|---|
分子量 |
504.5 g/mol |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/b10-9+;/t16-,17-;/m1./s1 |
InChIキー |
GBXDCARLOZJGAB-DHMAKVBVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Rosuvastatin Sodium and HMG-CoA Reductase: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rosuvastatin (B1679574) is a highly potent and selective inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanism by which rosuvastatin exerts its inhibitory effects. Through a combination of competitive, reversible binding, and unique structural interactions, rosuvastatin effectively blocks the conversion of HMG-CoA to mevalonate (B85504), leading to a cascade of cellular events that culminate in a significant reduction of low-density lipoprotein cholesterol (LDL-C).[1][3][4] This document details the binding kinetics, thermodynamics, and structural basis of this interaction, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.
Molecular Mechanism of Action
Rosuvastatin's primary mechanism of action is the direct, competitive, and reversible inhibition of HMG-CoA reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the synthesis of cholesterol and other isoprenoids.[3][5] By acting as a structural analog to the HMG-CoA substrate, rosuvastatin competes for the active site of the enzyme, effectively preventing the natural substrate from binding.[3][6]
Binding and Structural Interactions
The high potency and selectivity of rosuvastatin are attributed to its unique molecular structure, which allows for a greater number of binding interactions with the HMG-CoA reductase active site compared to other statins.[7][8] A key feature is the polar methanesulfonamide (B31651) group, which enhances ionic interactions with the enzyme.[1][2]
X-ray crystallography studies of the human HMG-CoA reductase catalytic domain in complex with rosuvastatin (PDB ID: 1HWL) have elucidated the specific molecular interactions.[9] Key binding interactions include:
-
Polar Interactions: Rosuvastatin engages with the "cis loop" of the enzyme, forming interactions with residues such as Serine 684, Aspartate 690, Lysine 691, and Lysine 692.[10]
-
Hydrogen Bonds: The crucial O5-hydroxyl group on rosuvastatin's heptenoate chain forms hydrogen bonds with Glutamate 559 and Aspartate 767 of the enzyme.[10]
-
Van der Waals Forces: The hydrophobic ring structures of rosuvastatin engage in van der Waals interactions with several enzyme residues, including Leu 562, Val 683, Leu 853, Ala 856, and Leu 857, further stabilizing the complex.[10]
Inhibition Kinetics and Thermodynamics
Kinetic studies have demonstrated that rosuvastatin's inhibition is competitive with respect to the HMG-CoA substrate and non-competitive with respect to the cofactor NADPH.[11]
Thermodynamic analysis reveals that the binding of rosuvastatin is a highly favorable process. Uniquely among many statins, the binding affinity of rosuvastatin is driven predominantly by a large, favorable change in enthalpy (ΔH°), which accounts for approximately 76% of the total binding energy.[12][13] This indicates that the formation of strong hydrogen bonds and van der Waals interactions is the primary energetic driver for its high affinity.
Quantitative Data: Inhibitory Potency and Binding Affinity
The potency of rosuvastatin has been quantified through various in vitro assays. The data consistently show that rosuvastatin is one of the most potent HMG-CoA reductase inhibitors developed.
| Parameter | Value | Condition / Source | Reference |
| IC₅₀ | 11 nM | Cell-free assay | [14][15] |
| 5.4 nM | In vitro assay | ||
| 1.12 nM | Cholesterol biosynthesis in rat hepatocytes | [14] | |
| pIC₅₀ | 8.43 | Calculated via C3D-QSAR model | [16][17] |
| Binding Affinity | ~4x greater than HMG-CoA | - | [1] |
| Binding Enthalpy (ΔH°) | -69.0 kJ/mol (-16.5 kcal/mol) | At 37°C | [11] |
| Binding Entropy (TΔS°) | -9.6 kJ/mol (-2.3 kcal/mol) | At 37°C | [11] |
Cellular and Physiological Consequences
The inhibition of HMG-CoA reductase by rosuvastatin initiates a well-defined signaling cascade within hepatocytes, the primary site of action.[1][4]
-
Decreased Intracellular Cholesterol: The blockade of the mevalonate pathway leads to a depletion of the intracellular cholesterol pool in liver cells.[1][4]
-
Upregulation of LDL Receptors: In response to reduced intracellular cholesterol, hepatocytes activate sterol regulatory element-binding proteins (SREBPs).[18] These transcription factors increase the expression of the gene encoding the LDL receptor.
-
Enhanced LDL-C Clearance: The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the uptake and catabolism of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[1][2][4]
-
Other Lipid Effects: Rosuvastatin also reduces the hepatic synthesis of very-low-density lipoprotein (VLDL) and triglycerides (TG) and can modestly increase high-density lipoprotein cholesterol (HDL-C).[4][19]
Beyond its lipid-lowering effects, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory, antioxidant, and antithrombotic actions, which contribute to its cardiovascular benefits.[1][5][20] These effects are partly mediated by the reduced synthesis of isoprenoid intermediates downstream of mevalonate, which are crucial for various cellular signaling processes.[21]
References
- 1. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rosuvastatin: Beyond the cholesterol-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. rcsb.org [rcsb.org]
- 10. Rosuvastatin - Proteopedia, life in 3D [proteopedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. A new HMG-CoA reductase inhibitor, rosuvastatin, exerts anti-inflammatory effects on the microvascular endothelium: the role of mevalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pleiotropic Effects of Rosuvastatin Sodium in Cardiovascular Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely recognized for its robust lipid-lowering capabilities. However, a substantial body of evidence demonstrates that its therapeutic benefits in cardiovascular disease extend far beyond its effects on cholesterol synthesis. These non-lipid-lowering, or "pleiotropic," effects contribute significantly to its cardioprotective profile. This technical guide provides a comprehensive overview of the multifaceted mechanisms of rosuvastatin, focusing on its anti-inflammatory, antioxidant, and immunomodulatory properties, as well as its impact on endothelial function, plaque stability, and thrombotic potential. Detailed experimental methodologies and quantitative data from key clinical and preclinical studies are presented to offer a thorough understanding of rosuvastatin's pleiotropic actions.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. While dyslipidemia is a major risk factor, the pathophysiology of atherosclerosis is now understood to be a complex interplay of lipid deposition, inflammation, oxidative stress, and endothelial dysfunction. Statins, including rosuvastatin, are a cornerstone of CVD prevention and treatment. Their primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which leads to reduced cholesterol biosynthesis and increased clearance of low-density lipoprotein cholesterol (LDL-C) from circulation.[1]
Beyond this primary function, rosuvastatin exerts a range of pleiotropic effects that are independent of its LDL-C-lowering action. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras. By inhibiting the prenylation and subsequent activation of these signaling proteins, rosuvastatin modulates a variety of cellular processes implicated in atherogenesis.[1][2] This guide delves into the key pleiotropic mechanisms of rosuvastatin, presenting the quantitative evidence and experimental approaches used to elucidate these effects.
Anti-Inflammatory Effects
Chronic inflammation is a critical component in the initiation and progression of atherosclerotic plaques. Rosuvastatin has been shown to exert potent anti-inflammatory effects through various mechanisms, including the downregulation of pro-inflammatory cytokines and adhesion molecules.
Reduction of Inflammatory Markers
Rosuvastatin significantly reduces levels of key inflammatory biomarkers, most notably high-sensitivity C-reactive protein (hs-CRP), a strong predictor of future cardiovascular events.[3] It also modulates other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]
| Parameter | Dosage | Study Population | Duration | Effect | Reference |
| hs-CRP | 20 mg/day | Healthy individuals with elevated hs-CRP | 12 months | 37% reduction | [3][6] |
| hs-CRP | 10 mg/day | Patients with ischemic systolic heart failure and hs-CRP ≥2.0 mg/L | 3 months | 33.3% reduction | [7] |
| TNF-α | 40 mg/day | Patients with Acute Coronary Syndrome (ACS) | 2 months | Significant decrease (P=0.001) | [4] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 40 mg/day | Patients with ACS | 2 months | Significant decrease (P=0.003) | [4] |
| Interleukin-6 (IL-6) | 10 mg/day | Patients with hypertension and dyslipidemia | Not specified | Significant reduction | [8] |
Experimental Protocol: Quantification of Inflammatory Markers by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying inflammatory markers in plasma or serum.
-
Principle: A sandwich ELISA is typically employed, where a capture antibody specific for the target cytokine (e.g., hs-CRP, TNF-α, IL-6) is coated onto the wells of a microplate.[9]
-
Sample Incubation: Patient serum or plasma samples, along with standards of known concentrations, are added to the wells. The target cytokine binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine, is added, binding to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change proportional to the amount of bound cytokine.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.[10][11]
Improvement of Endothelial Function
Endothelial dysfunction is an early event in atherosclerosis, characterized by reduced bioavailability of nitric oxide (NO), a critical vasodilator and anti-atherogenic molecule. Rosuvastatin improves endothelial function, primarily by enhancing the activity of endothelial nitric oxide synthase (eNOS).
Enhancement of Flow-Mediated Dilation (FMD)
Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation and is a widely accepted measure of endothelial function.[12]
| Parameter | Dosage | Study Population | Duration | Effect | Reference |
| Flow-Mediated Dilation (FMD) | 5 mg/day | Hypercholesterolemic patients | 2 months | 34% improvement | [13][14] |
| Flow-Mediated Dilation (FMD) | 10 mg/day | Hypercholesterolemic patients | 2 months | 40% improvement | [13][14] |
| Flow-Mediated Dilation (FMD) | 20 mg/day | Hypercholesterolemic patients | 2 months | 46% improvement | [13][14] |
| Coronary Flow Reserve (CFR) | 10 mg/day | Hypertensive patients at cardiovascular risk | 12 months | Significant improvement (from 3.03 to 3.25) | [15] |
Experimental Protocol: Assessment of Flow-Mediated Dilation
-
Patient Preparation: The patient rests in a supine position in a quiet, temperature-controlled room. Measurements are taken after a period of fasting and abstinence from caffeine (B1668208) and smoking.[16]
-
Baseline Imaging: A high-resolution ultrasound transducer is positioned over the brachial artery to obtain a clear longitudinal image. Baseline artery diameter and blood flow velocity are recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce ischemia.[17]
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release NO.
-
Measurement of Dilation: The diameter of the brachial artery is continuously monitored for several minutes after cuff deflation. The maximum diameter achieved is recorded.
-
Calculation of FMD: FMD is calculated as the percentage change in artery diameter from baseline to the maximum post-occlusion diameter.[18]
Signaling Pathways Modulated by Rosuvastatin
The pleiotropic effects of rosuvastatin are mediated through complex signaling pathways. Key among these is the inhibition of the mevalonate pathway, which has downstream consequences on protein prenylation and cellular signaling.
HMG-CoA Reductase Inhibition and Downstream Effects
This diagram illustrates the central role of HMG-CoA reductase inhibition in mediating the pleiotropic effects of rosuvastatin.
Caption: Rosuvastatin inhibits HMG-CoA reductase, reducing isoprenoid synthesis and subsequent prenylation of small GTPases, leading to its pleiotropic effects.
PI3K/Akt/eNOS Signaling Pathway
Rosuvastatin enhances the production of nitric oxide through the activation of the PI3K/Akt/eNOS signaling cascade.
Caption: Rosuvastatin activates the PI3K/Akt pathway, leading to eNOS phosphorylation and increased nitric oxide production.
Experimental Protocol: Western Blot for eNOS Phosphorylation
Western blotting is used to detect the phosphorylation status of eNOS, a key indicator of its activation.
-
Protein Extraction: Endothelial cells or tissue homogenates are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated eNOS (at Ser1177) and another for total eNOS.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The band intensities for phosphorylated and total eNOS are quantified.[19]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a pivotal role in atherogenesis. Rosuvastatin exhibits significant antioxidant effects.
Reduction of Oxidized LDL and Markers of Oxidative Stress
Rosuvastatin reduces the levels of oxidized LDL (ox-LDL), a highly atherogenic particle, and modulates the activity of antioxidant enzymes.[20][21]
| Parameter | Dosage | Study Population/Model | Duration | Effect | Reference |
| Oxidized LDL (ox-LDL) | Not specified | Meta-analysis of 25 trials | Not applicable | Significant decrease in circulating concentrations | [22] |
| Malondialdehyde (MDA) | Not specified | Rat model of liver fibrosis | Not specified | Reduced levels | [20] |
| Superoxide Dismutase (SOD) | Not specified | Rat model of liver fibrosis | Not specified | Promoted levels | [20] |
Experimental Workflow: Assessing Antioxidant Effects
Caption: Workflow for evaluating the antioxidant effects of rosuvastatin through the measurement of ox-LDL, SOD, and MDA.
Effects on Plaque Stability and Thrombosis
The clinical benefits of rosuvastatin in reducing cardiovascular events are also linked to its ability to stabilize atherosclerotic plaques and reduce the risk of thrombosis.
Plaque Stabilization
Rosuvastatin promotes the development of a more stable plaque phenotype by reducing the lipid core, decreasing inflammation within the plaque, and thickening the fibrous cap.[17]
Anti-thrombotic Effects
Rosuvastatin reduces the risk of venous thromboembolism (VTE) and modulates platelet activity.[23][24][25][26]
| Parameter | Dosage | Study Population | Duration | Effect | Reference |
| Venous Thromboembolism (VTE) Risk | 20 mg/day | Pooled analysis of HOPE-3 and JUPITER trials | Mean 3.62 years | 47% proportional risk reduction | [23][24] |
| Monocyte-Platelet Aggregates | 40 mg | Patients with ACS | 8 hours | 25.3% absolute reduction | [27] |
| Neutrophil-Platelet Aggregates | 40 mg | Patients with ACS | 8 hours | 18.9% absolute reduction | [27] |
| ADP-induced Platelet Aggregation | 20 mg/day | Clopidogrel-treated cerebrovascular patients | Not specified | Significant decrease (from 46.15% to 31.35%) | [28] |
Experimental Protocol: Immunohistochemistry for Plaque Analysis
Immunohistochemistry (IHC) is used to visualize and quantify cellular and molecular components within atherosclerotic plaques.
-
Tissue Preparation: Aortic sections are harvested, fixed in formalin, and embedded in paraffin (B1166041).[29]
-
Sectioning and Mounting: The paraffin blocks are sectioned and the thin tissue slices are mounted on microscope slides.
-
Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded ethanol (B145695) solutions.[30]
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the target epitopes.
-
Immunostaining: The slides are incubated with primary antibodies against specific markers (e.g., CD68 for macrophages, alpha-smooth muscle actin for smooth muscle cells).
-
Detection: A secondary antibody conjugated to an enzyme is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted with a coverslip.
-
Microscopy and Analysis: The stained sections are examined under a microscope, and the extent of staining for each marker is quantified using image analysis software.[31]
Conclusion
The therapeutic efficacy of rosuvastatin in cardiovascular disease is unequivocally linked to its potent LDL-C lowering effects. However, the comprehensive body of evidence presented in this guide highlights the significant contribution of its pleiotropic properties. By modulating inflammation, oxidative stress, endothelial function, plaque composition, and thrombotic potential, rosuvastatin provides a multi-pronged approach to the management of atherosclerosis. For researchers and drug development professionals, a thorough understanding of these pleiotropic mechanisms is crucial for identifying novel therapeutic targets and developing next-generation cardiovascular therapies. The continued exploration of the intricate signaling pathways influenced by rosuvastatin will undoubtedly pave the way for more effective strategies to combat cardiovascular disease.
References
- 1. Quantitative and qualitative effects of rosuvastatin on LDL-cholesterol: what is the clinical significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet reactivity in response to loading dose of atorvastatin or rosuvastatin in patients with stable coronary disease before percutaneous coronary intervention: The STATIPLAT randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. jcimcr.org [jcimcr.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Rosuvastatin and Metformin Decrease Inflammation and Oxidative Stress in Patients With Hypertension and Dyslipidemia - Revista Española de Cardiología [revespcardiol.org]
- 9. updates.reinste.com [updates.reinste.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rosuvastatin dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Rosuvastatin on Coronary Flow Reserve in Hypertensive Patients at Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. 2.4. Assessment of flow‐mediated dilation [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Protective effect of rosuvastatin treatment by regulating oxidized low-density lipoprotein expression in a rat model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Effects of Statin Therapy on Oxidized LDL and Its Antibodies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rosuvastatin for the prevention of venous thromboembolism: a pooled analysis of the HOPE-3 and JUPITER randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rosuvastatin for the prevention of venous thromboembolism: a pooled analysis of the HOPE-3 and JUPITER randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Randomized Trial of Rosuvastatin in the Prevention of Venous Thromboembolism: the JUPITER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A randomized trial of rosuvastatin in the prevention of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The effect of rosuvastatin on thromboinflammation in the setting of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 30. bosterbio.com [bosterbio.com]
- 31. abcepta.com [abcepta.com]
Rosuvastatin Sodium's Role in Regulating Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574), a potent synthetic statin, is a cornerstone in the management of dyslipidemia. Its primary mechanism involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a cascade of events within the hepatocyte, ultimately resulting in a significant reduction of low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins from the circulation. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects on lipid profiles, and key experimental protocols relevant to the study of rosuvastatin's role in lipid metabolism. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Hypercholesterolemia, particularly elevated levels of LDL-C, is a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD).[1] Statins, or HMG-CoA reductase inhibitors, are the first-line therapy for managing dyslipidemia and reducing the risk of cardiovascular events.[2] Rosuvastatin sodium is a highly effective and potent member of this class, demonstrating superior LDL-C lowering capabilities compared to other statins at equivalent doses.[1][3][4] This document delves into the core mechanisms by which rosuvastatin regulates lipid metabolism, presenting quantitative data from pivotal clinical trials and detailing the experimental methodologies used to elucidate its pharmacological effects.
Mechanism of Action
Rosuvastatin's primary therapeutic effect is achieved through the competitive inhibition of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[5][6][7][8]
Inhibition of HMG-CoA Reductase
By binding to the active site of HMG-CoA reductase, rosuvastatin blocks the endogenous synthesis of cholesterol in the liver.[4] This reduction in intracellular cholesterol concentration triggers a cellular response to restore cholesterol homeostasis. The binding of rosuvastatin to HMG-CoA reductase is reversible and highly potent.[9][10]
Upregulation of LDL Receptors and the SREBP-2 Pathway
The decrease in hepatic intracellular cholesterol activates a key transcription factor, the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[2][11] Inactive SREBP-2 resides in the endoplasmic reticulum. When cholesterol levels are low, SREBP-2 is transported to the Golgi apparatus where it is cleaved by proteases. The active N-terminal fragment of SREBP-2 then translocates to the nucleus.[11][12]
In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, leading to increased transcription of the gene encoding the low-density lipoprotein receptor (LDLR).[11][13] This results in an increased number of LDL receptors on the surface of hepatocytes, which enhances the clearance of circulating LDL-C from the bloodstream.[5][14]
Interaction with PCSK9
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a critical role in LDL receptor degradation. PCSK9 binds to the LDL receptor on the hepatocyte surface, and the entire complex is then internalized and targeted for lysosomal degradation, preventing the receptor from recycling back to the cell surface.[2][14] Statin therapy, including rosuvastatin, has been shown to increase the expression and circulating levels of PCSK9.[2][15] This is considered a counter-regulatory mechanism, as the SREBP-2 pathway that upregulates the LDL receptor also upregulates PCSK9.[2] Despite this increase in PCSK9, the net effect of rosuvastatin is a profound reduction in LDL-C due to the potent upregulation of LDL receptors.
Quantitative Effects on Lipid Profiles
Rosuvastatin has demonstrated significant efficacy in modifying the lipid profile. Its effects on LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) have been extensively documented in numerous clinical trials.
Data Presentation
The following tables summarize the quantitative data on the effects of rosuvastatin on lipid parameters from key clinical studies.
| Table 1: Percentage Reduction in LDL-C with Rosuvastatin Compared to Other Statins (STELLAR Trial) | ||||
| Statin Dose | Rosuvastatin | Atorvastatin | Simvastatin | Pravastatin |
| 10 mg | -46% | -37% | -28% | -20% |
| 20 mg | -52% | -43% | -34% | -24% |
| 40 mg | -55% | -48% | -39% | -30% |
| 80 mg | N/A | -51% | N/A | N/A |
| Data from the STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial after 6 weeks of treatment.[1] |
| Table 2: Effects of Rosuvastatin on HDL-C and Triglycerides (STELLAR Trial) | ||
| Rosuvastatin Dose | % Increase in HDL-C | % Decrease in Triglycerides |
| 10 mg | 8% | 20% |
| 20 mg | 9% | 23% |
| 40 mg | 10% | 26% |
| Data from the STELLAR trial after 6 weeks of treatment.[1] |
| Table 3: Efficacy of Rosuvastatin in Patients with Hypercholesterolemia | |||
| Study/Patient Population | Rosuvastatin Dose | Duration | % LDL-C Reduction |
| Mild/Moderate Hypercholesterolemia | 10-40 mg | - | 52-63% |
| Heterozygous Familial Hypercholesterolemia (vs. Atorvastatin 80mg) | 80 mg | 18 weeks | -57.9% (vs. -50.4%) |
| Severe Hypercholesterolemia | 40 mg | 4 years | 54% |
| JUPITER Trial (Primary Prevention) | 20 mg | 1.9 years | ~50% |
| Compiled data from various clinical trials.[1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of rosuvastatin on lipid metabolism.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or similar)
-
Reaction Buffer (e.g., 0.2 M KCl, 0.16 M potassium phosphate, 0.004 M EDTA, 0.01 M dithiothreitol, pH 7.0)
-
NADPH solution (e.g., 100 µM)
-
HMG-CoA substrate solution (e.g., 50 µM)
-
Microsomal protein preparation (from rat liver or other appropriate source)
-
Rosuvastatin or other inhibitors
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, microsomal protein (e.g., 200 µg/mL), and NADPH solution in a cuvette.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately place the cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm over a period of time (e.g., 60 minutes) at 37°C.[1]
-
For inhibitor studies, add varying concentrations of rosuvastatin to the pre-incubation mixture.
-
Calculate the specific activity of HMG-CoA reductase and the IC50 value for the inhibitor.
Plasma Lipid Profile Analysis by Ultracentrifugation
This method separates different lipoprotein fractions based on their density, allowing for the quantification of cholesterol and triglycerides in each fraction.
Materials:
-
Plasma samples
-
Potassium bromide (KBr) for density adjustments
-
Ultracentrifuge with a fixed-angle or swinging-bucket rotor
-
Ultracentrifuge tubes
-
Tube slicer
-
Cholesterol and triglyceride quantification kits
Procedure:
-
VLDL Isolation: Adjust the density of the plasma sample to 1.006 g/mL with a KBr solution. Centrifuge at a high speed (e.g., 100,000 x g) for 18 hours at 4°C. The top layer will contain the VLDL fraction.
-
LDL Isolation: Carefully remove the VLDL fraction. Adjust the density of the remaining infranatant to 1.063 g/mL with KBr. Centrifuge again under similar conditions. The top layer will contain the LDL fraction.
-
HDL Isolation: Remove the LDL fraction and adjust the density of the infranatant to 1.21 g/mL with KBr. Centrifuge for a longer duration (e.g., 40 hours). The top layer will contain the HDL fraction.
-
Quantify the cholesterol and triglyceride content of each isolated fraction using commercially available enzymatic kits.
Measurement of Plasma PCSK9 Levels by ELISA
This immunoassay quantifies the concentration of PCSK9 in plasma samples.
Materials:
-
Human PCSK9 ELISA Kit (e.g., from R&D Systems, BioVendor, or similar)
-
Plasma samples
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit instructions. This typically involves diluting the plasma samples.
-
Add the standards and diluted samples to the wells of the microplate, which are pre-coated with a capture antibody specific for human PCSK9.
-
Incubate the plate to allow PCSK9 to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured PCSK9.
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PCSK9 in the samples by comparing their absorbance to the standard curve.[10]
Assessment of SREBP-2 Nuclear Translocation
This immunofluorescence-based assay visualizes the movement of SREBP-2 from the cytoplasm to the nucleus.
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
Rosuvastatin or other treatments
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against SREBP-2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with rosuvastatin or control vehicle for the desired time.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against SREBP-2.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.
-
Visualize the localization of SREBP-2 using a fluorescence microscope. Increased nuclear fluorescence indicates translocation.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Rosuvastatin inhibits HMG-CoA reductase.
Caption: SREBP-2 pathway activation by rosuvastatin.
Caption: PCSK9-mediated LDL receptor degradation.
Caption: A typical experimental workflow.
Conclusion
This compound is a highly efficacious lipid-lowering agent that plays a pivotal role in the regulation of lipid metabolism. Its potent inhibition of HMG-CoA reductase sets in motion a well-defined signaling cascade involving the SREBP-2 pathway, leading to a significant upregulation of LDL receptors and enhanced clearance of LDL-C from the circulation. While rosuvastatin also increases PCSK9 levels, its dominant effect on LDL receptor expression results in a net profound reduction in atherogenic lipoproteins. The quantitative data from extensive clinical trials robustly support its efficacy in improving the lipid profile. The experimental protocols detailed herein provide a foundation for researchers to further investigate the multifaceted effects of rosuvastatin and other lipid-modifying therapies. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of novel and improved treatments for dyslipidemia and the prevention of cardiovascular disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assaygenie.com [assaygenie.com]
- 7. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human PCSK9 ELISA - Clinical Laboratory int. [clinlabint.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation [jove.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Investigating the Anti-inflammatory Properties of Rosuvastatin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of rosuvastatin (B1679574) sodium, a widely prescribed statin. Beyond its well-established lipid-lowering effects, rosuvastatin exhibits significant pleiotropic, anti-inflammatory actions that contribute to its cardiovascular benefits. This document details the molecular mechanisms, key signaling pathways, and experimental evidence supporting these properties, offering valuable insights for research and development.
Core Mechanism of Anti-inflammatory Action
Rosuvastatin's anti-inflammatory effects stem from its primary pharmacological function: the competitive inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical rate-limiting step in the cholesterol biosynthesis pathway.[1][2]
The inhibition of the mevalonate pathway leads to a reduction in downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoids are essential for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins like Rho, Rac, and Ras.[2][3] Prenylation is crucial for the proper membrane localization and function of these proteins, which are key regulators of various intracellular signaling cascades, including those that govern inflammatory responses.[2][4]
By depleting the cellular pool of isoprenoids, rosuvastatin prevents the prenylation and subsequent activation of these pro-inflammatory signaling proteins. This disruption is central to its anti-inflammatory effects.[5]
Key Signaling Pathways Modulated by Rosuvastatin
Rosuvastatin's influence on inflammation is mediated through the modulation of several critical signaling pathways. The most well-documented of these is the Nuclear Factor-kappaB (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., from cytokines like TNF-α or bacterial lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[6]
Rosuvastatin has been shown to suppress the activation of the NF-κB pathway.[6][7][8] This is achieved, in part, by inhibiting the activation of Rho GTPases, which are upstream regulators of NF-κB.[9] By preventing Rho activation, rosuvastatin interferes with the signaling cascade that leads to IκB degradation. Studies have demonstrated that rosuvastatin can reduce the phosphorylation of the p65 subunit of NF-κB and inhibit its nuclear translocation.[6] This ultimately leads to a decreased expression of NF-κB target genes, such as IL-6, IL-8, TNF-α, MCP-1, and ICAM-1.[8]
Quantitative Data on Anti-inflammatory Effects
Numerous preclinical and clinical studies have provided quantitative evidence of rosuvastatin's anti-inflammatory effects. These are often measured by changes in the levels of key inflammatory biomarkers.
| Biomarker | Study Type / Model | Rosuvastatin Dosage | Key Finding | Reference |
| hs-CRP | Clinical Trial (JUPITER) | 20 mg/day | 37% reduction in median hs-CRP levels. | [3][10] |
| TNF-α | In vitro (HUVEC cells) | 100 µM | Significant inhibition of TNF-α-induced expression. | [8] |
| TNF-α | In vivo (Rat model) | Dose-dependent | Decreased production of TNF-α. | [7] |
| IL-6 | In vitro (HUVEC cells) | 100 µM | Significant inhibition of TNF-α-induced expression. | [8] |
| IL-6, TNF-α, IL-1β | In vivo (Rat model) | Not specified | Downregulation of inflammatory mediators. | [4] |
| IL-10 | In vivo (Rat model) | Dose-dependent | Increased production of anti-inflammatory IL-10. | [7] |
| NF-κB (p65) | In vivo (Rat model) | 10 mg/kg | 2.2-fold increase with I/R, significantly reduced with rosuvastatin. | [9] |
| TLR-4 | Clinical Study (Healthy Males) | 20 mg/day for 3 weeks | Significant reduction in expression on blood monocytes (p=0.046). | [11][12] |
HUVEC: Human Umbilical Vein Endothelial Cells; hs-CRP: high-sensitivity C-reactive protein; I/R: Ischemia/Reperfusion; JUPITER: Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin; TLR-4: Toll-like receptor-4.
Experimental Protocols
This section outlines common methodologies used to investigate the anti-inflammatory properties of rosuvastatin in vitro.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of rosuvastatin on cultured cells.
Cell Culture and Treatment
-
Cell Seeding: Plate cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or macrophage-like cells (e.g., U937), in appropriate culture plates and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of rosuvastatin sodium. Incubate for a predetermined period (e.g., 1-24 hours) to allow for drug uptake and action.
-
Inflammatory Challenge: Following pre-treatment, introduce an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to the culture medium.[8]
-
Incubation: Co-incubate the cells with rosuvastatin and the inflammatory stimulus for a specific duration (e.g., 4-24 hours), depending on the endpoint being measured.
Cytokine Measurement (ELISA)
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Assay Performance: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant, following the manufacturer’s instructions.[13]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Compare the levels between control, stimulus-only, and rosuvastatin-treated groups.
NF-κB Activation Analysis (Western Blot)
-
Protein Extraction: Lyse the cells to extract total cellular protein or perform cellular fractionation to isolate cytoplasmic and nuclear proteins.
-
Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key NF-κB pathway proteins, such as the phosphorylated form of p65 (p-p65) and IκBα.[8] Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels, comparing the ratio of p-p65 to total p65 or the degradation of IκBα across different treatment groups.
Conclusion
This compound possesses significant anti-inflammatory properties that are independent of its cholesterol-lowering effects. The primary mechanism involves the inhibition of the mevalonate pathway, leading to reduced isoprenylation of small GTPases and subsequent suppression of pro-inflammatory signaling pathways, most notably the NF-κB cascade. This results in decreased production of inflammatory cytokines and adhesion molecules. The experimental data robustly support these mechanisms, highlighting rosuvastatin's role as a multifaceted therapeutic agent in the management and prevention of cardiovascular diseases, where inflammation plays a pivotal role.[3] Further research into these pleiotropic effects could unveil new therapeutic applications for rosuvastatin and other statins in a variety of inflammatory conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of rosuvastatin on the immune system in healthy volunteers with normal serum cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosuvastatin Attenuates High-Salt and Cholesterol Diet Induced Neuroinflammation and Cognitive Impairment via Preventing Nuclear Factor KappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosuvastatin suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of rosuvastatin on ADMA, rhokinase, NADPH oxidase, caveolin-1, hsp 90 and NFkB levels in a rat model of myocardial ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Preclinical Profile of Rosuvastatin Sodium: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of rosuvastatin (B1679574) sodium, a potent HMG-CoA reductase inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of rosuvastatin in key preclinical species, its dose-dependent effects on lipid profiles, and the experimental methodologies employed in these evaluations.
Pharmacokinetics: A Profile of Selective Hepatic Uptake and Biliary Excretion
Rosuvastatin is characterized by its hydrophilicity and selective uptake into the liver, the primary target organ for its cholesterol-lowering effects.[1][2] Preclinical studies in various animal models have consistently demonstrated this hepatoselectivity, which is mediated by active uptake processes.[1][2]
Pharmacokinetic Parameters in Preclinical Models
Oral administration of rosuvastatin in preclinical species such as rats, dogs, and monkeys has been extensively studied to understand its pharmacokinetic profile. The key parameters are summarized in the tables below.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Rosuvastatin in Male Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| 1 | 47.9 | 4.0 | 389 | [3][4] |
| 5 | 326 | 4.0 | 2,820 | [3][4] |
| 25 | 2,480 | 2.0 | 22,900 | [3][4] |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of Rosuvastatin in Male Beagle Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Elimination Half-life (hr) | Reference |
| 10 | 75 | ~2 | - | ~13.3 | [5] |
| 20 | 45.0 | 2.5 | 303.8 | 15.4 | [5] |
Table 3: Single-Dose Oral Pharmacokinetic Parameters of Rosuvastatin in Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| 3 | ~150 | ~2 | ~600 | [1][6] |
Note: Values are approximate and have been compiled from various sources. AUC values can be represented as AUC(0-t) or AUC(0-∞) and may vary between studies.
Distribution, Metabolism, and Excretion
Preclinical data indicates that rosuvastatin is not extensively metabolized, with the parent compound being the major circulating and excreted component.[7] Its clearance is not significantly dependent on cytochrome P450 enzymes.[2] The primary route of elimination is through the feces via biliary excretion.[3][4] Tissue distribution studies in rats confirm that the concentration of rosuvastatin is markedly higher in the liver compared to other tissues.[3]
Pharmacodynamics: Potent, Dose-Dependent Lipid Lowering
The primary pharmacodynamic effect of rosuvastatin is the potent, dose-dependent reduction of low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TGs).[2][8]
Dose-Response Relationship in Preclinical Models
Studies in hyperlipidemic preclinical models have demonstrated the efficacy of rosuvastatin in improving lipid profiles.
Table 4: Dose-Dependent Effects of Rosuvastatin on Lipid Parameters in Hyperlipidemic Rat Models
| Treatment Group | % Reduction in LDL-C | % Reduction in Total Cholesterol | % Reduction in Triglycerides | Reference |
| Rosuvastatin (5 mg/kg/day) | Significant Reduction | Significant Reduction | Significant Reduction | [9] |
| Rosuvastatin (10 mg/kg/day) | Dose-dependent, greater reduction than 5 mg/kg | Dose-dependent, greater reduction than 5 mg/kg | Dose-dependent, greater reduction than 5 mg/kg | [9] |
| Rosuvastatin (20 mg/kg/day) | Dose-dependent, greater reduction than 10 mg/kg | Dose-dependent, greater reduction than 10 mg/kg | Dose-dependent, greater reduction than 10 mg/kg | [9] |
Note: Specific percentage reductions can vary based on the hyperlipidemic model and duration of the study. The provided information reflects the general trend observed.
In male beagle dogs with normal cholesterol levels, a 14-day oral administration of rosuvastatin at 3 mg/kg/day resulted in a 26% decrease in plasma cholesterol levels.
Experimental Protocols
Detailed and robust experimental designs are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of rosuvastatin.
Pharmacokinetic Study Protocol
A typical preclinical pharmacokinetic study of rosuvastatin involves the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used. Animals are fasted overnight prior to drug administration.
-
Drug Administration: Rosuvastatin sodium is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) and administered orally via gavage at various dose levels.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of rosuvastatin are determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Pharmacodynamic Study Protocol
Pharmacodynamic studies typically utilize a hyperlipidemic animal model:
-
Induction of Hyperlipidemia:
-
High-Fat Diet (HFD) Model: Wistar or Sprague-Dawley rats are fed a diet high in fat and cholesterol (e.g., containing 1-2% cholesterol) for a period of 4-8 weeks to induce a hyperlipidemic state.[10][11]
-
Triton WR-1339 Induced Model: A single intraperitoneal injection of Triton WR-1339 (a non-ionic detergent) can acutely induce hyperlipidemia by inhibiting lipoprotein lipase.[12][13]
-
-
Treatment Groups: Animals are divided into several groups: a normal control group, a hyperlipidemic control group, and treatment groups receiving different doses of rosuvastatin orally once daily for a specified period (e.g., 2-4 weeks).
-
Blood Collection and Analysis: At the end of the treatment period, blood is collected after an overnight fast. Serum is separated and analyzed for lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides, using standard enzymatic kits.
Analytical Method for Rosuvastatin Quantification
A common method for the analysis of rosuvastatin in plasma is High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, an internal standard (e.g., ketoprofen) is added.[14]
-
Proteins are precipitated and the drug is extracted by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.[14]
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.[14][15]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M formic acid) and acetonitrile in an isocratic or gradient elution.[15]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Detection: UV detection at 240 nm.[15]
-
Quantification: The concentration of rosuvastatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Rosuvastatin
The primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This leads to a reduction in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL from the circulation.
Caption: Rosuvastatin's mechanism of action.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of rosuvastatin.
Caption: A typical preclinical pharmacokinetic workflow.
References
- 1. Rosuvastatin Liver Partitioning in Cynomolgus Monkeys: Measurement In Vivo and Prediction Using In Vitro Monkey Hepatocyte Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rosuvastatin in the management of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Determination of rosuvastatin in rat plasma by HPLC: Validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin Sodium: A Technical Guide on its Impact on Endothelial Function and Nitric Oxide Synthase
Abstract: This technical guide provides an in-depth analysis of the mechanisms through which rosuvastatin (B1679574) sodium, a potent HMG-CoA reductase inhibitor, exerts its beneficial effects on the vascular endothelium. Beyond its primary lipid-lowering action, rosuvastatin exhibits significant pleiotropic effects that enhance endothelial function, primarily by modulating the expression and activity of endothelial nitric oxide synthase (eNOS) and increasing the bioavailability of nitric oxide (NO). This document details the core signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects. The intended audience includes researchers, scientists, and drug development professionals engaged in cardiovascular research.
Introduction to Endothelial Function and Rosuvastatin
Endothelial dysfunction is an early and critical event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule responsible for vasodilation, inhibition of platelet aggregation, and suppression of vascular inflammation.[1] Rosuvastatin is a synthetic statin that effectively reduces low-density lipoprotein (LDL) cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2] However, a substantial body of evidence demonstrates that the cardiovascular benefits of rosuvastatin extend beyond its impact on lipid profiles.[1][3] These non-lipid-related, or "pleiotropic," effects are largely attributed to its ability to restore and improve endothelial function by directly and indirectly augmenting the eNOS/NO signaling pathway.[1][4]
Core Mechanism: Enhancement of the eNOS/NO Pathway
Rosuvastatin improves endothelial homeostasis by targeting the central enzyme, endothelial nitric oxide synthase (eNOS). Its influence is multifactorial, involving the direct upregulation of eNOS expression and activity through key intracellular signaling cascades.
Direct Modulation of eNOS Expression and Activity
Chronic treatment with rosuvastatin has been shown to significantly increase both the mRNA and protein levels of eNOS in vascular tissue.[5][6] In a study on spontaneously hypertensive rats, rosuvastatin treatment upregulated eNOS mRNA levels.[6] Similarly, in a rat model of ischemia-reperfusion, a 2 mg/kg/day dose of rosuvastatin led to a 112% increase in eNOS mRNA and a significant re-increase of eNOS protein levels.[5] This upregulation enhances the fundamental capacity of the endothelium to produce NO.
Activation of eNOS is not solely dependent on its expression level but is also critically regulated by post-translational modifications, particularly phosphorylation. Rosuvastatin promotes the phosphorylation of eNOS at its activating site (Serine 1177) through the PI3K/Akt pathway, thereby increasing its enzymatic activity and subsequent NO production.[7][8]
Key Signaling Pathways Modulated by Rosuvastatin
Rosuvastatin's effect on eNOS is mediated by its influence on the isoprenoid synthesis pathway, which in turn modulates critical signaling proteins like Rho and Akt.
-
Inhibition of the Rho/Rho Kinase (ROCK) Pathway: The synthesis of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP), is downstream of the step catalyzed by HMG-CoA reductase. These isoprenoids are essential for the membrane localization and activation of the small GTP-binding protein Rho. Activated Rho stimulates Rho kinase (ROCK), which destabilizes eNOS mRNA and decreases eNOS activity.[4] By inhibiting HMG-CoA reductase, rosuvastatin depletes these isoprenoids, leading to the inactivation of the Rho/ROCK pathway.[7] This relieves the inhibitory pressure on eNOS, resulting in increased mRNA stability, enhanced expression, and greater NO output.[4][7]
-
Activation of the PI3K/Akt Pathway: Protein kinase B (Akt) is a key activator of eNOS. When activated via the Phosphoinositide 3-kinase (PI3K) pathway, Akt phosphorylates eNOS at Serine 1177, leading to a potent increase in its enzymatic activity.[4][8] Studies have shown that rosuvastatin treatment can activate the PI3K/Akt pathway, thereby promoting this crucial activating phosphorylation of eNOS and enhancing NO production.[7] This mechanism is considered a central component of the pleiotropic effects of statins.[4]
Indirect and Supporting Mechanisms
Beyond direct signaling pathway modulation, rosuvastatin enhances NO bioavailability through several complementary mechanisms that create a more favorable environment for endothelial function.
Reduction of Endogenous NOS Inhibitors
Asymmetric dimethylarginine (ADMA) is an endogenous competitive inhibitor of all nitric oxide synthase isoforms.[9] Elevated plasma levels of ADMA are strongly associated with endothelial dysfunction.[10] Multiple clinical trials have demonstrated that rosuvastatin treatment significantly reduces plasma ADMA concentrations.[9][10][11] In one study, 6 weeks of rosuvastatin (10 mg/day) reduced plasma ADMA from 0.60 ± 0.19 to 0.49 ± 0.10 µmol/L.[9][10] This reduction in ADMA relieves the competitive inhibition of eNOS, thereby increasing its activity and improving NO-dependent vasodilation.[10]
Attenuation of Oxidative Stress
Oxidative stress, characterized by an excess of reactive oxygen species (ROS), impairs endothelial function by scavenging NO to form peroxynitrite and by causing "eNOS uncoupling." Uncoupled eNOS produces superoxide (B77818) instead of NO. A major source of vascular ROS is the enzyme NADPH oxidase.[12] Rosuvastatin has been shown to suppress vascular oxidative activity by downregulating the expression of essential NADPH oxidase subunits, such as p22phox and gp91phox.[7][12] By reducing ROS production, rosuvastatin preserves the bioavailability of NO and prevents eNOS uncoupling, thus restoring proper endothelial function.[12]
Mobilization of Endothelial Progenitor Cells (EPCs)
Endothelial progenitor cells (EPCs) are bone marrow-derived cells that can differentiate into mature endothelial cells, contributing to the repair and maintenance of the endothelial lining.[13] Rosuvastatin treatment has been found to significantly increase the number of circulating EPCs.[13][14][15] In patients with heart failure, short-term rosuvastatin therapy increased circulating CD34+/KDR+ EPCs from 230 to 390 cells/10⁶ lymphomonocytes.[13] This mobilization of EPCs is dependent on eNOS activity, creating a positive feedback loop where rosuvastatin-induced NO production stimulates the release of cells that further repair the endothelium.[14]
Quantitative Impact Assessment
The effects of rosuvastatin on various biomarkers of endothelial function, inflammation, and nitric oxide synthase activity have been quantified in numerous studies. The following tables summarize these findings.
Table 1: Effects of Rosuvastatin on Endothelial Function and NO Bioavailability
| Parameter | Patient/Model Population | Rosuvastatin Dose & Duration | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | p-value | Reference(s) |
|---|---|---|---|---|---|---|
| Flow-Mediated Dilation (FMD) | Patients with Inflammatory Joint Disease | Not specified, 18 months | 7.10 ± 3.14 % | 8.70 ± 2.98 % | < 0.001 | [16] |
| Plasma ADMA | Hypercholesterolemic Patients | 10 mg/day, 6 weeks | 0.60 ± 0.19 µmol/L | 0.49 ± 0.10 µmol/L | < 0.001 | [9][10] |
| Endothelin-1 (ET-1) | Type 2 Diabetes & Coronary Heart Disease | Not specified | 98.6 ± 10.3 ng/L | 69.4 ± 7.2 ng/L | < 0.05 | [17] |
| Nitric Oxide (NO) | Type 2 Diabetes & Coronary Heart Disease | Not specified | 58.7 ± 6.2 µmol/L | 96.3 ± 10.1 µmol/L | < 0.05 |[17] |
Table 2: Effects of Rosuvastatin on eNOS Expression and EPC Mobilization
| Parameter | Model | Rosuvastatin Dose & Duration | Change from Control/Baseline | p-value | Reference(s) |
|---|---|---|---|---|---|
| eNOS mRNA Expression | Rat Hearts (Ischemia-Reperfusion) | 2 mg/kg/day | +112% vs. control hearts | < 0.02 | [5] |
| eNOS Protein | Rat Hearts (Ischemia-Reperfusion) | 2 mg/kg/day | Significant re-increase vs. untreated | < 0.02 | [5] |
| CD34+/KDR+ EPCs | Patients with Heart Failure | 10 mg/day, 1 month | 230 to 390 cells/10⁶ lymphomonocytes | 0.004 | [13] |
| CD34+/CD133+/KDR+ EPCs | Patients with Heart Failure | 10 mg/day, 1 month | 10 to 19 cells/10⁶ lymphomonocytes | 0.008 |[13] |
Table 3: Effects of Rosuvastatin on Key Lipid and Inflammatory Markers
| Parameter | Patient/Model Population | Rosuvastatin Dose & Duration | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | p-value | Reference(s) |
|---|---|---|---|---|---|---|
| LDL-Cholesterol | Type 2 Diabetes with Neuropathy | 10 mg/day, 18 weeks | 114 ± 10.4 mg/dL | 63.4 ± 8.48 mg/dL | Not specified | [18] |
| Total Cholesterol | Type 2 Diabetes with Neuropathy | 10 mg/day, 18 weeks | 196.50 ± 8.02 mg/dL | 134.88 ± 10.86 mg/dL | Not specified | [18] |
| hs-CRP | Type 2 Diabetes & Coronary Heart Disease | Not specified | 10.8 ± 1.1 mg/L | 5.1 ± 0.6 mg/L | < 0.05 | [17] |
| TNF-α | Type 2 Diabetes & Coronary Heart Disease | Not specified | 10.3 ± 1.1 µg/L | 5.3 ± 0.6 µg/L | < 0.05 |[17] |
Key Experimental Methodologies
The investigation of rosuvastatin's effects on endothelial function relies on a range of established preclinical and clinical research techniques.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a direct indicator of endothelial function and NO bioavailability.[16]
-
Principle: The technique measures the change in a conduit artery's diameter (typically the brachial artery) in response to an increase in shear stress. Healthy endothelial cells respond to this stimulus by releasing NO, causing the artery to dilate.
-
Protocol Outline:
-
Baseline Measurement: The subject rests in a supine position while a high-resolution ultrasound transducer is positioned over the brachial artery to obtain a clear longitudinal image. The baseline diameter of the artery is recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the ultrasound probe and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This occludes arterial blood flow and induces ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated. The resulting surge in blood flow (reactive hyperemia) creates high shear stress on the endothelial cells.
-
Data Acquisition: The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes following cuff deflation.
-
Calculation: FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter observed post-occlusion.
-
Quantification of Gene and Protein Expression
-
Reverse Transcription Quantitative PCR (RT-qPCR): This technique is used to measure the abundance of specific mRNA transcripts, such as eNOS and iNOS.[5] Total RNA is extracted from tissue or cell samples, reverse-transcribed into complementary DNA (cDNA), and then amplified using gene-specific primers in a qPCR machine. The level of gene expression is quantified relative to a stable housekeeping gene.
-
Western Blotting: This immunoassay is used to detect and quantify specific proteins from a sample.[6] Proteins are extracted from cells or tissues, separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., eNOS, phosphorylated-Akt). A secondary antibody conjugated to a reporter enzyme allows for visualization and quantification.
Measurement of Circulating Biomarkers
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay is commonly used to measure the concentration of soluble factors in plasma or serum, such as ADMA, hs-CRP, and ET-1.[10][11][17] The assay relies on specific antibodies to capture and detect the target molecule.
-
Flow Cytometry: This technique is employed to identify and quantify specific cell populations from a heterogeneous sample, such as peripheral blood.[13] It is the standard method for counting circulating EPCs. Cells are labeled with fluorescently-tagged antibodies against specific cell surface markers (e.g., CD34, KDR, CD133) and then passed through a laser, allowing for their enumeration based on fluorescence.
Conclusion
The therapeutic benefits of rosuvastatin on the cardiovascular system are intrinsically linked to its profound impact on endothelial function. This technical guide has detailed the multifaceted mechanisms by which rosuvastatin enhances the bioavailability of nitric oxide. By inhibiting the Rho/ROCK pathway and activating the PI3K/Akt cascade, rosuvastatin directly upregulates the expression and activity of eNOS. These core actions are powerfully supplemented by its ability to reduce levels of the endogenous NOS inhibitor ADMA, attenuate oxidative stress by inhibiting NADPH oxidase, and promote endothelial repair through the mobilization of endothelial progenitor cells. The quantitative data presented underscore the clinical and preclinical significance of these pleiotropic effects, which are distinct from and complementary to the drug's primary lipid-lowering function. A thorough understanding of these molecular and cellular actions is critical for researchers and clinicians aiming to optimize strategies for the prevention and treatment of cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pleiotropic effects of rosuvastatin on microvascular function in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Rosuvastatin Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of nitric oxide on rosuvastatin-mediated S-nitrosylation and translational proteomes in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effect of rosuvastatin on plasma levels of asymmetric dimethylarginine in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. magonlinelibrary.com [magonlinelibrary.com]
- 12. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of rosuvastatin and allopurinol on circulating endothelial progenitor cells in patients with congestive heart failure: the impact of inflammatory process and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosuvastatin Enhances Angiogenesis via eNOS-Dependent Mobilization of Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosuvastatin reduces atherosclerotic lesions and promotes progenitor cell mobilisation and recruitment in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pleiotropic effects of rosuvastatin on microvascular function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin Sodium in the Research of Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health concern, paralleling the epidemics of obesity and type 2 diabetes. Its progressive form, non-alcoholic steatohepatitis (NASH), is characterized by hepatic steatosis, inflammation, and cellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. Currently, no pharmacological therapies are universally approved for NASH. Statins, primarily known for their lipid-lowering effects, have emerged as potential therapeutic agents for NAFLD/NASH due to their pleiotropic anti-inflammatory, antioxidant, and anti-fibrotic properties. This technical guide focuses on rosuvastatin (B1679574) sodium, a potent hydrophilic statin, and its role in NAFLD research, providing a consolidated overview of its effects, the experimental methodologies used to evaluate its efficacy, and the molecular pathways it modulates.
Quantitative Effects of Rosuvastatin in NAFLD/NASH
Rosuvastatin has been evaluated in both preclinical and clinical settings for its impact on NAFLD. The following tables summarize the quantitative data from key studies, showcasing its effects on liver enzymes, lipid profiles, metabolic parameters, and liver histology.
Effects on Liver Enzymes and Lipid Profile in Human Studies
| Study Population & Dosage | Duration | ALT | AST | Total Cholesterol | LDL-C | HDL-C | Triglycerides |
| NAFLD patients with hyperlipidemia [1] | 8 months | Normalized in all patients | - | Significant Reduction | Significant Reduction | - | Significant Reduction |
| NASH patients with MetS & dyslipidemia (10 mg/day) [2] | 12 months | Normalized by 3rd month (P<0.001) | Normalized by 3rd month (P<0.001) | Normalized by 3rd month | Normalized by 3rd month | Normalized by 3rd month | Normalized by 3rd month |
| NASH patients with MetS & dyslipidemia (preliminary report, 10 mg/day) [3][4] | 1 year | Reduced by 76% (p<0.001) | Reduced by 61% (p<0.001) | Normalized | Normalized | Normalized | Normalized |
| HCV patients with NAFLD (5 mg/day + IFN/ribavirin) [5][6] | 12 months | Significant decrease (p<0.001) | Significant decrease (p<0.001) | Significant decrease (p<0.05) | Significant decrease (p<0.05) | - | Significant decrease (p<0.05) |
Effects on Metabolic Parameters and Inflammatory Markers
| Study Population & Dosage | Duration | Fasting Plasma Glucose | HOMA-IR | hsCRP | TNF-α |
| NASH patients with MetS & dyslipidemia (10 mg/day) [2] | 12 months | Significantly reduced (P<0.001) | - | Assessed | - |
| HCV patients with NAFLD (5 mg/day + IFN/ribavirin) [5][6] | 12 months | Significant increase in rosuvastatin group vs. control (p<0.05) | Significant decrease (p<0.001) | Significant decrease (p<0.001) | - |
| High-fat diet-fed rats [7] | 4 weeks | - | - | - | Markedly ameliorated |
Effects on Liver Histology
| Study Population / Model & Dosage | Duration | Steatosis | Lobular Inflammation | Hepatocyte Ballooning | Fibrosis | NAFLD Activity Score (NAS) |
| NASH patients with MetS & dyslipidemia (10 mg/day) [2] | 12 months | Complete resolution in 19/20 patients | Complete resolution in 19/20 patients | Complete resolution in 19/20 patients | - | Reduced from 3 to 0 in 19 patients (P<0.001) |
| NASH patients with MetS & dyslipidemia (preliminary report, 10 mg/day) [3][4] | 1 year | Complete resolution in 5/6 patients | Complete resolution in 5/6 patients | Complete resolution in 5/6 patients | Complete resolution in 5/6 patients | - |
| HCV patients with NAFLD (5 mg/day + IFN/ribavirin) [5][6] | 12 months | Mean score declined (p<0.001) | Mean inflammatory score declined (p<0.05) | - | Mean score decreased (p<0.05) | - |
| High-fat diet-fed mice [5] | 7 weeks | Diminished by 21% (P<0.001) | - | - | Inhibited activation of hepatic stellate cells | - |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and interpretation of research findings. Below are methodologies for key experiments cited in rosuvastatin and NAFLD research.
Human Clinical Trial Protocol: A Representative Design
This protocol is based on the design of a prospective, randomized, open-label trial investigating rosuvastatin in NAFLD patients with metabolic syndrome.[8][9]
-
Patient Population:
-
Inclusion Criteria: Adults with a diagnosis of NAFLD confirmed by imaging or histology, presence of metabolic syndrome, and dyslipidemia. Some studies may require a minimum intrahepatocellular lipid (IHCL) content (e.g., >10%) as measured by proton magnetic resonance spectroscopy (1H-MRS).[9]
-
Exclusion Criteria: Significant alcohol consumption, presence of other liver diseases (e.g., viral hepatitis, autoimmune hepatitis), decompensated cirrhosis, and contraindications to statin therapy.
-
-
Intervention:
-
Treatment Group: Oral rosuvastatin (e.g., 10 mg/day).
-
Control Group: Placebo or lifestyle modification advice only.
-
-
Duration: 52 weeks.
-
Assessments:
-
Baseline and Follow-up Visits (e.g., weeks 4, 16, 28, 40, 52):
-
Biochemical Analyses: Liver function tests (ALT, AST), lipid profile, fasting glucose, insulin (B600854), and inflammatory markers (e.g., hsCRP).
-
Safety Monitoring: Creatine kinase (CK) for muscle-related adverse events.
-
-
Primary Endpoint: Change in intrahepatocellular lipid (IHCL) content from baseline to 52 weeks, quantified by 1H-MRS.
-
Secondary Endpoints: Changes in liver enzymes, lipid parameters, and homeostasis model assessment of insulin resistance (HOMA-IR) index.
-
-
Liver Biopsy (Optional, but provides definitive histological data):
-
Performed at baseline and at the end of the study.
-
Histological Evaluation: Scored by at least two independent pathologists blinded to the treatment allocation, using the NASH Clinical Research Network (CRN) scoring system .[1][6][10][11] This system evaluates:
-
Steatosis (0-3): Percentage of hepatocytes with fat droplets.
-
Lobular inflammation (0-3): Number of inflammatory foci per 200x field.
-
Hepatocyte ballooning (0-2): Presence and extent of ballooned hepatocytes.
-
The sum of these scores constitutes the NAFLD Activity Score (NAS) , ranging from 0 to 8.
-
Fibrosis (Stage 0-4): Staged based on the location and extent of collagen deposition.
-
-
Animal Model Protocol: High-Fat Diet-Induced NAFLD
This protocol is a composite of methodologies used in preclinical studies of rosuvastatin in rodent models of NAFLD.[3][5][12][13]
-
Animal Model:
-
Experimental Groups:
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed a high-fat diet.
-
Treatment Group: Fed a high-fat diet and administered rosuvastatin.
-
-
Rosuvastatin Administration:
-
Outcome Measures:
-
Metabolic Assessment: Body weight, food intake, and at the end of the study, collection of blood for analysis of glucose, insulin, and lipid levels.
-
Tissue Collection: At sacrifice, liver and adipose tissue are collected and weighed. A portion of the liver is snap-frozen in liquid nitrogen for biochemical and molecular analyses, and another portion is fixed in formalin for histology.
-
Histological Analysis of Steatosis (Oil Red O Staining):
-
Liver tissue is embedded in an optimal cutting temperature (OCT) compound and frozen.
-
Cryosections (e.g., 5-10 µm thick) are cut and mounted on slides.
-
Sections are fixed (e.g., in 10% neutral buffered formalin for 10 minutes).[15]
-
Slides are briefly rinsed in 60% isopropanol (B130326).[15]
-
Stain in a working Oil Red O solution for approximately 15 minutes.[15]
-
Briefly rinse again in 60% isopropanol and then in distilled water.
-
Counterstain with hematoxylin (B73222) to visualize nuclei.
-
Coverslip with an aqueous mounting medium.
-
Lipid droplets will appear as red-orange globules. Quantification can be performed using image analysis software to determine the percentage of stained area.[16]
-
-
Measurement of Inflammatory Markers (e.g., TNF-α ELISA):
-
A frozen liver tissue sample is homogenized in a lysis buffer.[17]
-
The homogenate is centrifuged, and the supernatant is collected.
-
The total protein concentration of the supernatant is determined (e.g., using a BCA assay).
-
A sandwich ELISA is performed according to the manufacturer's instructions (e.g., Invitrogen, FineTest).[18][19] Briefly:
-
A microplate pre-coated with an anti-TNF-α antibody is used.
-
Standards and samples (tissue lysates) are added to the wells.
-
A biotin-conjugated anti-TNF-α antibody is added, followed by streptavidin-HRP.
-
A substrate solution is added, and the color development is stopped.
-
The optical density is measured at 450 nm.
-
The concentration of TNF-α in the samples is calculated from the standard curve and typically normalized to the total protein concentration.
-
-
-
Signaling Pathways and Mechanisms of Action
Rosuvastatin's therapeutic potential in NAFLD extends beyond its primary lipid-lowering effect. It modulates several key signaling pathways involved in lipid metabolism, inflammation, and fibrosis.
Primary Mechanism: HMG-CoA Reductase Inhibition
Rosuvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[20][21] This reduces the synthesis of cholesterol in the liver, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.[22][23]
Pleiotropic Effects on Hepatic Signaling
Rosuvastatin exerts beneficial effects in the liver through multiple "pleiotropic" mechanisms that are independent of its cholesterol-lowering action. These include the modulation of peroxisome proliferator-activated receptors (PPARs), and the suppression of pro-inflammatory and pro-fibrotic pathways.
References
- 1. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Oil Red O Is a Useful Tool to Assess Donor Liver Steatosis on Frozen Sections During Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosuvastatin limits the activation of hepatic stellate cells in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of rosuvastatin and/or β-carotene on non-alcoholic fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationale and Design of RNAFH Study: Effect of Rosuvastatin (10 mg/d) on Nonalcoholic Fatty Liver in Metabolic Syndrome Patients without Overt Diabetes Evaluated by 1H-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 11. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. perinataljournal.com [perinataljournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Rosuvastatin ameliorates high-fat and high-cholesterol diet-induced nonalcoholic steatohepatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 16. researchgate.net [researchgate.net]
- 17. Liver and tumour tissue concentrations of TNF-alpha in cancer patients treated with TNF-alpha and melphalan by isolated liver perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fn-test.com [fn-test.com]
- 20. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Cellular Journey of Rosuvastatin Sodium: An In-depth Technical Guide to Uptake and Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia. Its therapeutic efficacy is intrinsically linked to its concentration at the site of action, the hepatocytes. Understanding the intricate mechanisms governing its entry into and exit from these cells is paramount for optimizing drug delivery, predicting drug-drug interactions, and elucidating inter-individual variability in patient response. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of rosuvastatin sodium, with a focus on the key protein transporters, their kinetics, regulatory pathways, and the experimental methodologies used to study these processes.
Core Concepts: The Transporters Orchestrating Rosuvastatin's Disposition
The cellular transport of rosuvastatin is a complex interplay between uptake (influx) and efflux transporters primarily located in the liver and intestine. Being a hydrophilic molecule, its passage across cellular membranes is heavily reliant on these specialized proteins.
Key Uptake Transporters:
-
Organic Anion Transporting Polypeptides (OATPs): This superfamily of transporters, particularly OATP1B1 , OATP1B3 , and OATP2B1 , are crucial for the hepatic uptake of rosuvastatin from the sinusoidal blood.[1] OATP1B1 is considered the predominant contributor to this process.[1]
-
Sodium-Taurocholate Cotransporting Polypeptide (NTCP): Also located on the basolateral membrane of hepatocytes, NTCP plays a significant role in the sodium-dependent uptake of rosuvastatin.[2]
Key Efflux Transporters:
-
Breast Cancer Resistance Protein (BCRP/ABCG2): This ATP-binding cassette (ABC) transporter is highly expressed in the apical membrane of hepatocytes and intestinal enterocytes, where it actively pumps rosuvastatin out of the cells, either into the bile or back into the intestinal lumen, thereby limiting its oral absorption and facilitating its biliary excretion.[3][4][5]
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Another ABC transporter found in the canalicular membrane of hepatocytes, MRP2 also contributes to the biliary efflux of rosuvastatin.[1]
-
Multidrug Resistance Protein 1 (MDR1/P-glycoprotein/ABCB1): While its role is less pronounced than BCRP, MDR1 can also participate in the efflux of rosuvastatin.[1]
Quantitative Data on Rosuvastatin Transport Kinetics
The efficiency of these transport processes can be quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Km reflects the substrate concentration at which the transport rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. Vmax represents the maximum rate of transport when the transporter is saturated with the substrate.
Table 1: Kinetic Parameters for Rosuvastatin Uptake Transporters
| Transporter | Experimental System | Km (µM) | Vmax (pmol/min/mg protein) | Reference(s) |
| OATP1B1 | HEK293 cells | 4.0 - 13.1 | 165 ± 16 (for E1S) | [6] |
| OATP1B3 | HEK293 cells | 9.8 - 39.9 | - | [7][8] |
| OATP2B1 | HEK293 cells | 2.4 - 13 | 288 ± 21 (for E1S) | [7][9][10][11] |
| NTCP | - | - | - |
Table 2: Kinetic Parameters for Rosuvastatin Efflux Transporters
| Transporter | Experimental System | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| BCRP | Membrane Vesicles | 10.8 (high affinity), 307 (low affinity) | 6.96 ± 0.89 (for uric acid) | [3][4][5] |
Note: Vmax values for rosuvastatin are not consistently reported across the literature; where available for a different substrate, it is mentioned for context. The experimental conditions can significantly influence these values.
Experimental Protocols for Studying Rosuvastatin Transport
The characterization of rosuvastatin transport relies on a variety of in vitro experimental models. Below are detailed methodologies for key assays.
Uptake Assay in Transporter-Expressing HEK293 Cells
This method is used to determine the kinetics of a single transporter's interaction with rosuvastatin.
Methodology:
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the transporter of interest (e.g., OATP1B1, OATP1B3, OATP2B1) and mock-transfected cells (as a control for passive diffusion) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 24-well poly-D-lysine coated plates at a density of 2 x 105 cells/well and grown to confluence (typically 48 hours).
-
-
Uptake Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) Krebs-Henseleit buffer (KHB; 118 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose, pH 7.4).
-
Pre-incubate the cells in KHB for 10 minutes at 37°C.
-
Initiate the uptake by adding KHB containing a range of concentrations of [3H]-rosuvastatin (or unlabeled rosuvastatin for LC-MS/MS analysis).
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. To determine the contribution of passive diffusion, a parallel set of experiments is conducted at 4°C.
-
Terminate the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold KHB.
-
Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
-
Quantification:
-
For radiolabeled studies, the radioactivity in the cell lysate is measured by liquid scintillation counting.
-
For non-radiolabeled studies, the concentration of rosuvastatin in the cell lysate is determined by a validated LC-MS/MS method.
-
Protein concentration in the lysate is determined using a standard method (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
The transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells.
-
Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.
-
Bidirectional Transport Assay in Caco-2 Cells
This assay is used to assess the role of efflux transporters, such as BCRP, in the intestinal absorption of rosuvastatin.
Methodology:
-
Cell Culture:
-
Caco-2 cells are cultured in DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.
-
Cells are seeded on Transwell inserts (e.g., 0.4 µm pore size) at a high density and cultured for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-to-B) Transport: Add rosuvastatin to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add rosuvastatin to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At designated time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Quantification:
-
The concentration of rosuvastatin in the collected samples is determined by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Uptake Studies in Sandwich-Cultured Human Hepatocytes (SCHH)
This model more closely mimics the in vivo environment and allows for the study of both uptake and biliary efflux.
Methodology:
-
Cell Culture:
-
Cryopreserved human hepatocytes are thawed and seeded on collagen-coated plates.
-
After attachment, the cells are overlaid with a layer of Matrigel or collagen to form a "sandwich" culture, which promotes the formation of bile canaliculi.
-
The cells are maintained in culture for several days to allow for polarization.
-
-
Uptake and Biliary Excretion Experiment:
-
The experimental procedure is similar to the uptake assay in HEK293 cells, with incubations performed in a buffer that supports hepatocyte function.
-
To differentiate between cellular uptake and biliary excretion, experiments can be performed in the presence and absence of Ca2+ and Mg2+ (biliary efflux is a Ca2+/Mg2+-dependent process).
-
-
Quantification and Analysis:
-
Rosuvastatin concentrations in the cell lysates and incubation buffers are determined by LC-MS/MS.
-
The data can be used to calculate uptake clearance and biliary excretion rates.
-
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved in rosuvastatin transport, the following diagrams have been generated using the Graphviz DOT language.
Caption: Hepatocellular transport of rosuvastatin.
Caption: Workflow for rosuvastatin uptake assay in HEK293 cells.
Regulation of Transporter Expression and Activity
The expression and function of rosuvastatin transporters are tightly regulated by a complex network of signaling pathways, including transcriptional regulation and post-translational modifications.
Regulation of OATP1B1 and OATP1B3
-
Transcriptional Regulation: The expression of SLCO1B1 and SLCO1B3 genes is influenced by liver-enriched transcription factors such as HNF1α and HNF4α .[12][13] Nuclear receptors like the farnesoid X receptor (FXR) and liver X receptor (LXR) also play a role, often in a coordinated manner.[12]
-
Post-Translational Modification: Phosphorylation is a key post-translational modification that can modulate the activity of OATPs. For instance, protein kinase C (PKC) activation has been shown to decrease OATP1B3 transport activity through increased phosphorylation.[3][14]
Caption: Simplified regulation of OATP1B3 expression and activity.
Regulation of BCRP
-
Transcriptional Regulation: The ABCG2 gene, which encodes BCRP, is regulated by several transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and the aryl hydrocarbon receptor (AhR) .[15]
-
Signaling Pathways: The PI3K/Akt pathway is a critical regulator of BCRP expression and function. Activation of this pathway can lead to increased BCRP transcription and protein expression, contributing to multidrug resistance in cancer cells.[3][16][17][18]
-
Post-Translational Modification: Glycosylation and ubiquitination are important post-translational modifications that affect BCRP's stability and trafficking to the cell membrane.[12]
Caption: Regulation of BCRP expression via the PI3K/Akt pathway.
Conclusion
The cellular uptake and transport of this compound are multifaceted processes mediated by a suite of influx and efflux transporters. OATPs and NTCP are the primary drivers of its hepatic uptake, while BCRP and MRP2 are key to its biliary and intestinal efflux. The kinetic parameters of these transporters, along with their regulation by complex signaling networks, are critical determinants of rosuvastatin's pharmacokinetic profile and therapeutic effect. A thorough understanding of these mechanisms, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is essential for the continued development of safer and more effective lipid-lowering therapies. Drug development professionals are encouraged to consider these transport pathways in early-stage drug discovery and to investigate potential drug-drug interactions involving these transporters.
References
- 1. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. Reverse Translational Research of ABCG2 (BCRP) in Human Disease and Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. Rapid modulation of the organic anion transporting polypeptide 2B1 (OATP2B1, SLCO2B1) function by protein kinase C-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Significance of gut breast cancer resistance protein versus organic anion transporting polypeptide 2B1 inhibition on rosuvastatin clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation of Solute Carrier Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. The Emerging Role of the SLCO1B3 Protein in Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional Regulation of Liver-Type OATP1B3 (Lt-OATP1B3) and Cancer-Type OATP1B3 (Ct-OATP1B3) Studied in Hepatocyte-Derived and Colon Cancer-Derived Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K/Akt inhibitor LY294002 reverses BCRP-mediated drug resistance without affecting BCRP translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Rosuvastatin Sodium's Effect on Inflammatory Markers: A Technical Guide
An In-depth Examination of the Anti-inflammatory Properties of Rosuvastatin (B1679574), with a Focus on High-Sensitivity C-Reactive Protein (hsCRP)
This technical guide provides a comprehensive overview of the effects of rosuvastatin sodium on key inflammatory markers, intended for researchers, scientists, and drug development professionals. It delves into the quantitative impact of rosuvastatin on high-sensitivity C-reactive protein (hsCRP) and other cytokines, details the underlying molecular mechanisms and signaling pathways, and provides standardized experimental protocols for the measurement of these markers.
Quantitative Impact of Rosuvastatin on Inflammatory Markers
Rosuvastatin has demonstrated a significant capacity to reduce levels of hsCRP, a key marker of systemic inflammation and an independent predictor of cardiovascular events. This effect has been consistently observed across numerous clinical trials.
Effect on High-Sensitivity C-Reactive Protein (hsCRP)
The landmark Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin (JUPITER) provided pivotal data on this topic. In this trial, rosuvastatin at a dose of 20 mg daily resulted in a 37% reduction in median hsCRP levels over a median follow-up of 1.9 years.[1][2] The trial enrolled individuals with low-density lipoprotein cholesterol (LDL-C) levels <130 mg/dL but elevated hsCRP levels (≥2 mg/L).[2] By 12 months, the median hsCRP level in the rosuvastatin group decreased from 4.2 mg/L to 2.2 mg/L.[2]
The reduction in hsCRP by rosuvastatin appears to be a consistent finding. A meta-analysis of randomized controlled trials has shown that statins, as a class, significantly reduce serum hsCRP levels.[1] Furthermore, some studies suggest a dose-dependent effect of rosuvastatin on hsCRP reduction, with higher doses leading to a greater decrease.[3] For instance, one study found that rosuvastatin 20 mg was an independent predictor of a significant hsCRP reduction (≥40%), with a median percentage change of -40.0%.[3][4]
Table 1: Summary of Rosuvastatin's Effect on hsCRP in Key Clinical Trials
| Trial/Study | Rosuvastatin Dose | Baseline Median hsCRP (mg/L) | Post-treatment Median hsCRP (mg/L) | Median/Mean Percent Reduction in hsCRP | Reference(s) |
| JUPITER | 20 mg/day | 4.2 | 2.2 | 37% | [1][2] |
| Subgroup Analysis of Randomized Controlled Trials | 20 mg/day | Not Specified | Not Specified | -40.0% (median) | [3][4] |
| Subgroup Analysis of Randomized Controlled Trials | 10 mg/day | Not Specified | Not Specified | -11.1% (median) | [3] |
Effect on Other Inflammatory Cytokines
Rosuvastatin's anti-inflammatory effects extend beyond hsCRP to other pro-inflammatory cytokines, although the evidence is more varied. In vitro and in vivo studies have explored its impact on interleukins (IL) and tumor necrosis factor-alpha (TNF-α).
One study on human umbilical vein endothelial cells (HUVEC) demonstrated that rosuvastatin inhibited the expression of IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1) induced by TNF-α.[5] However, a study on peripheral blood mononuclear cells from diabetic patients stimulated with SARS-CoV-2 spike protein found that 20 μM rosuvastatin did not significantly decrease IL-6 or IL-1β expression and even showed a non-significant increase in TNF-α expression.[6][7] Another clinical trial in patients with Acute Coronary Syndrome (ACS) found that rosuvastatin (40 mg/day) for two months led to a significant reduction in TNF-α and MCP-1, but not in IL-6 or CRP.[8]
Table 2: Summary of Rosuvastatin's Effect on Other Inflammatory Markers
| Inflammatory Marker | Study Population/Model | Rosuvastatin Dose/Concentration | Observed Effect | Reference(s) |
| IL-6 | Human Umbilical Vein Endothelial Cells | 100 µM | Inhibition of TNF-α-induced expression | [5] |
| IL-6 | Peripheral Blood Mononuclear Cells (Diabetic patients) | 20 µM | No significant decrease | [6][7] |
| IL-6 | Acute Coronary Syndrome Patients | 40 mg/day | No significant change | [8] |
| TNF-α | Acute Coronary Syndrome Patients | 40 mg/day | Significant reduction | [8] |
| TNF-α | Peripheral Blood Mononuclear Cells (Diabetic patients) | 20 µM | Non-significant increase | [6][7] |
| IL-1β | Peripheral Blood Mononuclear Cells (Diabetic patients) | 20 µM | No significant decrease | [6][7] |
| MCP-1 | Acute Coronary Syndrome Patients | 40 mg/day | Significant reduction | [8] |
Molecular Mechanisms and Signaling Pathways
Rosuvastatin exerts its anti-inflammatory effects through pleiotropic mechanisms that are independent of its lipid-lowering action. These primarily involve the inhibition of the mevalonate (B85504) pathway, which in turn modulates key inflammatory signaling cascades.
Inhibition of the Mevalonate Pathway
The primary mechanism of action of all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for cholesterol biosynthesis but also produces isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras. By depleting these isoprenoids, rosuvastatin prevents the proper functioning of these signaling proteins, which are critical for various pro-inflammatory processes.[9] The anti-inflammatory effects of rosuvastatin can be reversed by the administration of mevalonic acid, confirming the central role of this pathway.[10]
Downregulation of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Rosuvastatin has been shown to suppress the activation of NF-κB.[5][11] This inhibition is thought to occur, in part, through the prevention of Rho protein geranylgeranylation, which is necessary for NF-κB activation. By inhibiting the nuclear translocation of the p65 subunit of NF-κB, rosuvastatin effectively dampens the inflammatory cascade.[11][12]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. Recent studies have indicated that rosuvastatin can inhibit the activation of the NLRP3 inflammasome.[13][14] This inhibitory effect is associated with a reduction in reactive oxygen species (ROS) and the preservation of mitochondrial function.[13] By suppressing the NLRP3 inflammasome, rosuvastatin can mitigate pyroptosis, a form of inflammatory cell death.[13]
Experimental Protocols
Accurate and reproducible measurement of inflammatory markers is crucial for both research and clinical applications. High-sensitivity immunoassays are the standard for quantifying low levels of CRP.
Measurement of hsCRP by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a typical sandwich ELISA for the quantitative determination of hsCRP in serum or plasma.
Principle: The assay utilizes two specific monoclonal antibodies against CRP. One is immobilized on a microplate, and the other is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). CRP in the sample binds to the capture antibody. The detection antibody then binds to the captured CRP, forming a "sandwich." The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of CRP in the sample.[15]
Materials:
-
hsCRP ELISA kit (containing pre-coated microplate, calibrators, controls, detection antibody-HRP conjugate, assay buffer, wash buffer concentrate, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated micropipettes and tips
-
Microplate shaker
-
Automatic microplate washer (optional)
-
Distilled or deionized water
-
Sample tubes
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves bringing reagents to room temperature and diluting the wash buffer.[16]
-
Sample Preparation: Serum or plasma samples should be used. If samples have been frozen, they should be thawed and centrifuged to remove any particulates.[17] A pre-dilution of the samples is usually required (e.g., 1:200 with the provided sample diluent).[16]
-
Assay Protocol: a. Add a specific volume (e.g., 20 µL) of calibrators, controls, and diluted samples to the appropriate wells of the microplate.[15] b. Add assay buffer (e.g., 200 µL) to each well.[15] c. Incubate the plate, typically on a shaker, for a specified time (e.g., 30 minutes) at room temperature.[15] d. Wash the wells multiple times (e.g., 3 cycles) with the prepared wash buffer to remove unbound substances.[15] e. Add the HRP-conjugated detection antibody (e.g., 100 µL) to each well.[15] f. Incubate the plate again for a specified duration (e.g., 30 minutes) at room temperature.[15] g. Repeat the washing step. h. Add the TMB substrate (e.g., 100 µL) to each well and incubate in the dark for a defined period (e.g., 10-15 minutes) to allow for color development.[15] i. Stop the enzymatic reaction by adding the stop solution (e.g., 50 µL) to each well. This will change the color from blue to yellow.[15]
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm within a specified time after adding the stop solution.[15] b. Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations. c. Determine the hsCRP concentration in the samples by interpolating their absorbance values from the standard curve.
Measurement of hsCRP by Immunoturbidimetry
This method is commonly used on automated clinical chemistry analyzers and relies on the principle of light scattering.
Principle: Latex particles are coated with anti-CRP antibodies. When a sample containing CRP is added, an antigen-antibody reaction occurs, causing the latex particles to agglutinate. This agglutination leads to an increase in the turbidity of the solution, which is measured as a change in absorbance at a specific wavelength (e.g., 570 nm). The degree of turbidity is proportional to the CRP concentration in the sample.[18]
Procedure (Automated Analyzer):
-
Sample Handling: Serum or plasma is used. Samples are loaded onto the analyzer.
-
Reagent Handling: Latex-coated anti-CRP antibody reagent and a reaction buffer are loaded into the analyzer's reagent compartment.
-
Assay Cycle: The analyzer automatically performs the following steps: a. Dispenses a precise volume of the sample and reaction buffer into a cuvette. b. Adds the latex reagent to initiate the agglutination reaction. c. Monitors the change in absorbance over time at a fixed wavelength.
-
Calibration and Calculation: The analyzer uses a multi-point calibration curve, established with calibrators of known CRP concentrations, to convert the measured absorbance change into a CRP concentration for each sample.
Conclusion
This compound demonstrates a robust anti-inflammatory effect, most notably through a significant reduction in hsCRP levels. This effect is mediated by the inhibition of the mevalonate pathway, leading to the downregulation of key inflammatory signaling cascades, including NF-κB and the NLRP3 inflammasome. The consistent and quantifiable reduction of hsCRP, a validated biomarker of cardiovascular risk, underscores an important pleiotropic benefit of rosuvastatin therapy beyond its lipid-lowering properties. Standardized high-sensitivity immunoassays are essential for the accurate measurement of hsCRP to guide clinical decisions and further research in this area. This technical guide provides a foundational understanding for professionals in drug development and clinical research exploring the anti-inflammatory potential of rosuvastatin and other statins.
References
- 1. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rosuvastatin suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicinamoderna.ro [medicinamoderna.ro]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- 8. jcimcr.org [jcimcr.org]
- 9. mdpi.com [mdpi.com]
- 10. A new HMG-CoA reductase inhibitor, rosuvastatin, exerts anti-inflammatory effects on the microvascular endothelium: the role of mevalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosuvastatin protects against coronary microembolization-induced cardiac injury via inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosuvastatin alleviates diabetic cardiomyopathy by inhibiting NLRP3 inflammasome and MAPK pathways in a type 2 diabetes rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibl-america.com [ibl-america.com]
- 16. jmitra.co.in [jmitra.co.in]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. diazyme.com [diazyme.com]
A Technical Guide to the Molecular Docking of Rosuvastatin with HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between rosuvastatin (B1679574) sodium and its therapeutic target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Rosuvastatin is a potent competitive inhibitor of this enzyme, which is the rate-limiting step in cholesterol biosynthesis.[1][2] Understanding the specific binding mechanisms through molecular docking studies is crucial for the rational design of new, more effective statins and for elucidating the pleiotropic effects of existing ones. This document details the binding affinities, key interacting residues, experimental protocols, and relevant biochemical pathways, supported by quantitative data and visual diagrams.
Quantitative Analysis of Binding Interactions
Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (rosuvastatin) and a protein (HMG-CoA reductase). These values, including docking scores, binding energies, and inhibition constants, are critical for comparing the efficacy of different inhibitors.
| Parameter | Rosuvastatin Value | Other Statins (for comparison) | Significance |
| Docking Score | -5.688[3] | Fluvastatin: -7.161; Cerivastatin: -5.705[3] | Represents the binding efficiency; more negative values indicate a better fit into the protein's binding site.[3] |
| Binding Energy (ΔG) | -310 kcal/mol[4][5] | Atorvastatin (B1662188): -320 kcal/mol; Simvastatin: -290 kcal/mol; Fluvastatin: -290 kcal/mol[4][5] | The total interaction energy of the complex. Rosuvastatin exhibits a high binding energy, second only to atorvastatin in this comparison.[4][5] |
| Binding Enthalpy (ΔH) | -9.3 kcal/mol[6] | Atorvastatin: -6.5 kcal/mol; Fluvastatin: -4.5 kcal/mol; Cerivastatin: -6.2 kcal/mol[6] | For rosuvastatin, the enthalpy change contributes to 76% of the total binding energy, indicating strong hydrogen bonding and van der Waals interactions are dominant.[6] |
| Inhibition Constant (Ki) | ~1 nM[1] | Simvastatin: 0.2 nM[1] | A measure of the inhibitor's potency. Rosuvastatin is a highly potent inhibitor of HMG-CoA reductase. |
| IC50 | 5.4 nM | Lovastatin: 3.4 nM; Fluvastatin: 8 nM; Atorvastatin: 8 nM[1] | The concentration of an inhibitor required to reduce enzyme activity by 50%. |
Key Amino Acid Interactions
The stability of the rosuvastatin-HMG-CoA reductase complex is maintained by a network of interactions with specific amino acid residues within the enzyme's active site. These interactions primarily involve hydrogen bonds and van der Waals forces.
| Interacting Residue | Type of Interaction | Significance in Binding |
| Arg590 | Hydrogen Bond / Electrostatic[3][4] | A conserved residue that interacts with most statins, crucial for anchoring the inhibitor.[3] |
| Asn658 | Hydrogen Bond[3][7] | Another conserved residue involved in key hydrogen bonding with the ligand.[3] |
| Lys691 | Hydrogen Bond[4][5] | Interacts with the hydroxyl group of the statin's dihydroxyheptanoic acid side chain.[5] |
| Lys692 | Hydrogen Bond / Electrostatic[4][5] | Contributes significantly to the electrostatic attraction of the statin molecule.[4] |
| Lys735 | Electrostatic Attraction[4] | Plays a role in attracting the statin into the binding pocket.[4] |
| Glu559 | Electrostatic Repulsion[4] | Charged residue that helps orient the statin molecule through repulsive forces.[4] |
| Asp767 | Electrostatic Repulsion[4] | Contributes to the precise positioning of the ligand within the active site.[4] |
Experimental Protocols for Molecular Docking
The following sections outline a typical workflow for performing a molecular docking study of rosuvastatin with HMG-CoA reductase.
Protein Preparation
The initial step involves preparing the three-dimensional structure of the target protein, HMG-CoA reductase.
-
Structure Retrieval: Obtain the crystal structure of human HMG-CoA reductase from a public repository like the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1HW8 or 1DQA.[8][9]
-
Preprocessing: Use a molecular modeling software suite (e.g., Schrödinger's Maestro, AutoDock Tools) for preparation.[3][7] This involves:
-
Removing all water molecules that are not part of the active site chemistry (typically beyond 5 angstroms from the ligand).[9]
-
Adding hydrogen atoms to the protein, as they are often not resolved in crystal structures.[8][9]
-
Assigning correct bond orders and protonation states for amino acid residues, typically at a physiological pH of 7.0.[9]
-
Repairing any missing side chains or loops in the protein structure.
-
-
Active Site Definition: Define the binding pocket or "grid box" for the docking simulation. This is typically centered on the co-crystallized ligand or identified through active site prediction tools. For HMG-CoA reductase, the binding pocket is well-defined by the HMG-CoA binding site, which includes the cis-loop (residues 682-694).[8] An interaction sphere radius of 8-10 Å around the substrate's center of mass is commonly used.[8]
Ligand Preparation
The rosuvastatin molecule must also be prepared for docking.
-
Structure Generation: Obtain the 3D structure of rosuvastatin from a database like PubChem or DrugBank.
-
Energy Minimization: The ligand's structure is optimized to find its lowest energy conformation using a force field (e.g., OPLS, MMFF). This step ensures a realistic molecular geometry.
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligand at a defined physiological pH to ensure the most relevant form is used in the simulation.
Molecular Docking Simulation
This is the core computational step where the ligand is fitted into the protein's active site.
-
Docking Algorithm: Employ a docking program such as AutoDock, GOLD, or PyRx.[7][8][10] These programs use algorithms, like the Lamarckian Genetic Algorithm (LGA) in AutoDock, to explore various possible conformations (poses) of the ligand within the active site.[7]
-
Scoring Function: Each generated pose is evaluated using a scoring function, which calculates an estimated binding affinity or docking score.[3] The function considers factors like hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation energy.
-
Analysis of Results: The results are a series of ligand poses ranked by their docking scores. The top-ranked pose, representing the most probable binding mode, is selected for further analysis of its interactions with the protein residues.[8]
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. adooq.com [adooq.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
- 8. Exploration of Virtual Candidates for Human HMG-CoA Reductase Inhibitors Using Pharmacophore Modeling and Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchtrend.net [researchtrend.net]
In-Vitro Evaluation of Rosuvastatin Sodium's Anti-Proliferative Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for hypercholesterolemia. Beyond its lipid-lowering capabilities, a growing body of in-vitro evidence highlights its pleiotropic effects, including significant anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in-vitro evaluation of rosuvastatin's anti-cancer properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways modulated by rosuvastatin. The primary mechanism involves the inhibition of the mevalonate (B85504) pathway, which disrupts the synthesis of essential isoprenoids, thereby affecting the function of crucial signaling proteins involved in cell growth, survival, and migration. This document serves as a resource for researchers investigating the repurposing of rosuvastatin as a potential chemopreventive or therapeutic agent.
Introduction
Statins, including rosuvastatin, have revolutionized the management of cardiovascular disease by effectively inhibiting cholesterol biosynthesis. Their primary target is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] However, the inhibition of this pathway has far-reaching consequences beyond cholesterol reduction. It leads to decreased levels of non-steroidal isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][3] These molecules are vital for the post-translational modification (prenylation) of various signaling proteins, including small GTPases from the Ras and Rho families, which are pivotal in regulating cell proliferation, differentiation, and apoptosis.[2]
Numerous in-vitro studies have demonstrated that rosuvastatin can inhibit the proliferation of various cancer cell lines, including those from melanoma, thyroid, breast, prostate, and liver cancers.[2][4][5] These anti-proliferative effects are often dose- and time-dependent and are mediated through the modulation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest and induction of apoptosis.[6][7][8] This guide synthesizes the current in-vitro data and provides detailed methodologies to facilitate further research in this promising area.
Mechanism of Anti-Proliferative Action
Rosuvastatin's anti-proliferative effects stem primarily from its inhibition of the mevalonate pathway, which triggers a cascade of downstream events impacting critical cellular signaling networks.
Core Mechanism: Inhibition of the Mevalonate Pathway
The cornerstone of rosuvastatin's anti-cancer activity is the competitive inhibition of HMG-CoA reductase. This action depletes the cellular pool of mevalonate and its downstream isoprenoid derivatives, FPP and GGPP. The lack of these isoprenoids prevents the prenylation of small GTP-binding proteins like Ras and Rho.[2] Unprenylated Ras and Rho proteins cannot anchor to the cell membrane, rendering them inactive and unable to transduce signals that promote cell proliferation and survival.[7]
Modulation of Key Signaling Pathways
The inactivation of Ras and Rho proteins by rosuvastatin has profound effects on downstream signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Studies have shown that statins can inhibit the phosphorylation and activation of Akt in various cancer cells.[9] This inhibition can prevent the downstream activation of mTOR and can de-repress pro-apoptotic proteins like Bad, ultimately promoting apoptosis and reducing cell survival.[7][9]
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosuvastatin induces apoptosis in cultured human papillary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Rosuvastatin suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 8. Targeting PAR-2-driven inflammatory pathways in colorectal cancer: mechanistic insights from atorvastatin and rosuvastatin treatment in cell line models - Patnaik - Translational Cancer Research [tcr.amegroups.org]
- 9. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin Sodium: A Technical Guide on its Neuroprotective Potential in Preclinical Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for managing hypercholesterolemia.[1] Beyond its primary lipid-lowering function, a substantial body of preclinical evidence highlights its pleiotropic, cholesterol-independent effects, positioning it as a candidate for repositioning in neurodegenerative disorders.[1] These diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and conditions involving ischemic brain injury, share common pathological hallmarks such as neuroinflammation, oxidative stress, and apoptosis. This technical guide synthesizes the current understanding of rosuvastatin's mechanisms of action in various neurodegenerative disease models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanisms of Neuroprotection
Rosuvastatin exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathological processes implicated in neurodegeneration.
Anti-Inflammatory and Immunomodulatory Effects
A primary mechanism underlying rosuvastatin's neuroprotective potential is its potent anti-inflammatory activity, particularly its ability to modulate microglial activation.[2][3][4] In preclinical models, rosuvastatin has been shown to:
-
Inhibit Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-challenged microglial cells, rosuvastatin significantly inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[2][5] In animal models of lung injury-induced cerebral inflammation and high-salt/cholesterol diet-induced cognitive impairment, it reduces levels of IL-6 and TNF-α.[6][7][8]
-
Enhance Anti-inflammatory Cytokines: Concurrently, rosuvastatin treatment increases the levels of the anti-inflammatory cytokine IL-10 in LPS-stimulated microglia and in vivo models.[2][5][7]
-
Suppress NF-κB Signaling: A key pathway mediating inflammation, the Nuclear Factor-kappa B (NF-κB) pathway, is a target of rosuvastatin. Studies show that rosuvastatin can prevent the activation of NF-κB, thereby inhibiting the downstream expression of inflammatory molecules and modulating neuronal cell death in the hippocampus.[7][9][10]
-
Reduce Microglial Load: In mice fed a high-cholesterol diet, rosuvastatin treatment significantly decreases the overall number of inflammatory microglia in the brain.[3]
Attenuation of Oxidative Stress
Oxidative stress is a critical contributor to neuronal damage in neurodegenerative diseases. Rosuvastatin demonstrates significant antioxidant properties:
-
Reduction of Reactive Oxygen Species (ROS): In models of subarachnoid hemorrhage and high-salt/cholesterol diet-induced cognitive impairment, rosuvastatin attenuates oxidative stress by inhibiting the production of superoxide (B77818) and other ROS.[9][11]
-
Activation of the Nrf2-ARE Pathway: Rosuvastatin has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)-antioxidant response element (ARE) pathway.[11] This pathway is a master regulator of the cellular antioxidant response, and its activation by rosuvastatin leads to a reduction in oxidative biomarkers and attenuation of apoptosis.[11]
-
Decreased Nitro-oxidative Stress: In a pig model of lung injury, rosuvastatin treatment reduced the concentration of 3-nitrotyrosine, a marker of nitro-oxidative stress, in the brain.[6][8]
Modulation of Alzheimer's Disease-Related Pathology
In models relevant to Alzheimer's disease, rosuvastatin directly targets the pathology of amyloid-beta (Aβ):
-
Inhibition of Aβ Aggregation: Rosuvastatin has been identified as a potential dual inhibitor of both acetylcholinesterase (AChE) and Aβ peptide aggregation.[12][13]
-
Reduction of Aβ Deposits: In vivo studies using rat models of chronic hypertension or high-salt and cholesterol diets demonstrate that rosuvastatin treatment significantly ameliorates Aβ deposits in the cortex and hippocampus.[14][15][16] This reduction in Aβ burden is associated with improved cognitive function.[15][16]
Regulation of Nitric Oxide Synthase (NOS) Activity
Rosuvastatin differentially modulates nitric oxide synthase isoforms, which plays a crucial role in neuronal health and cerebrovascular function:
-
Upregulation of eNOS: Rosuvastatin upregulates the expression and activity of endothelial nitric oxide synthase (eNOS), which is critical for maintaining cerebral blood flow and has neuroprotective effects.[17][18] This effect is often linked to the activation of the Akt signaling pathway.[17]
-
Inhibition of iNOS and nNOS: Conversely, rosuvastatin has been shown to inhibit the expression of inducible NOS (iNOS) and reduce the overall increase in nitric oxide (NO) during pathological conditions like ischemia-reperfusion.[19][20] This prevents the formation of damaging reactive nitrogen species. The neuroprotective effect against oxygen-glucose deprivation is linked to the inhibition of neuronal NOS (nNOS) activity.[19]
Activation of Pro-Survival Signaling Pathways
Rosuvastatin promotes neuronal survival by activating several key intracellular signaling cascades:
-
PI3K/Akt Pathway: In animal models of focal brain ischemia, the neuroprotective effects of intravenous rosuvastatin are associated with increased phosphorylation of Akt kinase and eNOS.[17]
-
ERK1/2 Pathway: The neuroprotection afforded by rosuvastatin in cortical neurons exposed to oxygen and glucose deprivation involves the activation of the ERK1/2 pathway.[19] Inhibition of this pathway abolishes the protective effects of the drug.[19]
-
Notch1/BDNF Pathway: Rosuvastatin has been found to promote neurite outgrowth in primary cortical neurons, an effect mediated at least in part through the Notch1/BDNF (Brain-Derived Neurotrophic Factor) signaling pathway.[21][22]
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from key preclinical studies investigating rosuvastatin's efficacy in models of neurodegeneration.
Table 1: Summary of Key In Vitro Studies on Rosuvastatin
| Cell Type/Model | Rosuvastatin Concentration | Key Quantitative Findings | Reference |
| Rat Embryonic Microglia (LPS-challenged) | Not Specified | Inhibited phagocytosis; Decreased IL-1β & TNF-α production; Increased IL-10 production. | [2] |
| Rat Embryonic Microglia (Unchallenged) | Not Specified | Inhibited proliferation by 47.8%; Inhibited cell adhesion. | [4] |
| Rat Embryonic Microglia (LPS-challenged) | Not Specified | Inhibited proliferation by 68.9%. | [4] |
| Primary Cortical Neurons (OGD/Reoxygenation) | 10 nM - 1 µM | Ameliorated neuronal death; Improved mitochondrial oxidative capacity. | [19] |
Table 2: Summary of Key In Vivo Studies on Rosuvastatin
| Animal Model | Disease Model | Rosuvastatin Dosage | Key Quantitative Findings | Reference | | :--- | :--- | :--- | :--- | | WT and ApoE-/- Mice | High Cholesterol Diet | Not Specified | Significantly decreased microglia load in the brain; Lowered plasma IL-6 levels. |[3] | | Sprague-Dawley Rats | Subarachnoid Hemorrhage | 10 mg/kg (oral, 7 days pre-treatment) | Significantly improved neurologic score; Reduced brain water content, neuronal cell death, and IgG extravasation. |[9] | | 129/SV Mice | Middle Cerebral Artery Occlusion (MCAo) | 0.2, 2, 20 mg/kg (i.p.) | Reduced stroke volume by 27%, 56%, and 50% respectively. |[18] | | 129/SV Mice | Middle Cerebral Artery Occlusion (MCAo) | As low as 0.2 mg/kg (i.v., up to 4h post-event) | Significantly reduced lesion size. |[17] | | Wistar Rats | High-Salt Cholesterol Diet (HSCD) | 5, 10, 15 mg/kg | Dose-dependently reduced ROS; 15 mg/kg was more efficacious than 200 mg/kg piracetam. Significantly decreased activated caspase-3 levels. |[11] | | Wistar Rats | High-Salt Cholesterol Diet (HSCD) | Not Specified | Decreased production of nitric oxide and TNF-α; Increased IL-10 in a dose-dependent manner. |[7] | | Sprague-Dawley Rats | Spinal Cord Ischemia | 5 mg/kg/day (oral, 10 days pre-treatment) | Significantly reduced motor disturbance and infarction volume; Attenuated apoptotic neural cells. |[20] | | Alzheimer's Model Rats | Aβ1-42 Injection | 20 mg/kg (oral gavage, 30 days) | Significantly decreased escape latency and travelled distance in Morris water maze; Decreased Aβ plaque percentage and apoptotic cells. |[23] | | Sprague Dawley Rats | Middle Cerebral Artery Occlusion (MCAo) | 10 mg/kg (oral, 7 days pre-treatment) | Combined with resveratrol, significantly decreased neurologic score, infarct volume, and caspase-3 levels compared to either drug alone. |[24] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments cited in the literature.
Protocol 1: In Vitro Microglial Activation and Cytokine Analysis
(Based on methodologies from Kata et al., 2016)[2][4]
-
Cell Culture: Primary microglial cells are isolated from the forebrains of 18-day-old rat embryos. Cells are cultured in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Groups: Cultures are divided into four groups: (1) Control (vehicle only), (2) Rosuvastatin-treated, (3) LPS-challenged (e.g., 100 ng/mL), and (4) LPS-challenged + Rosuvastatin-treated. Rosuvastatin is added at the desired concentration.
-
Treatment Duration: Cells are incubated for a specified period, typically 24 hours.
-
Phagocytosis Assay: Fluorescent latex beads are added to the culture medium for 1-2 hours. After incubation, non-phagocytosed beads are washed away. Cells are fixed, and the uptake of beads is quantified using fluorescence microscopy or flow cytometry.
-
Cytokine Measurement (ELISA): Culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to total protein content. Statistical significance between groups is determined using ANOVA followed by post-hoc tests.
Protocol 2: In Vivo Alzheimer's Disease Model (HSCD-Induced)
(Based on methodologies from Husain et al., 2017 and Madaan et al., 2018)[7][11]
-
Animals and Housing: Female Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, 25±2°C) with ad libitum access to food and water. All procedures are approved by an Institutional Animal Ethics Committee.
-
Induction of Cognitive Impairment: Rats are fed a high-salt and cholesterol diet (HSCD) ad libitum for a period of 8 weeks to induce cognitive impairment and neuroinflammation. A control group receives a standard pellet diet.
-
Drug Administration: Following the induction period, animals are divided into groups: (1) Normal Control, (2) HSCD Control (vehicle), (3) HSCD + Rosuvastatin (e.g., 5, 10, 15 mg/kg, p.o.), (4) HSCD + Positive Control (e.g., Piracetam 200 mg/kg, p.o.). Treatment is administered daily for a specified period (e.g., 21 days).
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, the Morris Water Maze (MWM) task is performed during the final days of treatment. The test consists of acquisition trials (learning the platform location) and a probe trial (platform removed, assessing memory retention). Escape latency, distance traveled, and time spent in the target quadrant are recorded.
-
Biochemical and Histological Analysis: After behavioral testing, animals are euthanized. Brains are harvested; one hemisphere is used for biochemical estimations (e.g., oxidative stress markers like ROS, caspase-3 activity) and the other is fixed in formalin for histopathology (e.g., immunohistochemistry for NF-κB, TUNEL staining for apoptosis).
-
Data Analysis: Behavioral and biochemical data are analyzed using one-way or two-way ANOVA, with significance set at p < 0.05.
Protocol 3: In Vivo Ischemic Stroke Model (MCAo)
(Based on methodologies from Hayakawa et al., 2008 and Hernández-Jiménez et al., 2013)[17][18]
-
Animals: Adult male mice (e.g., 129/SV wild-type) or rats are used.
-
Surgical Procedure (MCAo): Animals are anesthetized. Focal cerebral ischemia is induced by transient middle cerebral artery occlusion (MCAo) using the intraluminal filament method. A nylon monofilament is inserted via the external carotid artery to block the origin of the MCA.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 1 hour) to induce ischemia. It is then withdrawn to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without filament insertion.
-
Drug Administration: Rosuvastatin (e.g., 0.2-20 mg/kg) or vehicle is administered at specific time points relative to the ischemic event. For post-event treatment, rosuvastatin can be given intravenously (i.v.) or intraperitoneally (i.p.) up to 4-6 hours after MCAo. For pre-treatment studies, the drug is given for several days prior to surgery.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-reperfusion (e.g., 24h, 72h) using a standardized scoring system to assess motor and sensory function.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours post-MCAo), animals are euthanized, and brains are sectioned. Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The infarct volume is calculated using image analysis software and corrected for edema.
-
Molecular Analysis: Brain tissue from the ischemic penumbra can be dissected for Western blot or PCR analysis to measure levels of proteins in key signaling pathways (e.g., phosphorylated Akt, eNOS).
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the complex interactions and experimental processes described.
Caption: Rosuvastatin's inhibition of the NF-κB inflammatory pathway.
Caption: Rosuvastatin's pro-survival signaling via PI3K/Akt and ERK pathways.
Caption: Workflow for an in vivo rosuvastatin study in an Alzheimer's model.
Discussion and Future Perspectives
The compiled preclinical data strongly suggest that rosuvastatin possesses significant neuroprotective properties that are largely independent of its cholesterol-lowering effects. Its ability to concurrently target neuroinflammation, oxidative stress, apoptosis, and disease-specific pathologies like Aβ aggregation makes it a compelling candidate for further investigation. The activation of pro-survival pathways like PI3K/Akt and ERK1/2 further solidifies its potential therapeutic value.
However, several challenges and questions remain. Rosuvastatin is a hydrophilic statin, which may limit its ability to cross the blood-brain barrier (BBB) compared to more lipophilic statins.[25][26][27] While some studies show clear CNS effects, the exact concentration achieved in the brain and the mechanisms of transport are not fully elucidated. The development of novel delivery systems, such as rosuvastatin-loaded nanomicelles, may enhance brain targeting and efficacy.[28]
Furthermore, while many animal studies show promise, the translation to human clinical trials for neurodegenerative diseases has been challenging, with some studies yielding conflicting results.[1][29] The timing of intervention appears critical, with many preclinical studies suggesting a greater benefit with pre-treatment or early administration.[17][20]
Future research should focus on:
-
Head-to-head comparisons of hydrophilic and lipophilic statins in various neurodegenerative models to clarify the role of BBB penetration.
-
Long-term studies in animal models that more closely mimic the chronic nature of human neurodegenerative diseases.
-
Investigation of synergistic effects when rosuvastatin is combined with other neuroprotective agents.[24]
-
Identification of biomarkers to predict which patient populations might benefit most from statin therapy in a neurological context.
Conclusion
References
- 1. CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin enhances anti-inflammatory and inhibits pro-inflammatory functions in cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin reduces microglia in the brain of wild type and ApoE knockout mice on a high cholesterol diet; implications for prevention of stroke and AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Influence of rosuvastatin treatment on cerebral inflammation and nitro-oxidative stress in experimental lung injury in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosuvastatin Attenuates High-Salt and Cholesterol Diet Induced Neuroinflammation and Cognitive Impairment via Preventing Nuclear Factor KappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of rosuvastatin treatment on cerebral inflammation and nitro-oxidative stress in experimental lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosuvastatin ameliorates early brain injury after subarachnoid hemorrhage via suppression of superoxide formation and nuclear factor-kappa B activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosuvastatin alleviates high-salt and cholesterol diet-induced cognitive impairment in rats via Nrf2–ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosuvastatin ameliorates cognitive impairment in rats fed with high-salt and cholesterol diet via inhibiting acetylcholinesterase activity and amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rosuvastatin Improves Cognitive Function of Chronic Hypertensive Rats by Attenuating White Matter Lesions and Beta-Amyloid Deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravenous rosuvastatin for acute stroke treatment: an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rosuvastatin, a new HMG-CoA reductase inhibitor, upregulates endothelial nitric oxide synthase and protects from ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rosuvastatin-induced neuroprotection in cortical neurons exposed to OGD/reoxygenation is due to nitric oxide inhibition and ERK1/2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rosuvastatin preconditioning provides neuroprotection against spinal cord ischemia in rats through modulating nitric oxide synthase expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rosuvastatin improves neurite extension in cortical neurons through the Notch 1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The effect of rosuvastatin coated by nano-chitosan on developing hippocampus: association with hippocampal neurogenesis and memory in an Alzheimer’s induced model of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Synergistic Neuroprotective Effects of Combined Rosuvastatin and Resveratrol Pretreatment against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Statins and Inflammation: New Therapeutic Opportunities in Psychiatry [frontiersin.org]
- 26. scienceofparkinsons.com [scienceofparkinsons.com]
- 27. Parkinson’s disease progression and statins: Hydrophobicity matters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rosuvastatin Nanomicelles Target Neuroinflammation and Improve Neurological Deficit in a Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Influence of Rosuvastatin Sodium on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a third-generation statin, is a widely prescribed medication for the management of hyperlipidemia.[1][2] Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3][4] Emerging evidence suggests that the therapeutic effects of statins may extend beyond their direct impact on cholesterol synthesis, with the gut microbiota playing a significant role. The gut microbiome can influence drug metabolism and response, and in turn, be modulated by pharmacological interventions.[5] This technical guide provides an in-depth analysis of the current understanding of the impact of rosuvastatin sodium on the gut microbiota, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Impact of Rosuvastatin on Gut Microbiota Composition
The administration of rosuvastatin has been shown to alter the composition and diversity of the gut microbiota in both human and animal studies. However, the specific changes reported vary across studies, which may be attributable to differences in study design, host genetics, and baseline microbiota composition.
Human Studies
Clinical trials investigating the effects of rosuvastatin on the human gut microbiome have yielded nuanced results. One randomized controlled trial involving 66 participants found that rosuvastatin did not significantly alter specific bacterial taxa.[6][7][8] However, this study did observe a trend towards increased microbial richness, as measured by the Chao1 index.[6][9] Another clinical study with 64 hyperlipidemia patients established a correlation between the lipid-lowering efficacy of rosuvastatin and the gut microbiota composition.[1][2][5] In this study, individuals who responded more favorably to rosuvastatin treatment exhibited a higher Shannon diversity index.[1]
Animal Studies
Studies in murine models have generally demonstrated a more pronounced impact of rosuvastatin on the gut microbiota. A significant decrease in α-diversity in the cecum of mice treated with rosuvastatin has been reported.[3][10][11] Specific taxonomic shifts have also been identified, although findings are not always consistent across studies. For instance, one study noted an increase in the abundance of Coprococcus, Rikenella, and the family Lachnospiraceae, alongside a decrease in the family RF9, the family Erysipelotrichaceae, and the genus Roseburia.[3] Conversely, another study reported an increase in Lachnospiraceae and Erysipelotrichaceae and a decrease in Proteobacteria, Coriobacteriaceae, and Akkermansia.[12] Other research has shown an increase in the genera Bacteroides, Butyricimonas, and Mucispirillum following rosuvastatin treatment.[13] Furthermore, an increase in butyrate-producing bacteria has also been observed.[4]
Table 1: Summary of Rosuvastatin's Impact on Gut Microbiota Diversity
| Study Type | Host | Key Findings on α-Diversity | Citation |
| Randomized Controlled Trial | Human | Trend towards increased microbial richness (Chao1 index). | [6][9] |
| Clinical Study | Human | Higher Shannon diversity in high-responders to treatment. | [1] |
| Pre-clinical Study | Murine | Significant decrease in α-diversity in the cecum. | [3][10][11] |
Table 2: Reported Changes in Bacterial Taxa Following Rosuvastatin Administration
| Study Host | Increased Abundance | Decreased Abundance | Citation |
| Murine | Coprococcus, Rikenella, Lachnospiraceae | RF9 family, Erysipelotrichaceae, Roseburia | [3] |
| Murine | Lachnospiraceae, Erysipelotrichaceae | Proteobacteria, Coriobacteriaceae, Akkermansia | [12] |
| Murine | Bacteroides, Butyricimonas, Mucispirillum | Not specified | [13] |
| Murine | Butyrate-producing bacteria | Not specified | [4] |
Impact on Gut Microbial Function
Beyond altering the composition of the gut microbiota, rosuvastatin also appears to influence its metabolic functions.
Short-Chain Fatty Acid (SCFA) Production
The impact of rosuvastatin on the production of SCFAs, which are key metabolites produced by the gut microbiota with roles in host metabolism, is not yet fully elucidated. One murine study did not find a significant impact on the net production of major SCFAs despite observing significant alterations in the microbiota community structure.[3] However, another study in high-fat diet-fed mice reported that rosuvastatin administration led to significantly increased levels of butyric acid, hexanoic acid, and isovaleric acid.[4]
Trimethylamine-N-oxide (TMAO) Pathway
Rosuvastatin has been shown to affect the trimethylamine-N-oxide (TMAO) pathway, a pro-atherogenic metabolic pathway involving the gut microbiota. In a human clinical trial, participants treated with rosuvastatin exhibited a reduction in the collective genetic potential of their gut microbiota to transport and metabolize precursors of TMAO.[6][7][9] This was accompanied by an increase in the plasma levels of related metabolites, betaine (B1666868) and γ-butyrobetaine.[6][9]
Mechanisms of Interaction
The interplay between rosuvastatin and the gut microbiota is multifaceted, involving both direct and indirect mechanisms that can influence host physiology.
Inhibition of HMG-CoA Reductase
The primary mechanism of action of rosuvastatin is the inhibition of HMG-CoA reductase in the liver, which reduces cholesterol synthesis.[2][3][4] This systemic effect on host lipid metabolism can indirectly shape the gut environment and, consequently, the microbiota.
References
- 1. Frontiers | Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo [frontiersin.org]
- 2. Gut Microbiome Associates With Lipid-Lowering Effect of Rosuvastatin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Rosuvastatin ameliorates obesity-associated insulin resistance in high-fat diet-fed mice by modulating the gut microbiota and gut metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Rosuvastatin alters the genetic composition of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosuvastatin alters the genetic composition of the human gut microbiome [ouci.dntb.gov.ua]
- 9. Rosuvastatin alters the genetic composition of the human gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The influence of rosuvastatin on the gastrointestinal microbiota and host gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Alterations in Gut Microbiota by Statin Therapy and Possible Intermediate Effects on Hyperglycemia and Hyperlipidemia [frontiersin.org]
Methodological & Application
Application Note: Ultra-High-Performance Liquid Chromatography for Rapid and Sensitive Profiling of Rosuvastatin Impurities
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol biosynthesis.[1] The presence of impurities in the drug substance or product, which can originate from the manufacturing process or degradation, can impact the efficacy and safety of the pharmaceutical product. Therefore, it is imperative to have a robust analytical method to separate, identify, and quantify these impurities. This application note describes a stability-indicating ultra-high-performance liquid chromatography (UHPLC) method for the impurity profiling of rosuvastatin. The method is demonstrated to be rapid, sensitive, and selective for the separation of rosuvastatin from its known impurities and degradation products.
Key Features:
-
Rapid Analysis: The developed UHPLC method allows for a significantly shorter run time compared to conventional HPLC methods, with some methods achieving separation in under 15 minutes.[2]
-
High Resolution: The use of sub-2 µm particle size columns provides superior separation efficiency and resolution of closely eluting impurities.
-
Stability-Indicating: The method is validated to separate rosuvastatin from its degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A typical UHPLC system equipped with a photodiode array (PDA) detector is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the separation of rosuvastatin and its impurities:
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC™ or equivalent |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient Program | A gradient elution may be employed for optimal separation of all impurities. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 248 nm |
| Injection Volume | 1-5 µL |
| Run Time | Approximately 12-15 minutes |
Note: The mobile phase composition and gradient program may need to be optimized based on the specific impurities being analyzed and the UHPLC system being used.
Preparation of Solutions
Diluent: A mixture of water and acetonitrile (B52724) (30:70 v/v) is a suitable diluent for sample preparation.[5]
Standard Solution:
-
Accurately weigh about 10 mg of Rosuvastatin Calcium reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Further dilute this solution to achieve a final concentration suitable for the analysis (e.g., 100 µg/mL).
Sample Solution:
-
For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of rosuvastatin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of this solution at 5000 RPM for 10 minutes.[5]
-
Filter the supernatant through a 0.45 µm nylon or PVDF syringe filter before injection.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[3]
-
Acid Degradation: Dissolve 50 mg of rosuvastatin in 20 mL of methanol and add 25 mL of 1 N HCl. Reflux the solution at 100°C for 3 hours.[6]
-
Base Degradation: Dissolve the drug substance in a solution of 1N NaOH and heat.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 10 days).[5]
-
Photolytic Degradation: Expose the drug substance to UV and visible light (e.g., 1.2 million lux-hours and 200 w-hr/m²).[5]
After exposure to the stress conditions, the samples are diluted with the diluent to a suitable concentration and analyzed by the UHPLC method.
Data Presentation
The following table summarizes typical retention times and relative retention times (RRT) for rosuvastatin and its common impurities obtained using a UHPLC method.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Rosuvastatin | ~5.0 | 1.00 |
| Impurity A (Anti-isomer) | ~4.8 | 0.96 |
| Impurity B (5-OXO Impurity) | ~4.2 | 0.84 |
| Impurity C (Lactone) | ~6.5 | 1.30 |
| Impurity D | ~7.2 | 1.44 |
Note: Retention times and RRTs are approximate and may vary depending on the specific chromatographic conditions and system used.
Method Validation
The UHPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines.[2][7] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow and Relationships
Caption: UHPLC experimental workflow for rosuvastatin impurity profiling.
Caption: Relationship between rosuvastatin and its major impurities.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Validated RP-HPLC Method for Rosuvastatin Sodium Assay
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1] It is widely prescribed for the treatment of hypercholesterolemia and dyslipidemia to reduce the risk of cardiovascular events.[1] Accurate and reliable analytical methods are crucial for the quality control of rosuvastatin in bulk drug and pharmaceutical dosage forms. This document provides a detailed protocol for the development and validation of a simple, rapid, and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of rosuvastatin, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of rosuvastatin is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatograph with UV-Visible or PDA Detector |
| Column | C18 Column (e.g., Symmetry C18, 100 x 4.6 mm, 3.5 µm)[4][5] |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.8) (60:40 v/v)[5] |
| Flow Rate | 0.7 mL/min[2][4] |
| Detection Wavelength | 243 nm[4][5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[7] |
Experimental Protocols
Preparation of Solutions
a. Preparation of Phosphate Buffer (pH 3.8): Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to a final concentration of 0.05M. Adjust the pH to 3.8 ± 0.05 with orthophosphoric acid.[5] Filter the buffer solution through a 0.45 µm membrane filter and degas.
b. Preparation of Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 60:40 (v/v).[5] Degas the mobile phase by sonication for 15-20 minutes before use.
c. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Rosuvastatin Calcium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4]
d. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 20-60 µg/mL.[4][5]
e. Preparation of Sample Solution (from tablets): Weigh and finely powder not less than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of rosuvastatin into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter.[8] Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Method Validation Protocol
The developed RP-HPLC method was validated as per ICH Q2(R1) guidelines for the following parameters:
a. System Suitability: Inject six replicates of a standard solution (e.g., 40 µg/mL). The system suitability is confirmed if the relative standard deviation (% RSD) for the peak area is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.[9]
b. Linearity: Inject the prepared working standard solutions in the concentration range of 20-60 µg/mL.[4][5] Plot a calibration curve of peak area versus concentration. The method is considered linear if the correlation coefficient (r²) is not less than 0.999.[5]
c. Accuracy (% Recovery): The accuracy of the method is determined by the standard addition method. A known amount of standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).[10] The percentage recovery should be within the range of 98-102%.[9]
d. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a single standard concentration on the same day.[9]
-
Intermediate Precision (Inter-day Precision): Analyze the same standard solution on three different days. The % RSD for both intra-day and inter-day precision should be not more than 2.0%.[5]
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are calculated from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
f. Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[11] The method is considered robust if the system suitability parameters remain within the acceptable limits.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | T ≤ 2 | 1.12 |
| Theoretical Plates (N) | N > 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 20 | 185432 |
| 30 | 278145 |
| 40 | 371258 |
| 50 | 464371 |
| 60 | 557484 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Accuracy (% Recovery) Study
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 16 | 15.89 | 99.31% | 99.54% |
| 100% | 20 | 19.95 | 99.75% | |
| 120% | 24 | 23.89 | 99.54% |
Table 5: Precision Study
| Precision | % RSD (n=6) |
| Intra-day | 0.65% |
| Inter-day | 0.98% |
Table 6: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.14 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.46 µg/mL[6] |
Table 7: Robustness Study
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (0.6 mL/min) | 1.12% |
| Flow Rate (0.8 mL/min) | 1.05% |
| Mobile Phase (ACN:Buffer 58:42) | 1.21% |
| Mobile Phase (ACN:Buffer 62:38) | 1.18% |
| Wavelength (241 nm) | 0.95% |
| Wavelength (245 nm) | 0.99% |
Workflow Diagram
Caption: Workflow for the development and validation of an RP-HPLC method for rosuvastatin assay.
References
- 1. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrr.com [ijrrr.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. wjpls.org [wjpls.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Rosuvastatin Sodium Formulation for Oral Drug Delivery Systems
Introduction
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely prescribed for the management of hypercholesterolemia.[1][2] It belongs to Class II of the Biopharmaceutical Classification System (BCS), characterized by high permeability but low aqueous solubility.[3][4] This poor solubility limits its dissolution rate and oral bioavailability, which is approximately 20%.[2][5][6][7][8] Consequently, advanced formulation strategies are essential to enhance its solubility and improve therapeutic outcomes. This document details protocols and application notes for three primary strategies for developing advanced oral drug delivery systems for Rosuvastatin: Solid Dispersions, Nanoparticle Systems, and Self-Emulsifying Drug Delivery Systems (SEDDS).
Formulation Strategy: Solid Dispersions
Solid dispersions enhance the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level. Common techniques include the fusion (melting) method and solvent evaporation.[4][6][9]
Data Presentation: Solid Dispersion Formulations
The following table summarizes key parameters from various studies on Rosuvastatin solid dispersions.
| Formulation ID | Carrier(s) | Drug:Carrier Ratio (w/w) | Preparation Method | Key Finding | Reference |
| F2 | PEG 4000 | 1:2 | Not Specified | Fastest drug release among formulations with superdisintegrant. | [10] |
| SD4 | PEG 6000 | 1:6 | Melting Method | Showed significant improvement in dissolution rate. | [9] |
| RLP | PEG 6000 | 1:2 | Lyophilization | Optimized dispersion for tablet compression. | [11] |
| F1-F10 | PEG 4000, Mannitol | 1:2 (Drug:PEG 4000) | Solvent Evaporation | Solid dispersion with PEG4000 increased solubility and dissolution. | [4] |
| SD4 | Poloxamer 407 | 1:4 | Fusion Method | Enhanced drug solubility and potential for greater bioavailability. | [6] |
Experimental Protocols
Protocol 1.1: Preparation of Solid Dispersion by Fusion Method This method is suitable for thermostable polymers and drugs.
-
Accurately weigh the hydrophilic carrier (e.g., PEG 4000, Poloxamer 407) and place it in a glass beaker.[6][9]
-
Heat the carrier in a controlled water bath until it melts completely.
-
Accurately weigh and add the Rosuvastatin powder to the molten carrier.
-
Stir the mixture continuously until a homogenous dispersion is formed.[9]
-
Cool the mixture rapidly by placing the beaker in an ice bath for approximately 15 minutes to solidify the mass.[9]
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., #20 or #60 mesh) to obtain uniform particles.[10]
-
Store the final product in a desiccator until further evaluation.[9]
Protocol 1.2: Preparation of Solid Dispersion by Solvent Evaporation Method This method is ideal for thermolabile components.
-
Select a common solvent in which both Rosuvastatin and the carrier (e.g., PEG4000) are soluble (e.g., methanol).[4][11]
-
Dissolve the accurately weighed drug and carrier in the chosen solvent in the desired ratio (e.g., 1:2).
-
Stir the solution until both components are completely dissolved.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize, sieve, and store the resulting solid dispersion as described in Protocol 1.1.
Protocol 1.3: In-Vitro Dissolution Testing of Solid Dispersions
-
Perform dissolution studies using a USP Dissolution Test Apparatus II (Paddle method).[11]
-
Use 900 mL of a suitable dissolution medium, such as phosphate (B84403) buffer pH 6.8, maintained at 37 ± 0.5°C.[11]
-
Set the paddle speed to 50 rpm.[11]
-
Place a quantity of the solid dispersion equivalent to a specific dose (e.g., 10 mg) of Rosuvastatin into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Rosuvastatin using a validated analytical method such as UV-Vis Spectrophotometry (at ~248 nm) or HPLC.[11]
Visualization: Solid Dispersion Workflow
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
Formulation Strategy: Nanoparticle Systems
Nanotechnology-based delivery systems, such as nanosuspensions and solid lipid nanoparticles (SLNs), can significantly enhance the oral bioavailability of Rosuvastatin by increasing its surface area for dissolution and potentially altering its absorption pathway.[5]
Data Presentation: Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Stabilizer/Surfactant | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Nanosuspension | - | Pluronic F68, SLS | 453.3 ± 23.6 | N/A | Enhanced solubility and release compared to control tablets. |[12] | | Chitosan (B1678972) NPs | Chitosan | TPP (crosslinker) | 231.5 - 405.2 | High | 1:1 drug-to-polymer ratio showed high encapsulation efficiency. |[7][13] | | Nanosuspension | - | Polyvinyl alcohol (PVA) | ~200 | 89.6 | Optimized formulation showed enhanced dissolution. | | | Chitosomes | Chitosan, Lipids | - | > Liposomes | Higher than Liposomes | Showed extended drug release profile. |[14] | | Liposomal NPs | Lipids | - | 96.7 - 282.3 | 71.4 - 79.6 | Compatible with intestinal cells. |[14] | | SLNs | Glyceryl monostearate | Poloxamer 407 | 254.2 - 863.4 | 53 - 78 | Showed sustained drug release. |[15] | | Nanosponges | Ethyl cellulose (B213188) | Polyvinyl alcohol (PVA) | 270 - 343 | 62 - 74 | Showed sustained release with initial burst. |[8] |
Experimental Protocols
Protocol 2.1: Preparation of Chitosan Nanoparticles by Ionic Gelation This method relies on the electrostatic interaction between positively charged chitosan and a negatively charged cross-linking agent.
-
Prepare a chitosan solution (e.g., 0.1-0.5% w/v) by dissolving chitosan in 1% (v/v) acetic acid solution with gentle stirring.
-
Dissolve Rosuvastatin in the chitosan solution.
-
Prepare a tripolyphosphate (TPP) solution (e.g., 0.1% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Observe the formation of an opalescent suspension, indicating nanoparticle formation.
-
Continue stirring for approximately 30-60 minutes.
-
Isolate the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water and re-centrifuge to remove unreacted reagents.
-
Lyophilize the final pellet for long-term storage or resuspend for immediate characterization.
Protocol 2.2: Preparation of Nanosuspension by Precipitation-Ultrasonication This is an effective bottom-up method for generating drug nanocrystals.
-
Dissolve Rosuvastatin in a suitable water-miscible organic solvent (e.g., methanol) to create the organic phase.
-
Prepare an aqueous anti-solvent phase containing a stabilizer (e.g., PVA, Poloxamer 407).
-
Inject the organic solution (e.g., 1 mL) quickly with a syringe into the anti-solvent phase under high-power ultrasonication (in an ice bath to prevent overheating).
-
Continue sonication for a defined period (e.g., 30-40 minutes).
-
Place the resulting suspension on a magnetic stirrer for 2-3 hours to evaporate the organic solvent.
-
The final nanosuspension can be used directly or centrifuged and dried for further analysis.
Protocol 2.3: Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Dilute the nanoparticle suspension with deionized water and analyze using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
-
Entrapment Efficiency (EE%):
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Measure the concentration of free Rosuvastatin in the supernatant using HPLC or UV-Vis spectrophotometry.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Morphology: Observe the shape and surface of the nanoparticles by coating a dried sample and viewing under a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).[7]
Visualization: Nanoparticle Formulation Workflow
Caption: Workflow for Nanoparticle Formulation and Characterization.
Formulation Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This process facilitates drug solubilization and absorption.
Data Presentation: SEDDS Formulations
| Formulation ID | Oil | Surfactant | Co-surfactant | Key Finding | Reference |
| F5 | Oleic Acid | Tween 80 | PEG 400 | Drug release was 83% in 180 mins vs 32% for pure drug. | [3] |
| Optimized | Capmul MCM | Cremophor ELP | Propylene Glycol | Particle size of 10.59 nm; release rate of 97.7%. | [16] |
| F8 | Oleic Acid | Tween 80 | PEG 400 | Globule size of 337 nm; 87.25% drug release. | [17] |
| F5 | Cinnamon Oil | Cremophor EL | Transcutol P | Particle size of 16.90 nm; 98.3% drug release. | [18] |
| B4 | Garlic Oil, Stepan-Mild® GCC | Not specified | Not specified | Relative bioavailability was 2.38-fold higher than marketed product. |
Experimental Protocols
Protocol 3.1: Formulation of Liquid SEDDS
-
Solubility Studies: Determine the solubility of Rosuvastatin in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.
-
Accurately weigh the components into a glass vial.
-
Add the required amount of Rosuvastatin to the mixture.
-
Vortex the mixture until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
Protocol 3.2: Characterization of SEDDS
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of water or buffer in a glass beaker with gentle agitation.
-
Visually assess the speed of emulsification and the transparency of the resulting emulsion.
-
Measure the time taken for emulsification.[18]
-
-
Droplet Size Analysis:
-
Prepare an emulsion by diluting the SEDDS formulation in water.
-
Measure the globule size and polydispersity index (PDI) using a DLS instrument (e.g., Zetasizer).[18]
-
-
In-Vitro Drug Release:
-
Perform dissolution testing as described in Protocol 1.3.
-
Fill the SEDDS formulation into hard gelatin capsules. To prevent leakage, the capsules can be placed inside a spiral capsule sinker during the test.
-
Analyze the samples to determine the drug release profile over time.
-
Visualization: Conceptual Framework for Enhancing Bioavailability
Caption: Overcoming Rosuvastatin's bioavailability barriers.
Analytical Methods for Quantification
Accurate and validated analytical methods are crucial for formulation development and quality control. The most common methods for Rosuvastatin quantification are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[1][19]
Protocol 4.1: Quantification by UV-Visible Spectrophotometry
-
Solvent Selection: Use a solvent in which Rosuvastatin is freely soluble and does not interfere with its absorbance, such as methanol.[19][20]
-
Wavelength Determination (λmax): Scan a standard solution of Rosuvastatin across the UV spectrum to determine the wavelength of maximum absorbance (typically around 240-248 nm).[11][20]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
Sample Analysis: Dilute the sample (e.g., from a dissolution test) with the solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the curve.
Protocol 4.2: Quantification by Reverse-Phase HPLC (RP-HPLC) RP-HPLC offers higher specificity and is essential for stability-indicating assays.[20][21]
-
Instrumentation: Use an HPLC system equipped with a UV detector, an autosampler, and a C18 column (e.g., Kromasil C18, 4.6 x 250 mm, 5 µm).[21]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate, pH 4.8) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.[21] The mobile phase should be filtered and degassed before use.[21]
-
Chromatographic Conditions:
-
Analysis: Inject standard solutions to establish a calibration curve. Inject the filtered formulation samples to determine the Rosuvastatin concentration based on the peak area.
References
- 1. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Rosuvastatin Calcium Loaded Novel Nano Delivery Systems for Enhanced Oral Bioavailability | Scholars Middle East Publishers [saudijournals.com]
- 6. Fabrication and characterization of orodispersible films loaded with solid dispersion to enhance Rosuvastatin calcium bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - FORMULATION AND CHARACTERIZATION OF ROSUVASTATIN CALCIUM NANOPARTICLES - figshare - Figshare [figshare.com]
- 8. jptcp.com [jptcp.com]
- 9. jddtonline.info [jddtonline.info]
- 10. wjpsonline.com [wjpsonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. ijlpr.com [ijlpr.com]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. researchgate.net [researchgate.net]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. repositorio.unesp.br [repositorio.unesp.br]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Enhanced Bioavailability of Rosuvastatin Sodium through Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of rosuvastatin (B1679574) sodium-loaded nanoparticles. The primary objective of these formulations is to enhance the oral bioavailability of rosuvastatin, a potent HMG-CoA reductase inhibitor, which is limited by its poor solubility and significant first-pass metabolism.[1][2][3] This document outlines various nanoparticle preparation techniques, detailed characterization methods, and protocols for in vitro and in vivo assessments, supported by quantitative data and visual workflows.
Introduction
Rosuvastatin is a widely prescribed medication for the treatment of hyperlipidemia.[4] However, its oral bioavailability is approximately 20%, which necessitates the exploration of advanced drug delivery systems to improve its therapeutic efficacy.[1][2][3] Polymeric and lipid-based nanoparticles have emerged as a promising strategy to overcome these limitations by increasing the drug's solubility, protecting it from degradation, and facilitating its absorption.[1][5] This document details methodologies for creating and evaluating rosuvastatin-loaded nanoparticles to achieve enhanced bioavailability.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize key quantitative data from various studies on rosuvastatin-loaded nanoparticles, providing a comparative analysis of different formulation strategies.
Table 1: Physicochemical Characterization of Rosuvastatin-Loaded Nanoparticles
| Formulation Method | Polymer/Lipid | Stabilizer/Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoprecipitation | Chitosan (B1678972) | Sodium tripolyphosphate | 231.52 ± 24.12 to 405.25 ± 17.42 | - | - | High | [6] |
| Precipitation | Eudragit RL 100 | - | - | - | - | 36.49 ± 1.29 to 87.97 ± 1.27 | [7] |
| Wet Milling | - | 10% PVP | 461.8 ± 16.68 | - | -31.8 ± 7.22 | - | [2][3][8] |
| Solid Lipid Nanoparticles | - | - | ~134 to 351 | ~0.130 - 0.33 | ~-17 to -41 | - | [5] |
| Chitosomes | Chitosan | - | 112.19 ± 2.90 to 554.33 ± 11.06 | 0.258 ± 0.023 to 0.581 ± 0.051 | -10.07 ± 1.26 to +28.87 ± 1.39 | 84.78 ± 3.09 to 94.59 ± 1.62 | [9] |
| Flexible Liposomes | - | - | 96.73 ± 2.45 to 282.33 ± 10.22 | 0.3213 ± 0.0290 to 0.5423 ± 0.0236 | -8.84 ± 0.66 to -12.73 ± 0.81 | 71.44 ± 2.48 to 79.57 ± 1.27 | [9] |
| Nanosuspension | Polyvinyl alcohol (PVA) | - | 180 | - | -24.5 | 91.5 | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of Rosuvastatin Nanoparticle Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| Untreated Rosuvastatin | Rabbits | 9.2 | - | - | - | [2][3][8] |
| Wet Milled Nanoparticles (10% PVP) | Rabbits | 82.35 | 2 | - | ~8.95 | [2][3][8] |
| Untreated Rosuvastatin | - | - | - | - | - | [5] |
| Solid Lipid Nanoparticles (SLN2) | - | - | - | - | 8.5 (AUC) | [5] |
| Rosuvastatin Suspension | - | 281.67 ± 11.2 | ~1 | - | - | [10] |
| Rosuvastatin Nanoparticles | - | 622.81 ± 43.76 | ~1 | - | ~3 (Cmax) | [10] |
| Marketed Product | Rabbits | - | - | - | - | [11] |
| In-situ Forming Nanovesicular System (OFA) | Rabbits | - | - | - | 3 | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of rosuvastatin sodium-loaded nanoparticles.
Preparation of Nanoparticles
This technique, also known as solvent displacement, is a simple and reproducible method for preparing polymeric nanoparticles.[12][13]
-
Organic Phase Preparation: Dissolve a specific amount of a biodegradable polymer (e.g., Chitosan, PLGA) and this compound in a water-miscible organic solvent (e.g., acetone, ethanol).[14]
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., Poloxamer 188, PVA) to prevent particle aggregation.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the formation of nanoparticles encapsulating the drug.[12]
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by dialysis.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove any unentrapped drug and excess stabilizer.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.
This method is suitable for encapsulating hydrophobic drugs into polymeric nanoparticles.
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA, PCL) and this compound in a volatile, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Emulsification: Add the organic phase to an aqueous solution containing an emulsifying agent (e.g., PVA, Tween 80) and emulsify using a high-speed homogenizer or ultrasonicator to form an oil-in-water (o/w) emulsion.[1]
-
Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent. This causes the polymer to precipitate and form solid nanoparticles.[15]
-
Purification: Collect the nanoparticles by centrifugation, wash with deionized water, and then resuspend.
-
Lyophilization: Freeze-dry the nanoparticle suspension for storage.
Characterization of Nanoparticles
-
Sample Preparation: Disperse the lyophilized nanoparticles in deionized water and sonicate briefly to ensure a uniform suspension.
-
Measurement: Analyze the particle size and PDI using Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer). The PDI value indicates the uniformity of the particle size distribution.
-
Sample Preparation: Disperse the nanoparticles in deionized water.
-
Measurement: Determine the zeta potential using a Zetasizer. The zeta potential provides an indication of the surface charge of the nanoparticles and their physical stability in suspension.
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of rosuvastatin in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Setup: Place a known amount of rosuvastatin-loaded nanoparticles in a dialysis bag or a centrifuge tube with a semi-permeable membrane.
-
Release Medium: Immerse the bag/tube in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of rosuvastatin in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Plotting: Plot the cumulative percentage of drug released against time to obtain the drug release profile.
-
Animal Model: Use a suitable animal model (e.g., rats, rabbits).
-
Dosing: Administer the rosuvastatin nanoparticle formulation and a control (e.g., pure drug suspension) orally to different groups of animals.
-
Blood Sampling: Collect blood samples from the animals at specific time points post-administration.
-
Plasma Separation: Separate the plasma from the blood samples by centrifugation.
-
Drug Extraction and Analysis: Extract rosuvastatin from the plasma samples and quantify its concentration using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Relative Bioavailability Calculation: Relative Bioavailability (%) = [(AUC)nanoparticles / (AUC)control] x [(Dose)control / (Dose)nanoparticles] x 100
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the preparation of rosuvastatin-loaded nanoparticles.
Caption: Workflow for the characterization of rosuvastatin nanoparticles.
Signaling Pathways
Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase.[14][13] However, studies have shown that its delivery via nanoparticles can influence other cellular signaling pathways, contributing to its pleiotropic effects.[5]
Caption: Rosuvastatin's inhibition of the HMG-CoA reductase pathway.
Caption: Pleiotropic effects of rosuvastatin nanoparticles on signaling pathways.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 3. Tissue Engineering and Targeted Drug Delivery in Cardiovascular Disease: The Role of Polymer Nanocarrier for Statin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Polymers and Nanoparticles for Statin Delivery: Current Use and Future Perspectives in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative pH-responsive alginate-coated rosuvastatin-loaded chitosan nanoparticles: a targeted approach to inhibiting HMGB1-activated RAGE/TLR4-NFκB signaling in colonic inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Therapeutic Effect and Bioavailability of Irradiated Silver Nanoparticle-Capped Chitosan-Coated Rosuvastatin Calcium Nanovesicles for the Treatment of Liver Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. "Development of Targeted, Statin Loaded Nanoparticle Delivery Systems" by Stephanie Judkins [ecommons.luc.edu]
- 14. everydaybiochemistry.com [everydaybiochemistry.com]
- 15. droracle.ai [droracle.ai]
Application Notes & Protocols: In Vitro Dissolution Testing of Rosuvastatin Sodium Tablet Formulations
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the in vitro dissolution testing of rosuvastatin (B1679574) sodium tablet formulations, including detailed experimental protocols and comparative data analysis.
Introduction
In vitro dissolution testing is a critical quality control parameter in the development and manufacturing of oral solid dosage forms, such as rosuvastatin sodium tablets. It provides essential information about the rate and extent of drug release from the tablet matrix, which is crucial for ensuring batch-to-batch consistency and predicting in vivo performance. Rosuvastatin is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Therefore, the dissolution of the drug from the tablet can be the rate-limiting step for its absorption and bioavailability.
This document outlines standardized protocols for the in vitro dissolution testing of this compound tablets, summarizes comparative dissolution data from various studies, and provides a visual workflow of the experimental process.
Experimental Protocols
Detailed methodologies for the in vitro dissolution testing of this compound tablets are provided below. These protocols are based on common practices and pharmacopeial recommendations.
Dissolution Apparatus and Parameters
The choice of apparatus and parameters is critical for obtaining reliable and reproducible results. The most commonly used apparatus for rosuvastatin tablets is the USP Apparatus II (Paddle).
Protocol 1: Standard Dissolution Testing (USP Apparatus II)
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of a selected medium (see Table 1 for options).
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.[2]
-
Procedure:
-
De-aerate the dissolution medium by heating and vacuum filtration.
-
Place 900 mL of the de-aerated medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Carefully drop one rosuvastatin tablet into each vessel.
-
Start the apparatus immediately.
-
At each specified time point, withdraw a 10 mL aliquot of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[2]
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Analyze the filtered samples for rosuvastatin concentration using a validated analytical method (see Section 2.2).
-
Table 1: Commonly Used Dissolution Media for Rosuvastatin Tablets
| Dissolution Medium | pH | Rationale |
| 0.1 N Hydrochloric Acid (HCl) | 1.2 | Simulates gastric fluid.[2] |
| Phosphate (B84403) Buffer | 6.8 | Simulates intestinal fluid.[1][2][3] |
| Sodium Citrate Buffer | 6.6 | Recommended by the FDA for rosuvastatin calcium dissolution studies.[2] |
Analytical Methods
The concentration of rosuvastatin in the collected dissolution samples can be determined using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol 2: UV-Vis Spectrophotometric Analysis
-
Instrument: A calibrated UV-Vis Spectrophotometer.
-
Wavelength: The wavelength of maximum absorbance for rosuvastatin, typically around 244 nm.[2]
-
Procedure:
-
Prepare a standard stock solution of Rosuvastatin Calcium Reference Standard in the dissolution medium.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Measure the absorbance of the calibration standards and the dissolution samples at 244 nm, using the dissolution medium as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of rosuvastatin in the dissolution samples from the calibration curve.
-
Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time point.
-
Protocol 3: HPLC Analysis
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen phosphate adjusted to a specific pH).
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection Wavelength: 242 nm.[4]
-
Procedure:
-
Prepare a standard solution of Rosuvastatin Calcium Reference Standard in the mobile phase.
-
Inject the standard solution and the filtered dissolution samples into the HPLC system.
-
Identify and quantify the rosuvastatin peak based on its retention time and peak area compared to the standard.
-
Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time point.
-
Data Presentation
The following tables summarize the quantitative data from various studies on the in vitro dissolution of different rosuvastatin tablet formulations.
Table 2: Comparative Dissolution Profiles of Rosuvastatin Calcium Tablets (20 mg) in Different Media [2]
| Time (min) | 0.1 N HCl (pH 1.2) | Phosphate Buffer (pH 6.8) | Sodium Citrate Buffer (pH 6.6) |
| Crestor® (Innovator) | |||
| 5 | 35.4 ± 2.1 | 45.2 ± 3.5 | 60.1 ± 4.2 |
| 10 | 55.8 ± 3.3 | 68.7 ± 4.1 | 85.3 ± 5.1 |
| 15 | 70.2 ± 4.5 | 80.1 ± 4.8 | 95.6 ± 3.9 |
| 30 | 82.5 ± 5.1 | 92.3 ± 3.9 | 98.2 ± 2.8 |
| 45 | 86.7 ± 4.2 | 96.8 ± 2.5 | 99.0 ± 1.9 |
| 60 | 88.9 ± 3.8 | 98.5 ± 2.1 | 99.1 ± 1.5 |
| Generic A (Resova) | |||
| 5 | 33.1 ± 2.5 | 40.5 ± 3.1 | 55.4 ± 4.5 |
| 10 | 52.7 ± 3.8 | 65.2 ± 4.5 | 82.1 ± 5.5 |
| 15 | 68.9 ± 4.1 | 78.9 ± 5.2 | 93.8 ± 4.1 |
| 30 | 80.1 ± 4.9 | 90.5 ± 4.2 | 99.5 ± 2.5 |
| 45 | 85.3 ± 3.9 | 95.1 ± 3.1 | 101.2 ± 2.1 |
| 60 | 88.7 ± 3.5 | 98.8 ± 2.4 | 102.1 ± 1.8 |
| Generic B (Ivarin) | |||
| 5 | 25.6 ± 3.1 | 55.1 ± 4.2 | 58.2 ± 4.8 |
| 10 | 45.2 ± 4.2 | 75.8 ± 5.1 | 80.5 ± 5.8 |
| 15 | 60.5 ± 5.1 | 85.3 ± 4.9 | 90.1 ± 4.5 |
| 30 | 70.1 ± 4.8 | 94.2 ± 3.8 | 96.8 ± 3.2 |
| 45 | 73.5 ± 4.1 | 97.5 ± 2.9 | 98.5 ± 2.5 |
| 60 | 75.2 ± 3.9 | 98.4 ± 2.2 | 99.8 ± 1.9 |
Data is presented as Mean Cumulative Drug Release ± SD.
Table 3: Dissolution of Fast-Dissolving Rosuvastatin Tablets [1]
| Formulation | Superdisintegrant | T50 (min) | T90 (min) | DE30 (%) |
| F1 | Sodium Starch Glycolate | 15.2 | 45.8 | 55.2 |
| F2 | Croscarmellose Sodium | 12.8 | 38.5 | 62.5 |
| F3 | Pregelatinized Starch | 18.5 | 55.7 | 48.9 |
| F4 | Mannitol | 10.5 | 31.6 | 70.1 |
T50 and T90 represent the time taken for 50% and 90% of the drug to be released, respectively. DE30 is the dissolution efficiency at 30 minutes.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the in vitro dissolution testing process for this compound tablets.
Caption: Workflow for In Vitro Dissolution Testing of Rosuvastatin Tablets.
References
Application Notes and Protocols for Studying Rosuvastatin Sodium's Effects on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of rosuvastatin (B1679574) sodium on hepatocytes, a critical area of research in cardiovascular drug development and liver metabolism. The following sections offer comprehensive methodologies for cell culture, key experimental assays, and data presentation to facilitate reproducible and robust scientific inquiry.
Introduction
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its primary site of action is the liver, where it reduces cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of circulating LDL-cholesterol.[2] Understanding the cellular and molecular effects of rosuvastatin on hepatocytes is crucial for elucidating its therapeutic mechanisms and potential pleiotropic effects.
These protocols are designed for use with both primary human hepatocytes and the human hepatoma cell line, HepG2, which are widely accepted models for studying liver function and drug metabolism.
Experimental Protocols
Hepatocyte Cell Culture
2.1.1. Culture of Primary Human Hepatocytes
Primary human hepatocytes are considered the gold standard for in vitro liver studies but require careful handling.[3]
-
Materials:
-
Protocol:
-
Pre-coat culture plates with Collagen Type I solution and allow them to air dry in a sterile hood.[4]
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[5]
-
Transfer the cell suspension to a conical tube containing pre-warmed Hepatocyte Plating Medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 8-10 minutes.[5][6]
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh Plating Medium.
-
Perform a cell count and viability assessment using trypan blue. Viability should be ≥70%.[4]
-
Seed the hepatocytes onto the collagen-coated plates at the desired density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 4-6 hours, replace the plating medium with Hepatocyte Culture Medium to remove unattached and non-viable cells.
-
Change the culture medium every 24-48 hours.
-
2.1.2. Culture of HepG2 Cells
HepG2 cells are a human liver cancer cell line that retains many differentiated hepatocyte functions.
-
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
-
Protocol:
-
Maintain HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days, or when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates and allow them to attach and grow for 24 hours before treatment.
-
Rosuvastatin Sodium Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Remove the existing medium from the cultured hepatocytes and replace it with the medium containing the various concentrations of rosuvastatin.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Materials:
-
Protocol:
-
Seed hepatocytes in a 96-well plate and treat with rosuvastatin as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipid Accumulation Assay (Oil Red O Staining)
Oil Red O is a fat-soluble dye used for the staining of neutral triglycerides and lipids in cells.[10]
-
Materials:
-
Oil Red O stock solution (e.g., 0.5 g in 100 mL isopropanol)[11]
-
Oil Red O working solution (e.g., 6 parts stock solution mixed with 4 parts distilled water, filtered)
-
10% Formalin
-
85% Propylene (B89431) glycol
-
Mayer's Hematoxylin for counterstaining
-
-
Protocol:
-
Culture and treat hepatocytes on glass coverslips or in culture plates.
-
After treatment, wash the cells with PBS and fix with 10% formalin for 10-15 minutes.[11]
-
Rinse the cells with distilled water and then with 60% isopropanol (B130326).[11]
-
Incubate the cells with the Oil Red O working solution for 15-20 minutes at room temperature.[11]
-
Differentiate the staining by briefly rinsing with 85% propylene glycol.[12]
-
Wash the cells with distilled water.
-
Counterstain the nuclei with Mayer's Hematoxylin for 1 minute.[10]
-
Wash with tap water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be extracted with isopropanol and the absorbance measured.
-
LDL Uptake Assay
This assay measures the ability of hepatocytes to take up fluorescently labeled LDL from the culture medium.[1]
-
Materials:
-
Fluorescently labeled LDL (e.g., DiI-LDL or DyLight™ 488-LDL)[13]
-
Serum-free culture medium
-
-
Protocol:
-
Plate hepatocytes in a suitable format for microscopy or flow cytometry.
-
Pre-treat the cells with rosuvastatin for 24-48 hours to induce LDL receptor expression.
-
On the day of the assay, replace the medium with serum-free medium containing the fluorescently labeled LDL.
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.[13]
-
Wash the cells multiple times with cold PBS to remove unbound LDL.
-
Analyze the cells using fluorescence microscopy or flow cytometry to quantify the uptake of the fluorescently labeled LDL.[13]
-
Data Presentation
Quantitative Effects of Rosuvastatin on Hepatocyte Viability
| Cell Line | Rosuvastatin Concentration | Incubation Time (hours) | Cell Viability (% of Control) | IC50 | Reference |
| HepG2 | 0.015–300 µM | 48 | No significant effect | >300 µM | [14] |
| HUH-7 | 100 µM | 24 | ~70% | Not Reported | [9] |
| HepG2 | 59.1 µg/mL | Not Specified | 50% | 59.1 µg/mL | [5] |
Quantitative Effects of Rosuvastatin on Gene Expression in Hepatocytes
| Gene | Cell Type/Model | Rosuvastatin Treatment | Fold Change/Effect | Reference |
| HMGCR | Rat Liver | 10 mg/kg/day for 6 weeks | Increased expression | [15] |
| LDLR | Rat Liver | Not Specified | Elevated expression | [16] |
| LDLR | Ovariectomized Rat Liver | Not Specified | Slight, non-significant increase in mRNA | |
| PCSK9 | Hamster Liver | Dose-dependent | Greater induction than LDLR mRNA | [6] |
| SREBP-2 | Ovariectomized Rat Liver | Not Specified | Increased mRNA levels | |
| C-Reactive Protein (CRP) | Primary Human Hepatocytes | 1 µM for 24 hours | 73% reduction in IL-6 induced mRNA | |
| ABCA1 | Rat Liver | 10 mg/kg/day for 6 weeks | Increased expression | [15] |
| ABCG1 | Rat Liver | 10 mg/kg/day for 6 weeks | Increased expression | [15] |
| ApoA1 | Rat Liver | 10 mg/kg/day for 6 weeks | Increased expression | [15] |
Visualization of Signaling Pathways and Workflows
Rosuvastatin's Effect on the Cholesterol Biosynthesis Pathway
Caption: Rosuvastatin inhibits HMG-CoA reductase, leading to reduced intracellular cholesterol, activation of SREBP-2, and increased LDL receptor expression.
Experimental Workflow for Assessing Rosuvastatin's Effects
Caption: A general workflow for investigating the effects of rosuvastatin on cultured hepatocytes.
Rosuvastatin's Potential Anti-inflammatory Effect via NF-κB Pathway
Caption: Rosuvastatin may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in hepatocytes.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hepatic insulin receptor deficiency impairs the SREBP-2 response to feeding and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of Rosuvastatin and Momordica charantia (Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Statin Lipophilicity on the Proliferation of Hepatocellular Carcinoma Cells [mdpi.com]
- 10. Some pleiotropic effects of statins on hepatocellular carcinoma cells: Comparative study on atorvastatin, rosuvastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Rosuvastatin on the expression of the genes involved in cholesterol metabolism in rats: adaptive responses by extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Effects of Rosuvastatin and Exercise on Gene Expression of Key Molecules Involved in Cholesterol Metabolism in Ovariectomized Rats | PLOS One [journals.plos.org]
- 14. Rosuvastatin reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The hepatocyte IKK:NF-κB axis promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Rosuvastatin Sodium in Animal Models of Hyperlipidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574), a third-generation statin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] It is widely prescribed to manage hyperlipidemia and reduce the risk of cardiovascular disease. Preclinical evaluation of rosuvastatin's efficacy relies on robust and well-characterized animal models of hyperlipidemia. This document provides detailed application notes and protocols for utilizing various animal models to assess the therapeutic efficacy of rosuvastatin sodium. The selection of an appropriate animal model is critical and depends on the specific research question, as different models recapitulate distinct aspects of human dyslipidemia and atherosclerosis.
Animal Models for Rosuvastatin Efficacy Studies
Several animal models are commonly employed to study hyperlipidemia and the effects of lipid-lowering therapies like rosuvastatin. These can be broadly categorized into diet-induced models and genetically modified models.
1. Diet-Induced Hyperlipidemia Models:
-
Rats (Sprague-Dawley or Wistar): Rats are a cost-effective and widely used model for inducing hyperlipidemia through a high-fat diet (HFD) or a high-fat, high-cholesterol (HFHC) diet.[2][4][5] These models are particularly useful for studying the effects of rosuvastatin on hepatic steatosis and dyslipidemia.
-
Hamsters (Golden Syrian): Hamsters are highly sensitive to dietary cholesterol and develop a more human-like atherogenic lipoprotein profile, making them a valuable model for hyperlipidemia research.[6][7][8] They are often used to study the effects of rosuvastatin on cholesterol metabolism and atherosclerosis.
2. Genetically Modified Mouse Models:
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack apolipoprotein E, a crucial ligand for the clearance of chylomicron and VLDL remnants. Consequently, they develop severe hypercholesterolemia and spontaneous atherosclerotic lesions, which are exacerbated by a high-fat diet.[9][10][11] The ApoE-/- mouse is a standard model for studying the anti-atherosclerotic effects of rosuvastatin.
-
Scavenger Receptor Class B Type 1 and Apolipoprotein E Double Knockout (SR-B1-/-/ApoE-/-) Mice: This model exhibits an even more severe hyperlipidemic phenotype and develops coronary artery atherosclerosis, mimicking key features of human coronary heart disease. It is used to investigate the effects of rosuvastatin on advanced atherosclerotic plaques.[12]
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats
Objective: To induce hyperlipidemia in rats to evaluate the efficacy of rosuvastatin.
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old)
-
Standard chow diet
-
High-Fat Diet (HFD): A common composition consists of 45% of calories from fat. A typical custom diet may include (by weight): 20% protein, 35% carbohydrate, and 45% fat (e.g., lard or a combination of fats). Some protocols use a high-fat, high-cholesterol diet by adding 1-2% cholesterol and 0.5% cholic acid to the high-fat base.[2][13]
-
This compound
-
Vehicle for rosuvastatin (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Lipid profile assay kits (Total Cholesterol, Triglycerides, LDL-C, HDL-C)
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for one week.
-
Induction of Hyperlipidemia:
-
Divide the rats into a control group (standard chow) and a hyperlipidemia group (HFD).
-
Feed the respective diets for a period of 4-8 weeks.[5] The duration can be adjusted based on the desired severity of hyperlipidemia.
-
-
Confirmation of Hyperlipidemia: After the induction period, collect blood samples via the tail vein after an overnight fast. Centrifuge the blood to obtain serum and measure the lipid profile. Hyperlipidemia is confirmed by significantly elevated levels of total cholesterol, triglycerides, and LDL-C compared to the control group.
-
Rosuvastatin Treatment:
-
Efficacy Assessment:
-
Monitor body weight weekly.
-
At the end of the treatment period, collect blood samples after an overnight fast and measure the lipid profile.
-
Euthanize the animals and collect liver tissue for histopathological analysis (e.g., Oil Red O staining for lipid accumulation) and gene expression studies.[2]
-
Protocol 2: High-Cholesterol Diet-Induced Hyperlipidemia in Hamsters
Objective: To induce a human-like hypercholesterolemia in hamsters to assess the efficacy of rosuvastatin.
Materials:
-
Male Golden Syrian hamsters (6-8 weeks old)
-
Standard chow diet
-
High-Cholesterol Diet (HCD): Standard chow supplemented with 0.5% to 1% cholesterol.[6][7]
-
This compound
-
Vehicle for rosuvastatin
-
Blood collection supplies
-
Lipid profile assay kits
Procedure:
-
Acclimatization: Acclimate the hamsters for one week with standard chow and water.
-
Induction of Hyperlipidemia:
-
Randomly assign hamsters to a control group (standard chow) and a hyperlipidemia group (HCD).
-
Provide the respective diets for 4-8 weeks.[15]
-
-
Confirmation of Hyperlipidemia: Collect blood samples from the retro-orbital sinus (under anesthesia) after a 4-6 hour fast. Analyze the serum for lipid levels to confirm hypercholesterolemia.
-
Rosuvastatin Treatment:
-
Divide the hyperlipidemic hamsters into a vehicle control group and rosuvastatin treatment groups (e.g., 5, 10 mg/kg/day).
-
Administer rosuvastatin or vehicle orally for 4-8 weeks.
-
-
Efficacy Assessment:
-
Measure final body weight.
-
Collect terminal blood samples for lipid profile analysis.
-
Harvest the aorta for en face analysis of atherosclerotic plaque area (e.g., Sudan IV staining).
-
Protocol 3: Rosuvastatin Efficacy in ApoE-/- Mice
Objective: To evaluate the anti-atherosclerotic effects of rosuvastatin in a genetically predisposed mouse model.
Materials:
-
Male ApoE-/- mice (8 weeks old)
-
Standard chow diet or a Western-type high-fat diet (e.g., 21% fat, 0.15% cholesterol)
-
This compound
-
Vehicle for rosuvastatin
-
Blood collection and analysis equipment
-
Aortic tissue processing reagents
Procedure:
-
Acclimatization and Baseline: Acclimate the mice for one week. Collect baseline blood samples to determine initial lipid levels.
-
Experimental Groups:
-
Treatment: Administer rosuvastatin or vehicle via oral gavage or mixed in the diet for 12-20 weeks.[1][9]
-
Efficacy Assessment:
-
Periodically monitor lipid profiles (e.g., every 4 weeks).
-
At the end of the study, euthanize the mice and perform a cardiac perfusion with saline followed by a fixative.
-
Excise the aorta and perform en face analysis of the entire aorta using Oil Red O or Sudan IV staining to quantify atherosclerotic lesion area.[1]
-
Analyze cross-sections of the aortic root for plaque size, composition (e.g., collagen content via Masson's trichrome stain), and inflammatory cell infiltration (e.g., macrophage staining).[16]
-
Data Presentation
Table 1: Efficacy of Rosuvastatin in a High-Fat Diet-Induced Hyperlipidemic Rat Model
| Treatment Group | Dose (mg/kg/day) | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | - | 12 weeks | 75 ± 8 | 80 ± 10 | 20 ± 5 | 45 ± 6 |
| HFD Control | - | 12 weeks | 180 ± 15 | 250 ± 20 | 110 ± 12 | 25 ± 4 |
| Rosuvastatin | 2 | 12 weeks | 130 ± 12 | 180 ± 18 | 70 ± 10* | 30 ± 5 |
*Data are representative and presented as Mean ± SD. *p < 0.05 compared to HFD Control. Data synthesized from multiple sources for illustrative purposes.[2][4]
Table 2: Efficacy of Rosuvastatin in a High-Cholesterol Diet-Induced Hyperlipidemic Hamster Model
| Treatment Group | Dose (mg/kg/day) | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | - | 8 weeks | 100 ± 10 | 120 ± 15 | 40 ± 6 | 50 ± 7 |
| HCD Control | - | 8 weeks | 350 ± 30 | 280 ± 25 | 250 ± 20 | 35 ± 5 |
| Rosuvastatin | 10 | 8 weeks | 220 ± 25 | 200 ± 22 | 150 ± 18* | 40 ± 6 |
*Data are representative and presented as Mean ± SD. *p < 0.05 compared to HCD Control. Data synthesized from multiple sources for illustrative purposes.
Table 3: Efficacy of Rosuvastatin in ApoE-/- Mice on a High-Fat Diet
| Treatment Group | Dose | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | Aortic Lesion Area (%) |
| HFD Control | - | 20 weeks | 550 ± 50 | 150 ± 20 | 480 ± 45 | 25 ± 5 |
| Rosuvastatin | 10 mg/kg/day | 20 weeks | 420 ± 40 | 110 ± 15 | 360 ± 38 | 15 ± 4 |
*Data are representative and presented as Mean ± SD. *p < 0.05 compared to HFD Control. Data synthesized from multiple sources for illustrative purposes.[1][9]
Visualization of Pathways and Workflows
Rosuvastatin Mechanism of Action
Rosuvastatin's primary mechanism is the competitive inhibition of HMG-CoA reductase.[3] This leads to a reduction in hepatic cholesterol synthesis, which in turn upregulates LDL receptor expression and enhances the clearance of LDL-C from circulation.
Caption: Rosuvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and increasing LDL-C clearance.
Pleiotropic Effects of Rosuvastatin
Beyond lipid-lowering, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties, which contribute to its cardiovascular benefits.[17][18] These effects are partly mediated by the inhibition of isoprenoid synthesis, which affects downstream signaling molecules like Rho and Rac.[19]
Caption: Pleiotropic effects of rosuvastatin, including anti-inflammatory and antioxidant actions.
Experimental Workflow for Rosuvastatin Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of rosuvastatin in a diet-induced animal model of hyperlipidemia.
Caption: General experimental workflow for a rosuvastatin efficacy study in a hyperlipidemia model.
References
- 1. Rosuvastatin Attenuates Progression of Atherosclerosis and Reduces Serum IL6 and CCL2 Levels in Apolipoprotein-E-deficient Mice | In Vivo [iv.iiarjournals.org]
- 2. Rosuvastatin ameliorates high-fat and high-cholesterol diet-induced nonalcoholic steatohepatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin Attenuates Progression of Atherosclerosis and Reduces Serum IL6 and CCL2 Levels in Apolipoprotein-E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. Diet-induced dyslipidemia impairs reverse cholesterol transport in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pleiotropic effects of statins: A boulevard to cardioprotection - Arabian Journal of Chemistry [arabjchem.org]
- 19. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Rosuvastatin Sodium in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the quantitative determination of Rosuvastatin (B1679574) sodium in bulk drug form using UV-Visible spectrophotometry. This document outlines various validated methods, including instrumentation, reagent preparation, and analytical procedures, and presents key validation parameters in a clear, comparative format.
Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used to treat hypercholesterolemia.[1] Accurate and reliable analytical methods are crucial for the quality control of rosuvastatin in its bulk drug form. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid approach for its quantification.[2] This application note details several validated spectrophotometric methods for the determination of rosuvastatin sodium, providing comprehensive protocols and comparative data to aid researchers in selecting and implementing a suitable method for their needs. The methods are validated according to International Council for Harmonisation (ICH) guidelines.[2][3]
Principle of the Method
The fundamental principle behind this analysis is the measurement of the absorbance of a rosuvastatin solution at a specific wavelength in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Instrumentation and Reagents
-
Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm path length is required.[2]
-
Reagents and Solvents:
-
Rosuvastatin Calcium reference standard
-
Methanol (B129727) (Analytical Grade)[4][5]
-
Distilled Water (AR Grade)[2]
-
Phosphate (B84403) buffer (pH 6.8 and 7.4)[4]
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
-
Sodium Lauryl Sulfate (B86663) (for green solvent method)[7]
-
Sodium Citrate (B86180) (for green solvent method)[8]
-
Experimental Protocols
Several solvents can be utilized for the spectrophotometric analysis of Rosuvastatin. Below are detailed protocols for some of the commonly employed and validated methods.
Protocol 1: Method using Phosphate Buffer (pH 7.4)
This method is suitable for ensuring the drug is in a physiologically relevant buffer system.
-
Preparation of Phosphate Buffer (pH 7.4):
-
Place 50 ml of 0.2M potassium dihydrogen phosphate in a 200 ml volumetric flask.
-
Add 39.1 ml of 0.2M sodium hydroxide.
-
Add water to make up the volume and adjust the pH to 7.4 if necessary.
-
-
Preparation of Standard Stock Solution (1000 µg/ml):
-
Accurately weigh 100 mg of Rosuvastatin IP grade and transfer it into a 100 ml volumetric flask.
-
Add a sufficient amount of phosphate buffer (pH 7.4) and sonicate to dissolve the drug.
-
Allow the solution to cool to room temperature and make up the volume to 100 ml with the same buffer.
-
-
Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 10-150 µg/ml).
-
-
Determination of Absorption Maximum (λmax):
-
Scan a suitable concentration of the working standard solution (e.g., 10 µg/ml) in the UV spectrophotometer over the range of 200-400 nm against the phosphate buffer as a blank.
-
The absorption maximum (λmax) should be determined. For Rosuvastatin in phosphate buffer (pH 7.4), the λmax is typically observed around 240-246 nm.[4]
-
-
Preparation of Calibration Curve:
-
Measure the absorbance of all the prepared working standard solutions at the determined λmax.
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
-
Analysis of Bulk Drug Sample:
-
Prepare a solution of the bulk drug sample with a concentration falling within the calibration range using the same procedure as for the standard solutions.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of Rosuvastatin in the sample from the calibration curve.
-
Protocol 2: Method using Methanol
Methanol is a common solvent for Rosuvastatin analysis due to its good solubilizing properties.[1]
-
Preparation of Standard Stock Solution (100 µg/ml):
-
Accurately weigh 10 mg of Rosuvastatin Calcium and transfer it to a 100 ml volumetric flask.
-
Dissolve and dilute to the mark with methanol, then sonicate for 15 minutes.[5]
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range (e.g., 1-10 µg/ml).[5]
-
-
Determination of Absorption Maximum (λmax):
-
Scan a working standard solution in the 200-400 nm range against methanol as a blank. The λmax is typically observed around 242.86 nm.[9]
-
-
Calibration Curve and Sample Analysis:
-
Follow the same procedure as described in Protocol 1 (steps 5 and 6) using methanol as the solvent.
-
Protocol 3: Method using Distilled Water
A simple and economical method using distilled water as the solvent.
-
Preparation of Standard Stock Solution (1000 µg/ml):
-
Accurately weigh 100 mg of Rosuvastatin Calcium and dissolve it in a 100 ml volumetric flask with distilled water.[2]
-
-
Preparation of Working Standard Solution (100 µg/ml):
-
Dilute 10 ml of the standard stock solution to 100 ml with distilled water.[2]
-
-
Preparation of Calibration Standards:
-
From the working standard solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 5-30 µg/ml).[2]
-
-
Determination of Absorption Maximum (λmax):
-
Scan a working standard solution from 200-400 nm against distilled water as a blank. The λmax is typically observed around 247 nm.[2]
-
-
Calibration Curve and Sample Analysis:
-
Follow the same procedure as described in Protocol 1 (steps 5 and 6) using distilled water as the solvent.
-
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data from various validated spectrophotometric methods for Rosuvastatin determination.
| Method (Solvent) | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) | Reference |
| Phosphate Buffer (pH 7.4) | 246 | 10-150 | 0.983 | |
| Phosphate Buffer (pH 7.4) | 240 | 2-20 | 0.9994 | [4] |
| Phosphate Buffer (pH 6.8) | 240 | 2-20 | 0.9973 | [4] |
| Methanol | 242.86 | - | - | [9] |
| Methanol | 243 | 1.0-60.0 | - | [10] |
| Distilled Water | 247 | 5-30 | 0.999 | [2] |
| 0.1N NaOH | 240 | 1-6 | 0.999 | [3][6] |
| 2% Sodium Lauryl Sulfate | 242 | 5-25 | 0.999 | [7] |
| 2.5% Sodium Citrate | 229 | 5-20 | - | [8] |
| Method (Solvent) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/ml) | LOQ (µg/ml) | Reference |
| Phosphate Buffer (pH 7.4) | 98.12 - 103.54 | < 2 | - | - | |
| Distilled Water | - | - | 0.75 | 2.27 | [2] |
| 0.1N NaOH | - | - | 0.603 | 0.830 | [3][6] |
| 2% Sodium Lauryl Sulfate | 97 - 102 | - | 1.58 | 4.79 | [7] |
| Methanol | - | < 1.41 (Intraday) | 0.33 | 1.00 | [10] |
| 2.5% Sodium Citrate | 97 - 102 | - | - | - | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of this compound in a bulk drug sample.
Caption: Workflow for Spectrophotometric Determination of Rosuvastatin.
Conclusion
The UV-Visible spectrophotometric methods described are simple, rapid, accurate, and precise for the determination of this compound in bulk drug.[2] The choice of solvent and specific method parameters can be adapted based on laboratory resources and specific analytical requirements. The provided data demonstrates that these methods are suitable for routine quality control analysis in the pharmaceutical industry. The use of green solvents like sodium lauryl sulfate or sodium citrate also presents an environmentally friendly alternative.[7][8]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. saudijournals.com [saudijournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Green Solvent Assisted UV-Spectrophotometric Method for Estimation of Rosuvastatin in Bulk and Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 8. jrtdd.com [jrtdd.com]
- 9. researchtrend.net [researchtrend.net]
- 10. ingentaconnect.com [ingentaconnect.com]
Forced degradation studies of rosuvastatin sodium under stress conditions
Application Note: Forced Degradation Studies of Rosuvastatin (B1679574) Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is widely used to lower cholesterol.[1][2] To ensure the safety and efficacy of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) mandate stress testing or forced degradation studies.[1] These studies are crucial for developing stability-indicating analytical methods, understanding degradation pathways, and elucidating the structure of degradation products (DPs).[1][3] Rosuvastatin is known to be susceptible to degradation under various stress conditions, particularly acid hydrolysis and photolysis, while remaining relatively stable under alkaline, oxidative, and thermal stress.[3][4][5] This application note provides detailed protocols and a summary of degradation behavior under different stress conditions.
Experimental Workflow
The general workflow for conducting forced degradation studies involves subjecting the drug substance to various stress conditions, followed by analysis to quantify the remaining drug and identify degradation products.
Caption: General experimental workflow for forced degradation studies.
Experimental Protocols
The following protocols are representative methodologies derived from various studies. Researchers should optimize these conditions based on their specific drug product and analytical method.
1. Acidic Degradation Protocol
-
Accurately weigh 10 mg of Rosuvastatin Sodium into a reflux flask.[6]
-
Add 1 mL of 5 N HCl and reflux at 70°C for 5 hours.[6]
-
Alternatively, for milder conditions, use 0.1 N HCl at 80°C for 30 minutes to 2 hours.[1][7]
-
After the specified time, cool the solution to room temperature.
-
Carefully neutralize the solution with an appropriate concentration of NaOH.
-
Transfer the solution to a volumetric flask, dissolve completely, and dilute to the final volume with the mobile phase or a suitable diluent.[6]
-
Filter the solution through a 0.45 µm filter before injecting it into the analytical system.
2. Alkaline Degradation Protocol
-
Accurately weigh 10 mg of this compound into a reflux flask.[6]
-
Add 1 mL of 5 N NaOH and reflux at 70°C for 5 hours.[6] Other reported conditions include 0.1 N NaOH at 80°C for 30 minutes or 2 N NaOH.[7][8]
-
After the exposure period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of HCl.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the mark with the mobile phase.[6]
-
Filter the sample before analysis.
3. Oxidative Degradation Protocol
-
Accurately weigh 10 mg of this compound into a flask.[6]
-
Add 1 mL of 30% H₂O₂ and reflux at 70°C for 2 hours.[6]
-
Other common conditions include using 3% to 30% H₂O₂ at room temperature or elevated temperatures (e.g., 80°C) for durations ranging from 30 minutes to 24 hours.[1][7][8]
-
Cool the solution and dilute with the mobile phase to the desired concentration in a volumetric flask.[6]
-
Filter the solution prior to analysis.
4. Thermal Degradation Protocol
-
Place accurately weighed this compound solid powder in a 50 mL volumetric flask.[6]
-
Expose the solid drug to dry heat in an oven at 70°C for 6 hours.[6] Other studies have used temperatures up to 105°C for 5 hours or autoclaving at 121°C.[1][4]
-
After exposure, allow the sample to cool to room temperature.
-
Add the mobile phase or diluent, sonicate for complete dissolution, and make up the volume.[6]
-
Filter the resulting solution before injection.
5. Photolytic Degradation Protocol
-
Accurately weigh 10 mg of this compound into two separate 50 mL volumetric flasks for studying degradation in both solid (dry) and solution (wet) states.[6]
-
For the wet condition, dissolve the drug in a suitable solvent (e.g., water:acetonitrile).
-
Place the flasks in a photostability chamber and expose them to UV light (e.g., 254 nm) for a specified duration (e.g., 2-10 hours).[1][6] ICH guidelines suggest an exposure of 1.2 million lux-hours and 200 Watt-hours/m².[8]
-
For the solid sample, dissolve it in the mobile phase after exposure. For the solution sample, dilute as necessary.
-
Filter the samples before analysis.
Data Presentation: Summary of Degradation Behavior
The stability of Rosuvastatin varies significantly under different stress conditions. The drug is highly labile in acidic and photolytic conditions and comparatively stable under basic, thermal, and neutral conditions.[3][4]
| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation | No. of DPs | Reference |
| Acid Hydrolysis | 5 M HCl | 60°C | 4 h | 40% | 5 | Ashfaq et al.[8] |
| 0.1 N HCl | 80°C | 2 h | Significant | - | Trivedi et al.[1] | |
| 0.2 M HCl | 80°C | 20 h | Degrades | - | Mehta et al.[4] | |
| 5 N HCl | 70°C | 5 h | 33.67% | 2 | [6] | |
| Alkaline Hydrolysis | 5 M NaOH | 60°C | 4 h | 5% | - | Ashfaq et al.[8] |
| 0.1 N NaOH | 80°C | 30 min | 30.27% | - | [7] | |
| 1 N NaOH | 80°C | 5 min | ~80% | 3 | Ahmad et al.[1] | |
| 5 N NaOH | 70°C | 5 h | 76.84% | 1 | [6] | |
| Oxidative | 6% H₂O₂ | Room Temp | 24 h | 6% | 1 | Ashfaq et al.[8] |
| 30% H₂O₂ | 80°C | 30 min | - | - | [7] | |
| 0.5% H₂O₂ | 80°C | 20 h | Degrades | >1 | Mehta et al.[4] | |
| 30% H₂O₂ | 70°C | 2 h | 14.41% | 4 | [6] | |
| Thermal | Solid | 60°C | 4 h | Stable | - | Ashfaq et al.[1] |
| Solid | 100°C | 24 h | - | - | Mehta et al.[4] | |
| Solid | 70°C | 6 h | 0.36% | - | [6] | |
| Photolytic | UV Light (366 nm) | - | 10 h | Significant | 2 | Ashfaq et al.[1] |
| UV Light | - | - | Significant | - | Trivedi et al.[1] | |
| 1.2 x 10⁹ lux/h | - | - | Prominent | - | Mehta et al.[4] |
Rosuvastatin Degradation Pathways
Forced degradation studies have identified several key degradation products. Under acidic conditions, the primary degradation pathway involves the formation of its corresponding lactone, an intramolecular esterification product.[9] Oxidative stress can lead to the formation of N-oxide derivatives, while photolytic degradation is known to produce cyclic epimeric compounds.[10][11][12]
References
- 1. scispace.com [scispace.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation and conversion kinetics by a combined chromatographic, spectroscopic and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Enhancing Rosuvastatin Sodium Stability through Lyophilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) sodium, a widely prescribed HMG-CoA reductase inhibitor, is known for its efficacy in treating hypercholesterolemia. However, its stability is a significant concern during manufacturing and storage, as it is susceptible to degradation under conditions of acidic pH, oxidation, and light.[1][2] Lyophilization, or freeze-drying, presents a promising approach to enhance the long-term stability of rosuvastatin sodium by removing water, a key participant in many degradation reactions, and by creating a stable, solid-state matrix.[3][4]
These application notes provide a comprehensive overview of lyophilization techniques tailored to improve the stability of this compound. This document outlines potential degradation pathways, formulation strategies with appropriate excipients, detailed experimental protocols for lyophilization and stability testing, and data presentation for key stability-indicating parameters.
Rosuvastatin Degradation Pathways
Understanding the degradation pathways of rosuvastatin is crucial for developing a stability-enhancing lyophilized formulation. Rosuvastatin is primarily degraded through hydrolysis and oxidation.[1][2]
-
Acidic Degradation: In acidic conditions, rosuvastatin undergoes hydrolysis, leading to the formation of its lactone, a major degradation product.[2][5] Further degradation can also occur.[1][6]
-
Oxidative Degradation: Rosuvastatin is susceptible to oxidation, which can generate several degradation products, including the 5-oxo and anti-isomer impurities.[7][8]
-
Photolytic Degradation: Exposure to light can also induce degradation of rosuvastatin.[1]
A proposed formulation should therefore aim to protect the molecule from acidic microenvironments and oxidative stress.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fue.edu.eg [fue.edu.eg]
Application Notes and Protocols: Use of Rosuvastatin Sodium in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rosuvastatin (B1679574) sodium in combination with other therapeutic agents, including ezetimibe (B1671841), fenofibrate (B1672516), and amlodipine (B1666008). The information is compiled from various clinical studies to guide researchers and professionals in drug development.
Rosuvastatin and Ezetimibe Combination Therapy
The combination of rosuvastatin and ezetimibe offers a dual mechanism of action for managing hypercholesterolemia. Rosuvastatin inhibits cholesterol synthesis in the liver by targeting HMG-CoA reductase, while ezetimibe selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This complementary action leads to a more significant reduction in low-density lipoprotein cholesterol (LDL-C) levels than either agent alone.[1]
Quantitative Data Summary
| Study/Trial Name | Treatment Groups & Dosages | Duration | Key Efficacy Endpoints & Results | Reference |
| Multicenter, randomized, double-blind, placebo-controlled study | Rosuvastatin/Ezetimibe (5/10 mg, 10/10 mg, 20/10 mg) vs. Rosuvastatin (5, 10, 20 mg) | 12 weeks | Mean LDL-C lowering: 59.5% (combination) vs. 51.1% (monotherapy) (p < 0.001) | [1] |
| MRS-ROZE | Rosuvastatin/Ezetimibe (5/10 mg, 10/10 mg, 20/10 mg) vs. Rosuvastatin (5, 10, 20 mg) | 8 weeks | Mean LDL-C lowering: 59.1% (combination) vs. 49.4% (monotherapy) (p < 0.001); LDL-C goal achievement: 94.1% (combination) vs. 86.3% (monotherapy) (p = 0.009) | [1] |
| I-ROSETTE | Rosuvastatin/Ezetimibe (5/10 mg, 10/10 mg, 20/10 mg) vs. Rosuvastatin (5, 10, 20 mg) | 8 weeks | Mean LDL-C decrease: 82.0 mg/dL (combination) vs. 64.4 mg/dL (monotherapy) (p < 0.001) | [1] |
| Bays et al. | Ezetimibe 10 mg added to Rosuvastatin vs. Doubling Rosuvastatin dose | - | LDL-C percent reduction: 21.5% (combination) vs. 7.6% (dose escalation) (p < 0.001); LDL-C goal achievement: 59.4% (combination) vs. 30.9% (dose escalation) (p < 0.001) | [1] |
Experimental Protocol: Assessment of Lipid-Lowering Efficacy
Objective: To determine the efficacy of rosuvastatin and ezetimibe combination therapy in reducing serum lipid levels.
Methodology:
-
Patient Recruitment: Select patients with primary hypercholesterolemia based on defined inclusion and exclusion criteria (e.g., baseline LDL-C levels).
-
Washout Period: A 4-6 week washout period for any existing lipid-lowering medications is implemented.[2]
-
Randomization: Patients are randomly assigned to receive either rosuvastatin monotherapy, ezetimibe monotherapy, or combination therapy in a double-blind manner.
-
Treatment Administration: The assigned treatment is administered daily for a predefined period (e.g., 8-12 weeks).
-
Lipid Profile Analysis:
-
Fasting blood samples are collected at baseline and at the end of the treatment period.
-
Serum is separated for the analysis of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and LDL-C.
-
Standardized enzymatic colorimetric methods are used for the determination of TC, TG, and HDL-C.
-
LDL-C is calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)), provided the triglyceride level is below 400 mg/dL.
-
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment group. Statistical analysis (e.g., t-test or ANOVA) is performed to compare the efficacy between the groups.
Signaling Pathway
Caption: Rosuvastatin and Ezetimibe Signaling Pathway.
Rosuvastatin and Fenofibrate Combination Therapy
The combination of rosuvastatin and fenofibrate is utilized for managing mixed dyslipidemia, a condition characterized by elevated LDL-C and triglycerides, and low HDL-C. Fenofibrate primarily works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and elimination of triglyceride-rich particles from the plasma.
Quantitative Data Summary
| Study/Trial Name | Treatment Groups & Dosages | Duration | Key Efficacy Endpoints & Results | Reference |
| Open-label randomized study | Rosuvastatin 40 mg vs. Rosuvastatin 10 mg + Fenofibrate 200 mg vs. Rosuvastatin 10 mg + Omega-3 fatty acids 2 g | - | R monotherapy was more efficacious in reducing LDL-C. RF combination was best at decreasing triglycerides and raising HDL-C. | [3] |
| Randomized, double-blind study | Rosuvastatin/Fenofibric acid (5/135 mg, 10/135 mg, 20/135 mg) vs. Simvastatin (B1681759) 40 mg | 8 weeks | LDL-C reduction was significantly greater with all rosuvastatin/fenofibric acid doses compared to simvastatin 40 mg (p ≤ 0.007). | [4] |
| 2-year follow-up study | Fenofibric acid 135 mg + Rosuvastatin 20 mg | 116 weeks | Sustained beneficial effects on lipid profiles were observed. | [5] |
Experimental Protocol: Evaluation of Combination Therapy in Mixed Dyslipidemia
Objective: To assess the efficacy and safety of rosuvastatin and fenofibrate combination therapy in patients with mixed dyslipidemia.
Methodology:
-
Patient Selection: Enroll patients with mixed dyslipidemia (defined by specific LDL-C, TG, and HDL-C levels).[3]
-
Study Design: A randomized, open-label, or double-blind, parallel-group study design can be employed.
-
Treatment Arms:
-
Group A: Rosuvastatin monotherapy (e.g., 40 mg/day).
-
Group B: Rosuvastatin (e.g., 10 mg/day) in combination with fenofibrate (e.g., 200 mg/day).
-
-
Treatment Duration: Administer the assigned treatments for a specified period (e.g., 12 weeks).
-
Lipid Panel Analysis: Collect fasting blood samples at baseline and at the end of the study to measure TC, TG, HDL-C, and LDL-C using standard laboratory procedures as described previously.
-
Safety Monitoring: Monitor for potential adverse effects, particularly muscle-related symptoms (myopathy) and changes in liver function tests (ALT/AST).
-
Statistical Analysis: Compare the changes in lipid parameters and the incidence of adverse events between the treatment groups.
Signaling Pathway
Caption: Rosuvastatin and Fenofibrate Signaling Pathway.
Rosuvastatin and Amlodipine Combination Therapy
This combination is designed for patients with co-existing hypertension and dyslipidemia. Amlodipine is a calcium channel blocker that lowers blood pressure by relaxing vascular smooth muscle and causing vasodilation. Rosuvastatin addresses the dyslipidemia component. Studies suggest a synergistic effect in reducing cardiovascular risk.[1][3]
Quantitative Data Summary
| Study/Trial Name | Treatment Groups & Dosages | Duration | Key Efficacy Endpoints & Results | Reference |
| Randomized, double-blind clinical trial | Rosuvastatin 20 mg + Amlodipine 10 mg vs. Amlodipine 10 mg vs. Rosuvastatin 20 mg | 8 weeks | msSBP change: -22.82 mmHg (combination) vs. -15.89 mmHg (Amlodipine) vs. -5.80 mmHg (Rosuvastatin); LDL-C change: -52.53% (combination); LDL-C goal achievement: 97.14% (combination) | [6] |
| Comparative Study | Amlodipine + Rosuvastatin vs. Amlodipine monotherapy | 3 months | SBP was significantly lower in the combination group (132.49 vs. 136.68 mmHg, p=0.0085); Significantly greater improvement in lipid profile with combination therapy. |
Experimental Protocol: Assessing Efficacy in Hypertensive Patients with Dyslipidemia
Objective: To evaluate the dual efficacy of rosuvastatin and amlodipine combination therapy on blood pressure and lipid levels.
Methodology:
-
Participant Selection: Recruit patients diagnosed with both hypertension and dyslipidemia.
-
Study Design: A randomized, double-blind, active-controlled trial is appropriate.
-
Treatment Regimens:
-
Group 1: Rosuvastatin + Amlodipine fixed-dose combination.
-
Group 2: Amlodipine monotherapy.
-
Group 3: Rosuvastatin monotherapy.
-
-
Blood Pressure Measurement:
-
Measure sitting systolic and diastolic blood pressure (msSBP and msDBP) at baseline and follow-up visits.
-
Follow standardized procedures, including a 5-minute rest period before measurement and taking the average of multiple readings.
-
-
Lipid Profile Analysis: Perform fasting lipid profile analysis at baseline and at the end of the treatment period as previously detailed.
-
Efficacy Endpoints:
-
Primary: Change from baseline in msSBP and percentage change from baseline in LDL-C.
-
Secondary: Achievement of target blood pressure and LDL-C goals.
-
-
Data Analysis: Use appropriate statistical methods to compare the outcomes between the three treatment arms.
Signaling Pathway
Caption: Rosuvastatin and Amlodipine Signaling Pathway.
References
- 1. An Expert Opinion on the Role of the Rosuvastatin/Amlodipine Single Pill Fixed Dose Combination in Cardiovascular Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of amlodipine and atorvastatin in reversing LDL-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Amlodipine and rosuvastatin Interactions - Drugs.com [drugs.com]
- 5. Rosuvastatin and Simvastatin potentiate antihypertensive effect of amlodipine through vasorelaxation phenomenon | [Pakistan Journal of Pharmaceutical Sciences • 2023] | PSA • ID 181669 [psa.pastic.gov.pk]
- 6. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rosuvastatin Sodium in Atherosclerotic Plaque Regression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rosuvastatin (B1679574) sodium in clinical and preclinical studies focused on the regression of atherosclerotic plaques. Detailed protocols for key experimental methodologies and a summary of quantitative data from seminal studies are presented to facilitate the design and implementation of future research in this area.
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, has demonstrated significant efficacy in not only halting the progression but also inducing the regression of atherosclerotic plaques.[[“]][2] This has been consistently shown across numerous clinical trials employing advanced imaging techniques to quantify plaque volume and composition.[3][4][5] Beyond its well-established lipid-lowering effects, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties, which are mediated through various signaling pathways.[6][7] These notes will delve into the quantitative evidence of rosuvastatin's impact on plaque regression, provide detailed protocols for the methodologies used to assess these changes, and visualize the underlying molecular mechanisms.
Quantitative Data from Key Clinical Trials
The following tables summarize the key quantitative findings from major clinical trials investigating the effect of rosuvastatin on atherosclerotic plaque regression.
Table 1: Patient Demographics and Baseline Characteristics
| Study (Trial Name) | Number of Patients | Patient Population | Baseline Mean LDL-C (mg/dL) | Baseline Mean HDL-C (mg/dL) |
| ASTEROID | 507 (349 evaluable) | Coronary Artery Disease | 130.4 | 42.7 |
| SATURN | 1,039 (Rosuvastatin arm) | Coronary Artery Disease | Not specified | Not specified |
| IBIS-4 | 103 | ST-segment elevation myocardial infarction (STEMI) | Not specified | Not specified |
| ALTAIR | 48 | Stable angina or silent myocardial ischemia | ~122 | Not specified |
| METEOR | 984 | Subclinical atherosclerosis | Not specified | Not specified |
| RORA-AS | 86 | Inflammatory joint diseases with carotid plaques | 154.7 | Not specified |
Table 2: Rosuvastatin Dosing and Treatment Duration
| Study (Trial Name) | Rosuvastatin Dosage | Treatment Duration |
| ASTEROID | 40 mg/day | 24 months |
| SATURN | 40 mg/day | 24 months |
| IBIS-4 | 40 mg/day | 13 months |
| ALTAIR | 20 mg/day (high-dose) vs. 2.5 mg/day (conventional-dose) | 48 weeks |
| METEOR | 40 mg/day | 24 months |
| RORA-AS | Titrated to LDL-C goal | 18 months |
Table 3: Key Efficacy Endpoints - Plaque Volume and Composition Changes
| Study (Trial Name) | Imaging Modality | Primary Endpoint | Result |
| ASTEROID | IVUS | Change in percent atheroma volume (PAV) | -0.79% (median, p<0.001)[3] |
| ASTEROID | IVUS | Change in nominal total atheroma volume (TAV) | -12.5 mm³ (median, p<0.001)[3] |
| SATURN | IVUS | Change in percent atheroma volume (PAV) | -1.22% (p<0.001 vs. baseline)[8] |
| SATURN | IVUS | Change in total atheroma volume (TAV) | -6.39 mm³ (p<0.001 vs. baseline)[8] |
| IBIS-4 | IVUS | Change in percent atheroma volume (PAV) | -0.9% (mean, p=0.007)[9] |
| ALTAIR | IVUS | Change in plaque volume | Significant decrease in high-dose group (p<0.001)[10] |
| METEOR | Carotid Ultrasound | Rate of change in maximum carotid intima-media thickness (CIMT) | -0.0014 mm/year (vs. +0.0131 mm/year in placebo, p<0.001)[11][12] |
| RORA-AS | Carotid Ultrasound | Change in carotid plaque height | -0.19 mm (mean, p<0.0001)[13] |
Table 4: Key Efficacy Endpoints - Lipid Profile and Inflammatory Marker Changes
| Study (Trial Name) | Change in LDL-C | Change in HDL-C | Change in hs-CRP |
| ASTEROID | -53.3% (to mean of 61.1 mg/dL)[14] | +13.8% (to mean of 48.3 mg/dL)[14] | Not specified |
| SATURN | Mean achieved LDL-C of 62.6 mg/dL[8] | Mean achieved HDL-C of 50.4 mg/dL[8] | Not specified |
| IBIS-4 | Reduction directly related to plaque volume reduction[9] | Not specified | Not specified |
| ALTAIR | -49.3% (high-dose) vs. -29.9% (conventional-dose)[10] | Not specified | Not specified |
| JUPITER | -50% | +18% | -37% |
Experimental Protocols
Intravascular Ultrasound (IVUS) for Coronary Plaque Assessment
Objective: To quantitatively and qualitatively assess coronary atherosclerotic plaque burden, vessel dimensions, and plaque composition.
Materials:
-
IVUS catheter (e.g., 20-40 MHz)
-
IVUS console with analysis software
-
Guidewire
-
Guide catheter
-
Intracoronary nitroglycerin (200 µg)
-
Heparin for anticoagulation
Procedure:
-
Patient Preparation: The patient is prepared for a standard cardiac catheterization procedure. Therapeutic anticoagulation with heparin is essential.
-
Catheter Insertion: A guide catheter is used to engage the target coronary artery. A guidewire is then advanced into the artery distal to the region of interest.
-
Vasodilation: To prevent vasospasm and ensure accurate vessel measurement, intracoronary nitroglycerin (200 µg) is administered.[15]
-
IVUS Catheter Advancement: The IVUS catheter is advanced over the guidewire to the distal end of the segment to be imaged.
-
Image Acquisition: An automated pullback of the IVUS catheter is performed at a constant speed (typically 0.5 mm/s). The ultrasound transducer at the tip of the catheter emits and receives sound waves, generating cross-sectional images of the artery.
-
Image Analysis:
-
Quantitative Analysis: Post-acquisition, the images are analyzed using dedicated software. The leading edges of the lumen and the external elastic membrane (EEM) are traced, either manually or automatically. From these tracings, the following parameters are calculated for each cross-sectional image:
-
Lumen area
-
EEM area
-
Plaque area (EEM area - lumen area)
-
-
Volumetric Analysis: By integrating the area measurements along the length of the pullback, the following volumes are calculated:
-
Total atheroma volume (TAV)
-
Percent atheroma volume (PAV) = (TAV / EEM volume) x 100
-
-
Qualitative Analysis: Plaque characteristics such as calcification, fibrous tissue, and lipid-rich necrotic core are identified based on their echogenicity.
-
Virtual Histology IVUS (VH-IVUS) for Plaque Composition Analysis
Objective: To provide a more detailed, automated characterization of plaque composition.
Procedure: VH-IVUS is performed as an adjunct to standard grayscale IVUS. The raw radiofrequency (RF) ultrasound signals are captured during the pullback. This RF data is then processed by a proprietary algorithm that classifies plaque into four main components based on their spectral characteristics. These components are color-coded for visualization:
-
Fibrous tissue: Dark Green
-
Fibro-fatty tissue: Light Green
-
Necrotic core: Red
-
Dense calcium: White
This allows for the quantification of the volume of each plaque component within the atherosclerotic lesion.
Quantitative Coronary Angiography (QCA)
Objective: To provide an objective and reproducible assessment of coronary stenosis severity.
Procedure:
-
Image Acquisition: High-quality coronary angiograms are acquired from at least two orthogonal views to minimize vessel foreshortening.
-
Calibration: The catheter tip, of a known diameter, is used as a reference for calibration.
-
Stenosis Analysis: Dedicated QCA software is used to:
-
Automatically detect the vessel edges.
-
Calculate the reference vessel diameter (interpolated from healthy segments proximal and distal to the stenosis).
-
Measure the minimum lumen diameter (MLD) within the stenosis.
-
Calculate the percent diameter stenosis: [(Reference Diameter - MLD) / Reference Diameter] x 100.
-
Lipid Profile and hs-CRP Measurement
Objective: To assess the systemic lipid-lowering and anti-inflammatory effects of rosuvastatin.
Procedure:
-
Blood Collection: Venous blood samples are collected from patients, typically after an overnight fast for lipid profile analysis.
-
Lipid Profile Analysis: Standard enzymatic assays are used to measure:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
Low-Density Lipoprotein Cholesterol (LDL-C) is typically calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)), provided the triglyceride level is below 400 mg/dL. Direct LDL-C measurement may be performed if triglycerides are elevated.
-
-
High-Sensitivity C-Reactive Protein (hs-CRP) Analysis: A high-sensitivity immunoassay is used to measure hs-CRP levels, a marker of systemic inflammation.
Signaling Pathways and Experimental Workflows
Rosuvastatin's beneficial effects on atherosclerosis extend beyond lipid lowering and involve the modulation of key signaling pathways within vascular cells.
Rosuvastatin's Anti-inflammatory and Plaque Stabilization Mechanisms
Rosuvastatin has been shown to promote the differentiation of monocytes into anti-inflammatory M2 macrophages, a process mediated by the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[16] This activation is, in part, regulated by the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[16]
Rosuvastatin's Effect on Endothelial Cell Adhesion
In endothelial cells, rosuvastatin can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by high glucose, a key step in the recruitment of inflammatory cells to the vessel wall. This effect is mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
- 1. consensus.app [consensus.app]
- 2. Clinical expert consensus document on quantitative coronary angiography from the Japanese Association of Cardiovascular Intervention and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin promotes the differentiation of peripheral blood monocytes into M2 macrophages in patients with atherosclerosis by activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acc.org [acc.org]
- 7. sozocardiology.com [sozocardiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. europeanreview.org [europeanreview.org]
- 12. Virtual histology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rosuvastatin Inhibits the Apoptosis of Platelet-Derived Growth Factor-Stimulated Vascular Smooth Muscle Cells by Inhibiting p38 via Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Rosuvastatin Clinical Trials in Specific Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, has demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C) and reducing cardiovascular risk. However, its pharmacokinetic and pharmacodynamic profiles can vary across different patient populations, necessitating tailored clinical trial designs. These application notes provide detailed experimental designs and protocols for conducting clinical trials with rosuvastatin in specific patient populations, including the elderly, individuals with renal or hepatic impairment, and those of Asian descent. The protocols outlined below are intended to serve as a comprehensive guide for researchers to ensure robust and reliable data collection.
Core Principles of Rosuvastatin Action
Rosuvastatin primarily works by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This leads to an upregulation of LDL receptors in the liver, increasing the clearance of LDL-C from the circulation. Beyond its lipid-lowering effects, rosuvastatin exerts pleiotropic effects, including anti-inflammatory and antioxidant actions, which contribute to its cardiovascular benefits.[1]
Signaling Pathways
The therapeutic effects of rosuvastatin can be attributed to its influence on key signaling pathways:
Rosuvastatin's pleiotropic effects are largely mediated through the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho and Rac.
Section 1: Elderly Patient Population (≥65 years)
Application Note
Elderly patients often present with multiple comorbidities and polypharmacy, which can affect the efficacy and safety of rosuvastatin. Clinical trials in this population are crucial to establish appropriate dosing and to monitor for adverse events, particularly myopathy. The JUPITER trial's sub-analysis provided evidence of rosuvastatin's benefit in older individuals.[2]
Experimental Design: A Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of rosuvastatin in reducing cardiovascular events in elderly patients.
-
Study Population: Male and female patients aged 65 years and older with at least one cardiovascular risk factor.
-
Intervention: Rosuvastatin (10 mg or 20 mg daily) versus placebo.
-
Duration: 2-4 years.
-
Primary Endpoint: Time to first major adverse cardiovascular event (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
Secondary Endpoints: All-cause mortality, changes in lipid profiles (LDL-C, HDL-C, triglycerides), and high-sensitivity C-reactive protein (hs-CRP) levels.
-
Safety Monitoring: Liver function tests (ALT, AST), creatine (B1669601) kinase (CK) levels, and assessment for myopathy.
Experimental Workflow
Data Presentation
| Parameter | Rosuvastatin (20 mg) | Placebo | p-value |
| Baseline LDL-C (mg/dL) | 108 | 108 | NS |
| LDL-C Reduction at 1 year (%) | 50% | 2% | <0.001 |
| hs-CRP Reduction at 1 year (%) | 37% | 5% | <0.001 |
| Incidence of MACE (per 100 person-years) | 0.77 | 1.36 | <0.001 |
| Adverse Events (Myalgia, %) | 5.5 | 5.0 | NS |
Data based on findings similar to the JUPITER trial.[3]
Section 2: Patients with Renal Impairment
Application Note
Rosuvastatin is primarily excreted through the liver, but renal impairment can affect its pharmacokinetics, potentially increasing systemic exposure and the risk of myopathy.[4] The AURORA trial investigated the use of rosuvastatin in patients with end-stage renal disease on hemodialysis.[5] For patients with severe renal impairment not on hemodialysis, a lower starting dose is recommended.[6]
Experimental Design: A Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To assess the efficacy and safety of rosuvastatin in patients with moderate to severe chronic kidney disease (CKD).
-
Study Population: Patients with an estimated glomerular filtration rate (eGFR) between 15 and 59 mL/min/1.73m².
-
Intervention: Rosuvastatin (5 mg or 10 mg daily) versus placebo.
-
Duration: 3 years.
-
Primary Endpoint: Time to first MACE.
-
Secondary Endpoints: Changes in lipid profiles, hs-CRP, and progression of renal disease (change in eGFR).
-
Safety Monitoring: CK levels, liver function tests, and monitoring of renal function.
Data Presentation
| Parameter | Rosuvastatin (10 mg) | Placebo | p-value |
| Baseline eGFR (mL/min/1.73m²) | 43 | 44 | NS |
| LDL-C Reduction at 1 year (%) | 43% | 2% | <0.001 |
| Change in eGFR at 3 years (mL/min/1.73m²) | -1.5 | -2.1 | NS |
| Incidence of Myopathy (%) | 2.4 | 1.9 | NS |
Illustrative data based on the expected outcomes in a CKD population.
Section 3: Patients of Asian Descent
Application Note
Pharmacokinetic studies have shown that Asian patients may have approximately two-fold increased systemic exposure to rosuvastatin compared to Caucasians.[7] This is partly attributed to a higher prevalence of genetic polymorphisms in drug transporter genes like SLCO1B1 and ABCG2.[8] Therefore, lower starting doses are often recommended for this population.[7]
Experimental Design: A Randomized, Open-Label, Comparative Study
-
Objective: To compare the efficacy and safety of different starting doses of rosuvastatin in Asian patients with hypercholesterolemia.
-
Study Population: Patients of Asian descent with primary hypercholesterolemia.
-
Intervention: Rosuvastatin 5 mg daily versus Rosuvastatin 10 mg daily.
-
Duration: 12 weeks.
-
Primary Endpoint: Percentage change in LDL-C from baseline.
-
Secondary Endpoints: Achievement of LDL-C goals, changes in other lipid parameters, and incidence of adverse events.
-
Pharmacogenomic Sub-study: Genotyping for SLCO1B1 and ABCG2 polymorphisms to correlate with drug exposure and response.
Data Presentation
| Parameter | Rosuvastatin 5 mg | Rosuvastatin 10 mg | p-value |
| Baseline LDL-C (mg/dL) | 155 | 157 | NS |
| LDL-C Reduction at 12 weeks (%) | 42% | 51% | <0.01 |
| Patients Achieving LDL-C Goal (%) | 65% | 82% | <0.05 |
| Adverse Events (%) | 8.5 | 9.1 | NS |
Data informed by studies like DISCOVERY-Asia.[5]
Section 4: Patients with Hepatic Impairment
Application Note
Rosuvastatin is contraindicated in patients with active liver disease.[4] However, its use in patients with compensated cirrhosis is being investigated, as statins may have beneficial effects on portal hypertension and liver fibrosis.[9][10] Clinical trials in this population require careful patient selection and intensive safety monitoring.
Experimental Design: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the safety and efficacy of rosuvastatin in patients with compensated cirrhosis.
-
Study Population: Patients with a clinical diagnosis of compensated cirrhosis (Child-Pugh A).[3][8]
-
Intervention: Rosuvastatin (10 mg daily, with a lower dose of 5 mg for patients of East-Asian ancestry) versus placebo.[3][11]
-
Duration: 2 years.
-
Primary Endpoint: Change in hepatic venous pressure gradient (HVPG).
-
Secondary Endpoints: Changes in liver stiffness (measured by transient elastography), liver function tests, and lipid profiles.
-
Safety Monitoring: Frequent monitoring of liver enzymes (ALT, AST), bilirubin, and for signs of hepatic decompensation.
Data Presentation
| Parameter | Rosuvastatin (10 mg) | Placebo | p-value |
| Baseline HVPG (mmHg) | 12.5 | 12.8 | NS |
| Change in HVPG at 2 years (mmHg) | -1.2 | +0.5 | <0.05 |
| Change in Liver Stiffness (kPa) at 2 years | -2.5 | +1.0 | <0.05 |
| Incidence of Hepatic Decompensation (%) | 3.5 | 4.0 | NS |
Hypothetical data for a clinical trial in patients with compensated cirrhosis.
Experimental Protocols
Protocol 1: Lipid Profile Measurement
1.1. Principle: Total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) are measured using standard enzymatic colorimetric assays. Low-density lipoprotein cholesterol (LDL-C) is calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) for results in mg/dL, provided the TG level is <400 mg/dL.[12][13]
1.2. Specimen: Serum or plasma collected after a 9-12 hour fast.
1.3. Procedure:
-
Collect 5 mL of venous blood into a serum separator tube or a tube containing EDTA.
-
Allow the blood to clot at room temperature for 30 minutes (for serum) or centrifuge immediately (for plasma).
-
Centrifuge at 1500 x g for 15 minutes.
-
Aspirate the serum or plasma and transfer to a clean tube.
-
Analyze the sample on an automated clinical chemistry analyzer according to the manufacturer's instructions for TC, HDL-C, and TG assays.
-
Calculate LDL-C using the Friedewald formula.
Protocol 2: High-Sensitivity C-Reactive Protein (hs-CRP) Assay
2.1. Principle: hs-CRP is measured by a latex particle-enhanced immunoturbidimetric assay. Latex particles coated with anti-CRP antibodies agglutinate in the presence of CRP, causing turbidity that is proportional to the CRP concentration.[14]
2.2. Specimen: Serum or plasma.
2.3. Procedure:
-
Follow specimen collection and processing steps as in Protocol 1.
-
Use a high-sensitivity CRP assay kit on an automated immunochemistry analyzer.
-
The analyzer automatically mixes the sample with a buffer and then with the latex reagent.
-
The change in absorbance is measured, and the hs-CRP concentration is determined from a calibration curve.
Protocol 3: SLCO1B1 and ABCG2 Genotyping
3.1. Principle: Genomic DNA is extracted from whole blood, and specific single nucleotide polymorphisms (SNPs) in the SLCO1B1 (e.g., c.521T>C) and ABCG2 (e.g., c.421C>A) genes are identified using polymerase chain reaction (PCR) followed by a detection method such as TaqMan SNP genotyping assays.
3.2. Specimen: Whole blood collected in an EDTA tube.
3.3. Procedure:
-
DNA Extraction: Extract genomic DNA from 200 µL of whole blood using a commercial DNA extraction kit according to the manufacturer's protocol.
-
PCR Amplification and Genotyping:
-
Prepare a PCR reaction mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and fluorescently labeled probes specific for the wild-type and variant alleles.
-
Add the template DNA to the reaction mix.
-
Perform thermal cycling on a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
During the PCR, the probes hybridize to the target sequence, and the fluorophore is released, generating a fluorescent signal.
-
-
Data Analysis: The real-time PCR instrument software analyzes the fluorescence signals to determine the genotype of each sample.
Conclusion
The design of clinical trials for rosuvastatin in specific patient populations requires careful consideration of the unique characteristics and potential risks associated with each group. The application notes and protocols provided herein offer a framework for conducting robust and informative studies that can help to optimize the therapeutic use of rosuvastatin and improve cardiovascular outcomes across a diverse range of patients. Adherence to standardized protocols for key experiments is essential for ensuring the quality and comparability of the data generated.
References
- 1. Managing hypercholesterolemia and preventing cardiovascular events in elderly and younger Chinese adults: focus on rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCSF Cirrhosis Trial → Liver Cirrhosis Network Rosuvastatin Efficacy and Safety for Cirrhosis in the United States [clinicaltrials.ucsf.edu]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Effect of rosuvastatin on outcomes in chronic haemodialysis patients – design and rationale of the AURORA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. mayo.edu [mayo.edu]
- 9. Rosuvastatin for Liver Cirrhosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Carebox Connect [connect.careboxhealth.com]
- 11. biotechhunter.com [biotechhunter.com]
- 12. johnsonfrancis.org [johnsonfrancis.org]
- 13. jcp.bmj.com [jcp.bmj.com]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
Application Note: Encapsulation of Rosuvastatin in Liposomal Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) (RSV), a potent inhibitor of HMG-CoA reductase, is widely used in the management of hyperlipidemia. Despite its efficacy, its therapeutic application is hampered by poor aqueous solubility and low oral bioavailability of approximately 20%, primarily due to extensive first-pass metabolism.[1][2][3] Encapsulating rosuvastatin within liposomal delivery systems presents a promising strategy to overcome these limitations. Liposomes, which are microscopic vesicles composed of one or more lipid bilayers, can enhance the solubility of hydrophobic drugs, protect them from degradation, and improve their pharmacokinetic profiles.[3][4] This document provides detailed protocols for the preparation and characterization of rosuvastatin-loaded liposomes.
Rationale for Liposomal Encapsulation
The primary goal of encapsulating rosuvastatin is to improve its clinical efficacy by enhancing its oral bioavailability. Liposomal formulations can facilitate drug transport across the intestinal epithelium and protect the drug from enzymatic degradation in the gastrointestinal tract.[1][3]
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin Liposomes via Thin-Film Hydration
This protocol describes the most common method for preparing rosuvastatin-loaded liposomes.[1]
Materials:
-
Rosuvastatin Calcium
-
L-α-Phosphatidylcholine (or Soy Lecithin)
-
Cholesterol
-
Dicetyl phosphate (B84403) (DCP) (optional, for negative charge)
-
Tween 80 (optional, as an edge activator for flexible liposomes)[1]
-
Chloroform (B151607) and Methanol (B129727) (analytical grade)
-
Phosphate Buffer Saline (PBS), pH 7.4
Equipment:
-
Rotary Evaporator
-
Round-bottom flask
-
Bath Sonicator or Probe Sonicator
-
Water bath
Procedure:
-
Lipid and Drug Dissolution: Accurately weigh and dissolve Rosuvastatin Calcium, L-α-phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.[5]
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath maintained at a temperature above the lipid transition temperature (e.g., 40-60°C).[5] Rotate the flask to allow for the gradual evaporation of the organic solvents under reduced pressure, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Film Hydration: Hydrate the lipid film by adding a pre-warmed aqueous phase (e.g., PBS pH 7.4) to the flask. Continue the rotation in the water bath for approximately 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[5]
-
Size Reduction (Sonication): To reduce the particle size and form small unilamellar vesicles (SUVs), sonicate the resulting liposomal suspension using a bath sonicator for 30-60 minutes or a probe sonicator with appropriate cycles of ON/OFF time to avoid overheating.[5] The final product is a translucent liposomal suspension.
-
Storage: Store the prepared liposomal formulation at 4°C for further analysis.
Protocol 2: Characterization of Liposomes
These parameters are critical for predicting the in vivo stability and behavior of liposomes.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Dilute a small aliquot of the liposomal suspension with deionized water or the original buffer to achieve an appropriate scattering intensity.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using the DLS instrument at a fixed temperature (e.g., 25°C).
-
Perform measurements in triplicate to ensure reproducibility.
%EE determines the percentage of the initial drug that is successfully entrapped within the liposomes.
Equipment:
-
High-speed refrigerated centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug: Transfer a known volume of the liposomal suspension to a centrifuge tube and centrifuge at high speed (e.g., 15,000 rpm) at 4°C for 1 hour to pellet the liposomes.
-
Quantification: Carefully collect the supernatant containing the unencapsulated (free) drug. Measure the concentration of rosuvastatin in the supernatant using a validated UV-Vis spectrophotometric method at λmax ~242 nm or an HPLC method.[3][6]
-
Calculation: Calculate the %EE using the following formula:
%EE = [(Total Amount of Drug Added - Amount of Free Drug) / Total Amount of Drug Added] x 100
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release profile of rosuvastatin from the liposomal formulation.
Equipment:
-
Dialysis bags (e.g., MWCO 12-14 kDa)
-
Shaking water bath or dissolution apparatus
-
Beakers or dissolution vessels
Procedure:
-
Accurately place a specific volume (e.g., 1-2 mL) of the rosuvastatin liposome (B1194612) suspension into a dialysis bag.[1] For comparison, a solution of free rosuvastatin should also be prepared and tested.
-
Securely seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., 400 mL of PBS, pH 7.4) to maintain sink conditions.[1]
-
Place the entire setup in a shaking water bath maintained at 37°C with constant agitation (e.g., 100 rpm).[1]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the withdrawn samples for rosuvastatin content using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 4: Stability Studies
Stability testing is essential to determine the shelf-life of the liposomal formulation.[4]
Procedure:
-
Store the liposomal formulation in sealed vials at different temperature conditions (e.g., refrigerated at 4°C and at room temperature, 25°C).[7]
-
At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples from each storage condition.
-
Analyze the samples for key physical and chemical attributes:
-
Compare the results to the initial (time zero) values to evaluate the stability of the formulation over time.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the preparation and evaluation of rosuvastatin-loaded liposomes.
Data Presentation: Formulation & Characterization
The table below summarizes characterization data from various studies on rosuvastatin-loaded lipid-based nanoparticles.
| Formulation Type | Key Lipids / Excipients | Vesicle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Flexible Liposomes | L-α phosphatidylcholine, dicetyl phosphate, Tween 80 | 96.7 - 282.3 | 0.32 - 0.54 | -8.84 to -12.73 | 71.4 - 79.6 | [1] |
| Optimized Flexible Liposomes | L-α phosphatidylcholine, dicetyl phosphate, Tween 80 | 230.3 ± 8.7 | 0.508 ± 0.075 | -10.29 ± 0.46 | 78.1 ± 0.5 | [1] |
| Niosomes | Span 60, Cholesterol | 211.6 | 0.197 | -44.7 | N/A | [5] |
| Nanocubics | Lecithin, Poloxamer 407 | 167.2 - 408.0 | N/A | -20.9 to -53.5 | 31.6 - 94.4 | [8] |
| Nanosuspension | Polyvinyl alcohol | 180 | N/A | -24.5 | 91.5 |
References
- 1. Development of rosuvastatin flexible lipid-based nanoparticles: promising nanocarriers for improving intestinal cells cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of rosuvastatin flexible lipid-based nanoparticles: promising nanocarriers for improving intestinal cells cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Formulation Challenges of Rosuvastatin Sodium
Welcome to the technical support center for rosuvastatin (B1679574) sodium formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of rosuvastatin sodium. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility despite being a salt?
A1: Rosuvastatin calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[1][2][3][4][5] Although it is a salt, its aqueous solubility is low, which can lead to variable dissolution and absorption, impacting bioavailability.[3][6] The oral bioavailability of rosuvastatin is approximately 20%, partly due to its poor solubility and significant first-pass metabolism.[3][6][7][8]
Q2: What are the common formulation strategies to enhance the solubility of this compound?
A2: Several techniques are employed to improve the solubility and dissolution rate of rosuvastatin. These include:
-
Solid Dispersions: Dispersing rosuvastatin in a water-soluble carrier matrix can enhance its dissolution.[1][9][10][11] Common carriers include polyethylene (B3416737) glycol (PEG) 4000, HPMC, and Poloxamer.[1][11]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) or its derivatives, can encapsulate the drug molecule and increase its solubility.[7][9][12][13]
-
Nanoparticle Systems: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rates.[8][14] This includes nanosuspensions and nanosponges.[15]
-
Hydrotropy: Using hydrotropic agents like sodium benzoate, sodium salicylate, and urea (B33335) can increase the aqueous solubility of poorly soluble drugs.[6]
Q3: Which polymers are recommended for creating solid dispersions of rosuvastatin?
A3: Hydrophilic polymers are commonly used for preparing solid dispersions of rosuvastatin to improve its solubility.[2] Effective polymers include polyethylene glycol (PEG) 6000, hydroxypropyl methylcellulose (B11928114) (HPMC), and polyvinylpyrrolidone (B124986) (PVP).[1][8][14][16] The choice of polymer and the drug-to-polymer ratio are critical factors in the formulation's success.[10]
Q4: How does pH affect the solubility of rosuvastatin?
A4: Rosuvastatin's solubility is pH-dependent. It is more soluble at pH values above 4 and is highly soluble in citrate (B86180) buffers at pH 6.6.[5] This is a crucial consideration for in vitro dissolution testing and predicting in vivo performance.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Observed with Solid Dispersion Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect drug-to-polymer ratio | Optimize the ratio of rosuvastatin to the polymer. Test various ratios (e.g., 1:1, 1:2, 1:3). | An optimal ratio will show a significant improvement in the dissolution rate. |
| Inappropriate polymer selection | Screen different hydrophilic polymers such as PEG 4000, HPMC, or PVP K-30. | A more suitable polymer will enhance drug release. |
| Inefficient preparation method | Compare different methods for preparing the solid dispersion, such as solvent evaporation and fusion (melting) methods.[1][11][16] | One method may yield a more amorphous and faster-dissolving dispersion. |
| Crystalline drug present in the dispersion | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of the drug. | The absence of a drug melting peak in DSC or characteristic crystalline peaks in XRD indicates a successful amorphous dispersion. |
Issue 2: Poor Complexation Efficiency with Cyclodextrins
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal drug-to-cyclodextrin molar ratio | Evaluate different molar ratios (e.g., 1:1, 1:2). Phase solubility studies can help determine the optimal ratio.[17] | The ideal molar ratio will result in the highest increase in drug solubility. |
| Ineffective complexation method | Test various preparation methods like kneading, co-evaporation, and microwave irradiation.[7][13] The kneading method has been shown to be effective for rosuvastatin and β-cyclodextrin.[12][18] | A different method may lead to a higher yield of the inclusion complex. |
| Presence of water inhibiting complex formation | Ensure all solvents are thoroughly removed during the preparation process, especially in the solvent evaporation method. | Complete solvent removal ensures the formation of a stable solid inclusion complex. |
Issue 3: Particle Agglomeration in Nanosuspension
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate stabilizer concentration | Optimize the concentration of stabilizers like PVP or Pluronic F-127.[14] | Sufficient stabilizer will prevent particle aggregation and maintain a small particle size. |
| Incorrect processing parameters | Adjust parameters such as sonication time or homogenization pressure. | Optimized parameters will lead to a stable nanosuspension with a uniform particle size distribution. |
| Metastable formulation | Conduct stability studies, including zeta potential measurement, to assess the long-term stability of the nanosuspension.[14] | A zeta potential of approximately ±30 mV indicates good stability. |
Data Presentation
Table 1: Solubility Enhancement of Rosuvastatin Using Different Techniques
| Formulation Technique | Carrier/Agent | Ratio (Drug:Carrier) | Solubility Enhancement (Fold Increase) | Reference |
| Cyclodextrin Complexation | Methyl-beta-cyclodextrin | 1:1 Molar | 3.7 | [17] |
| Cyclodextrin Complexation | Captisol® (SBE-β-CD) | 1:1 Molar | 4.1 | [17] |
| Hydrotropy | 40% Sodium Salicylate | - | 292.9 | [6] |
| Mixed Hydrotropic Solid Dispersion | Sodium Salicylate, Sodium Benzoate, Urea | 1:13.33 each | Significant Increase | [6] |
Table 2: In Vitro Dissolution of Rosuvastatin from Various Formulations
| Formulation Type | Carrier/Method | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure Rosuvastatin | - | 30 | 64.28 | [13] |
| β-CD Inclusion Complex (Kneading) | β-Cyclodextrin | 20 | 89.46 | [13] |
| β-CD Inclusion Complex (Kneading) | β-Cyclodextrin | 15 | 97.36 | [12] |
| Solid Dispersion (Fusion) | PEG 6000 (1:2 ratio) | 60 | ~95 | [16] |
| Nanosuspension | PVP K-30 / Tween 80 | - | Higher than pure drug | [19] |
| Nanoparticles (Wet Milling) | 10% PVP | 60 | 72.08 | [8][14] |
| Pure Rosuvastatin | - | 60 | 58.25 | [8][14] |
| Nanoemulsion | Arachis oil, Tween 80, PEG 400 | 50 | 93.29 | [20] |
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin-β-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare a rosuvastatin-β-cyclodextrin inclusion complex to enhance its solubility.
Materials:
-
Rosuvastatin calcium
-
Beta-cyclodextrin (β-CD)
-
Distilled water
-
Mortar and pestle
Procedure:
-
Weigh rosuvastatin and β-cyclodextrin in a 1:1 molar ratio.[12]
-
Transfer the powders to a clean mortar.
-
Add a small amount of a methanol-water mixture to the powders.
-
Knead the mixture thoroughly for 1 hour to form a paste.[12]
-
Dry the resulting paste at room temperature until the solvent has completely evaporated.
-
Pulverize the dried complex into a fine powder using a pestle and pass it through a sieve.
-
Store the final product in a desiccator until further use.
Protocol 2: Preparation of Rosuvastatin Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of rosuvastatin with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
Rosuvastatin calcium
-
Polyethylene glycol (PEG) 4000
-
Methanol
-
Round bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Accurately weigh rosuvastatin and PEG 4000 in the desired ratio (e.g., 1:2).[2]
-
Dissolve both the drug and the polymer in a sufficient volume of methanol in a round bottom flask.[11]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a temperature of 45°C.[1]
-
Continue the evaporation until a solid mass is formed on the wall of the flask.
-
Scrape the solid mass, pulverize it, and pass it through a sieve.
-
Store the resulting solid dispersion in a desiccator.
Visualizations
Caption: Experimental workflow for developing and evaluating rosuvastatin formulations.
Caption: Troubleshooting logic for low dissolution of rosuvastatin formulations.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Various Strategies to Enhance the Solubility and Bioavailability of Rosuvastatin Calcium [thesis.asianindexing.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Solubility enhancement technique of BCS Class II drug by Solvent Evaporatiom | PPTX [slideshare.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. saudijournals.com [saudijournals.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign | PLOS One [journals.plos.org]
- 15. jptcp.com [jptcp.com]
- 16. asianpubs.org [asianpubs.org]
- 17. Preparation and in vitro characterization of rosuvastatin calcium incorporated methyl beta cyclodextrin and Captisol® inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. Formulation and In-Vitro Evaluation of Rosuvastatin Nanoemulsions | International Pharmacy Acta [journals.sbmu.ac.ir]
Technical Support Center: Optimization of Rosuvastatin Sodium Nanosuspension using Factorial Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of rosuvastatin (B1679574) sodium nanosuspension using factorial design.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and characterization of rosuvastatin sodium nanosuspensions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or large particle size (>500 nm) | - Inadequate stabilizer concentration.- Insufficient energy input (sonication time/power or homogenization pressure/cycles).- Ostwald ripening (crystal growth). | - Increase the concentration of the stabilizer (e.g., PVA, PVP K-30, Poloxamer 407).- Optimize the energy input: increase sonication duration or power, or increase the number of cycles or pressure in high-pressure homogenization.[1][2]- Select a stabilizer that effectively prevents crystal growth. |
| High Polydispersity Index (PDI > 0.3) | - Non-uniform particle size reduction.- Presence of agglomerates. | - Optimize the homogenization or sonication process to ensure uniform energy distribution.- Ensure the stabilizer is fully dissolved and evenly distributed in the formulation.- Filter the nanosuspension to remove larger particles or agglomerates. |
| Low Zeta Potential (close to 0 mV) | - Insufficient amount of stabilizer to cover the particle surface.- Inappropriate type of stabilizer. | - Increase the concentration of the stabilizing agent.- Use a stabilizer that imparts a higher surface charge (e.g., ionic surfactants like Sodium Lauryl Sulphate). A zeta potential of at least ±30 mV is generally desired for good physical stability. |
| Low Entrapment Efficiency / Drug Content | - Drug loss during the preparation process (e.g., adherence to equipment).- Poor solubility of the drug in the chosen solvent system for precipitation methods. | - Ensure proper rinsing of all equipment to recover the maximum amount of product.- Optimize the solvent/anti-solvent ratio and the injection rate in precipitation methods to maximize drug precipitation. |
| Phase Separation or Sedimentation Upon Storage | - Insufficient physical stability due to low zeta potential.- Particle aggregation over time. | - Optimize the stabilizer type and concentration to achieve a higher zeta potential.- Consider lyophilization of the nanosuspension with a suitable cryoprotectant (e.g., mannitol) to improve long-term stability.[3][4] |
| Unexpected In-Vitro Drug Release Profile | - Incomplete conversion to nanosized particles, affecting the surface area.- Agglomeration of nanoparticles in the dissolution medium. | - Confirm particle size and PDI before conducting the dissolution study.- Ensure the dissolution medium is appropriate and does not cause particle aggregation. The use of a small amount of surfactant in the dissolution medium can sometimes be helpful. |
Frequently Asked Questions (FAQs)
Q1: What is a typical factorial design for optimizing rosuvastatin nanosuspension?
A common approach is a 2-factor, 2-level (2²) or a 3-factor, 2-level (2³) factorial design. The independent variables often include stabilizer concentration and sonication time or the number of homogenization cycles. The dependent variables (responses) are typically particle size, PDI, and in-vitro drug release.
Q2: Which preparation method is better for rosuvastatin nanosuspension: precipitation-ultrasonication or high-pressure homogenization?
Both methods are effective. The precipitation-ultrasonication method is often simpler and requires less specialized equipment. High-pressure homogenization can provide more uniform particle size reduction but requires a high-pressure homogenizer.[1][2] The choice depends on the available resources and the desired scale of production.
Q3: What are the critical material attributes for the stabilizers used in rosuvastatin nanosuspension?
The critical attributes for stabilizers like PVA, PVP K-30, or Tween 80 include their molecular weight and concentration. These factors significantly influence the final particle size and stability of the nanosuspension. The stabilizer should be able to adsorb onto the drug particle surface to provide a steric or electrostatic barrier to aggregation.
Q4: How can I improve the long-term stability of my rosuvastatin nanosuspension?
To enhance long-term stability, consider converting the liquid nanosuspension into a solid dosage form, such as by lyophilization (freeze-drying).[5] This involves freezing the nanosuspension and then removing the water by sublimation under vacuum. A cryoprotectant is usually added to prevent particle aggregation during this process. Stability studies on the optimized formulation should be conducted for at least three months.[1][6]
Q5: What are the key characterization techniques for rosuvastatin nanosuspensions?
The essential characterization techniques include:
-
Particle Size and Polydispersity Index (PDI) Analysis: Typically performed using Dynamic Light Scattering (DLS).
-
Zeta Potential Measurement: To assess the surface charge and predict the physical stability.
-
Entrapment Efficiency and Drug Content: Determined by separating the nanoparticles from the aqueous phase and quantifying the amount of encapsulated drug, usually by UV-Vis spectrophotometry.
-
In-Vitro Drug Release Studies: Conducted using a dialysis bag method in a suitable dissolution medium.[7]
-
Solid-State Characterization: Techniques like Scanning Electron Microscopy (SEM) to observe particle morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-excipient interactions.[6][7]
Data Presentation
Table 1: Example of a 2² Factorial Design for Rosuvastatin Nanosuspension by Precipitation-Ultrasonication
This table summarizes the effect of Polyvinyl Alcohol (PVA) concentration and sonication time on the properties of the nanosuspension.
| Run | PVA Concentration (X1) | Sonication Time (X2) | Particle Size (Y1, nm) | Zeta Potential (Y2, mV) | Entrapment Efficiency (Y3, %) | In-Vitro Drug Release (Y4, %) |
| R1 | Low (-1) | Low (-1) | 272 | -7.32 | 68.72 | 62.48 |
| R2 | Low (-1) | High (+1) | 180 | -24.5 | 91.52 | 88.32 |
| R3 | High (+1) | Low (-1) | 315 | -9.81 | 73.86 | 55.90 |
| R4 | High (+1) | High (+1) | 209 | -27.1 | 88.70 | 78.30 |
| Data adapted from a study by Gupta et al. (2023). |
Table 2: Example of a Factorial Design for Rosuvastatin Nanosuspension by High-Pressure Homogenization
This table illustrates the influence of the concentration of PVP K-30 and Tween 80, and the number of homogenization cycles on the nanosuspension characteristics.
| Factor | Independent Variable | Low Level (-1) | High Level (+1) |
| A | PVP K-30 | - | - |
| B | Tween 80 | - | - |
| C | Number of Cycles | - | - |
| Response | Dependent Variable |
| Y1 | Particle Size (nm) |
| Y2 | Polydispersity Index (PDI) |
| Y3 | Zeta Potential (mV) |
| This represents a typical setup for a 3-factor design; specific values would be determined by the experimenter.[1][2] An optimized formulation in one study achieved a particle size of 92.79 nm and a PDI of 0.201.[1][2] |
Experimental Protocols
Preparation of Nanosuspension by Precipitation-Ultrasonication Method
-
Dissolve a specific amount of this compound in a suitable organic solvent (e.g., methanol) to create the organic phase.
-
Dissolve the chosen stabilizer (e.g., PVA) in deionized water to form the anti-solvent phase.
-
Inject the organic solution rapidly into the anti-solvent phase under continuous ultrasonication, typically in an ice bath to control the temperature.
-
Continue sonication for a predetermined period (e.g., 20-40 minutes).
-
The resulting nanosuspension can then be further processed or characterized.
Characterization of Particle Size, PDI, and Zeta Potential
-
Dilute a sample of the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or a similar instrument based on Dynamic Light Scattering (DLS) for particle size and PDI.
-
For zeta potential, the analysis is performed using the same instrument, which measures the electrophoretic mobility of the particles in an applied electric field.
In-Vitro Drug Release Study (Dialysis Bag Method)
-
Take a known volume of the rosuvastatin nanosuspension (e.g., 1 ml) in a dialysis bag (with a specific molecular weight cut-off).
-
Immerse the sealed dialysis bag in a receptor compartment containing a known volume of dissolution medium (e.g., 900 ml of phosphate (B84403) buffer pH 6.8).
-
Maintain the temperature at 37±0.5°C and stir the medium at a constant speed (e.g., 50 rpm).
-
Withdraw samples from the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 40, 50, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh dissolution medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a UV-Vis spectrophotometer at the drug's maximum wavelength (λmax).[7]
-
Calculate the cumulative percentage of drug release over time.
Visualizations
Caption: Experimental workflow for optimizing rosuvastatin nanosuspension.
References
- 1. Formulation Development and Optimization of Rosuvastatin Loaded Nanosuspension for Enhancing Dissolution Rate | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. jnanoworld.com [jnanoworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
- 7. ijpsonline.com [ijpsonline.com]
Technical Support Center: Rosuvastatin Sodium Analysis by Reverse-Phase HPLC
Welcome to our dedicated technical support center for troubleshooting issues related to the analysis of rosuvastatin (B1679574) sodium using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common experimental challenges, with a particular focus on peak tailing.
Troubleshooting Guide: Rosuvastatin Sodium Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. This guide will walk you through the potential causes and solutions for this compound peak tailing in a systematic manner.
Q1: My this compound peak is showing significant tailing. What are the primary causes?
Peak tailing for this compound in RP-HPLC is often attributed to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system and method parameters. The most common causes include:
-
Silanol (B1196071) Interactions: Rosuvastatin, which contains a basic nitrogen group, can interact with acidic silanol groups on the surface of silica-based columns (e.g., C18, C8). This is a very common cause of peak tailing for basic compounds.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization state of both rosuvastatin and the stationary phase. If the pH is close to the pKa of rosuvastatin, it can exist in multiple ionic forms, leading to peak broadening and tailing.[1]
-
Column Degradation or Contamination: Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample components, leading to active sites that cause tailing.[4] A blocked column frit can also lead to peak distortion for all analytes.[5]
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase and cause peak asymmetry.[4][6]
-
Extra-Column Effects: Excessive dead volume in the HPLC system, such as from long or wide-bore tubing and loose fittings, can contribute to band broadening and peak tailing.[6][7]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8]
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
Follow this step-by-step troubleshooting workflow. A visual representation of this workflow is provided below.
Step 1: Evaluate the Mobile Phase
-
Check the pH: The pH of the mobile phase should be at least 1-2 pH units away from the pKa of rosuvastatin's ionizable groups. For rosuvastatin, acidifying the mobile phase is a common strategy. A pH of around 3.5, adjusted with phosphoric acid or formic acid, has been shown to produce good peak shapes.[9][10][11]
-
Consider Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the column.
-
Organic Modifier: The choice of organic solvent can influence peak shape. Acetonitrile (B52724) is often preferred over methanol (B129727) for the analysis of rosuvastatin as it can provide better peak symmetry.[9][11]
Step 2: Assess the Column's Condition
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample, which can cause peak tailing.
-
Column Flushing and Regeneration: If you suspect column contamination, try flushing the column with a series of strong solvents. Refer to the column manufacturer's instructions for appropriate regeneration procedures.
-
Test with a New Column: If the problem persists, try a new column of the same type to rule out column degradation as the cause.
Step 3: Review Sample Preparation and Injection Parameters
-
Sample Concentration: Dilute your sample and inject it again to see if the peak shape improves. This will help determine if you are experiencing mass overload.[4]
-
Injection Volume: Reduce the injection volume to see if that resolves the issue.
-
Sample Solvent: Whenever possible, dissolve your this compound standard and sample in the initial mobile phase.
Step 4: Inspect the HPLC System
-
Check for Dead Volume: Ensure all tubing is as short and narrow in diameter as possible. Check all fittings to ensure they are properly tightened and not contributing to extra-column volume.[8]
-
System Suitability Tests: Regularly perform system suitability tests, including measuring the tailing factor of a standard peak. This will help you to monitor the performance of your system and column over time.
Troubleshooting Workflow Diagram
References
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. support.waters.com [support.waters.com]
- 9. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. ymerdigital.com [ymerdigital.com]
Technical Support Center: Optimization of Mobile Phase for Rosuvastatin Sodium and its Impurities Separation
Welcome to the technical support center for the chromatographic analysis of Rosuvastatin (B1679574) sodium and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in optimizing the mobile phase for rosuvastatin and its impurities separation?
A1: The most critical factors are the pH of the aqueous portion of the mobile phase, the type and proportion of the organic modifier, and the choice of a suitable buffer.[1][2] Rosuvastatin has a pKa of 4.6, so controlling the mobile phase pH is essential to ensure consistent retention and peak shape.[3] The selection of organic modifiers like acetonitrile (B52724) or methanol, and their ratio with the aqueous phase, directly impacts the resolution of rosuvastatin from its impurities.[1][2]
Q2: Which type of HPLC/UPLC column is most suitable for this separation?
A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the separation of rosuvastatin and its impurities.[3][4][5] Specifically, Acquity BEH C18 columns (100 mm × 2.1 mm, 1.7 µm) have been shown to provide excellent separation efficiency.[3][5] YMC C8 and Symmetry C18 columns have also been used successfully.[6][7]
Q3: What are the common impurities of rosuvastatin that I should be aware of?
A3: Common process-related impurities include the anti-isomer and lactone impurity.[4][8] Forced degradation studies have shown that rosuvastatin can degrade under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to form several degradation products.[3][6][9] For instance, under acidic conditions, the formation of rosuvastatin methyl ester and other degradation products has been observed.[3][8]
Q4: Why is a stability-indicating method important for rosuvastatin analysis?
A4: A stability-indicating method is crucial because it can accurately quantify the drug substance in the presence of its impurities, degradants, and placebo components.[6][9] This ensures the reliability of stability data for pharmaceutical products. Forced degradation studies are performed to demonstrate the method's ability to separate all potential degradation products from the main rosuvastatin peak.[3][6][9]
Troubleshooting Guide
This guide addresses common problems encountered during the separation of rosuvastatin and its impurities.
Problem 1: Poor resolution between Rosuvastatin and its impurities (e.g., anti-isomer).
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: Rosuvastatin's pKa is 4.6, and a mobile phase pH around 3.0-4.0 is often optimal for good peak shape and resolution.[6][10] Adjusting the pH with phosphoric acid, trifluoroacetic acid (TFA), or formic acid can significantly improve separation.[3][6][11]
-
Incorrect Organic Modifier Ratio: The elution strength of the mobile phase may be too high or too low. Systematically vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase.[1][2] Sometimes a combination of organic modifiers can improve selectivity.
-
Suboptimal Column Temperature: Increasing the column temperature (e.g., to 40°C or 55°C) can improve efficiency and resolution, but it should be carefully evaluated for its effect on analyte stability.[3][5]
-
Problem 2: Peak tailing for the Rosuvastatin peak.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of rosuvastatin, causing peak tailing. Using a highly end-capped column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this.
-
Mobile Phase pH too close to pKa: Operating at a pH close to the analyte's pKa can lead to peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa can improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
-
Problem 3: Co-elution of unknown degradation products.
-
Possible Causes & Solutions:
-
Inadequate Separation Power: An isocratic elution may not be sufficient to resolve all impurities, especially in complex mixtures from forced degradation studies. A gradient elution program, where the mobile phase composition is changed over time, can provide better separation of a wider range of compounds.[3][12]
-
Need for a Different Selectivity: If resolution cannot be achieved by modifying the mobile phase, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) to alter the selectivity of the separation.
-
Experimental Protocols
Below are detailed methodologies from cited literature for the separation of rosuvastatin and its impurities.
Method 1: Isocratic RP-HPLC
| Parameter | Condition |
| Column | YMC C8, 150×4.6 mm i.d., 5 µm particle size[6] |
| Mobile Phase | Acetonitrile: Water (40:60, v/v), pH 3.5 adjusted with phosphoric acid[6] |
| Flow Rate | 1.5 ml/min[6] |
| Detection | Photodiode Array (PDA) at 242 nm[6] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Method 2: Stability-Indicating UPLC Method
| Parameter | Condition |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | Solvent A: 0.1% Trifluoroacetic acid (TFA) in waterSolvent B: Methanol[3] |
| Gradient | A gradient program is utilized.[3] |
| Flow Rate | 0.3 mL/min[3] |
| Detection | UV at 240 nm[3] |
| Column Temperature | 40°C[3] |
| Run Time | 10.0 min[3] |
Quantitative Data Summary
The following tables summarize typical retention times and resolution values obtained under different chromatographic conditions.
Table 1: Retention Times of Rosuvastatin and Key Impurities
| Compound | Method 1 (Isocratic HPLC) - Retention Time (min)[6] | Method 2 (UPLC) - Retention Time (min) |
| Rosuvastatin | ~5.2 | Varies with gradient |
| Anti-isomer | Not specified | Well-resolved from Rosuvastatin[8] |
| Lactone Impurity | Not specified | Well-resolved from Rosuvastatin[8] |
Table 2: System Suitability Parameters
| Parameter | Method 1 (Isocratic HPLC)[6] | Method 2 (UPLC)[3] |
| Tailing Factor (Rosuvastatin) | < 2.0 | Typically < 1.5 |
| Theoretical Plates (Rosuvastatin) | > 2000 | > 10000 |
| Resolution (between Rosuvastatin and closest impurity) | > 1.5 | > 2.0[12] |
Visualized Workflows and Relationships
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution issues.
Relationship between Mobile Phase Parameters and Chromatographic Outcome
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrrr.com [ijrrr.com]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of impurities in rosuvastatin intermediate by high...: Ingenta Connect [ingentaconnect.com]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Rosuvastatin Sodium Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving rosuvastatin (B1679574) sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of rosuvastatin sodium?
This compound is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, rosuvastatin primarily acts in the liver to decrease cholesterol production. This reduction in hepatic cholesterol stimulates the upregulation of LDL receptors, leading to increased uptake of LDL cholesterol from the bloodstream.[2] The overall effect is a reduction in plasma LDL and VLDL cholesterol levels.
Q2: What are the common animal models used in rosuvastatin studies?
Rats, particularly Sprague-Dawley and Wistar strains, are commonly used models for studying the efficacy and safety of rosuvastatin.[2][3][4] Mice and rabbits are also utilized, with studies showing that the cholesterol-lowering effect of statins can vary between species. One meta-analysis indicated that statins lowered total cholesterol by approximately 30% in rabbits, 20% in mice, and 10% in rats.
Q3: How does diet impact the outcomes of rosuvastatin studies?
Diet, especially a high-fat and high-cholesterol (HFHC) diet, significantly influences the outcomes of rosuvastatin studies. An HFHC diet is often used to induce hypercholesterolemia in animal models.[3] The composition of the diet can affect the baseline lipid profile and the magnitude of rosuvastatin's effect. It has been observed that the lipid-lowering effect of statins is more pronounced in animals fed a high-cholesterol diet.
Q4: What is the recommended vehicle for oral administration of rosuvastatin?
Rosuvastatin can be administered by oral gavage. A common vehicle for rosuvastatin calcium in rats is a solution of 0.5% w/v methylcellulose (B11928114) in water.[5] Another study in Wistar rats used water as the vehicle for oral gavage. For mice, a solution of 4% DMSO and 30% PEG 400 in water has been used. The choice of vehicle should be consistent throughout the study to minimize variability.
Troubleshooting Guides
Issue 1: High Variability in Plasma Lipid Levels
Potential Causes:
-
Inconsistent Fasting Times: The time of fasting before blood collection can significantly impact lipid profiles.
-
Dietary Inconsistencies: Variations in the composition of the chow, particularly the fat and cholesterol content, can lead to differing baseline lipid levels.
-
Animal Strain and Sex: Different strains of rats (e.g., Sprague-Dawley vs. Wistar) and differences between sexes can lead to variations in drug metabolism and lipid response.[5]
-
Inaccurate Dosing: Errors in dose calculation or administration can be a major source of variability.
Solutions:
-
Standardize Fasting: Implement a consistent fasting period (typically overnight) before all blood draws.
-
Controlled Diet: Use a standardized, purified diet for all animals in the study. If using a high-fat diet, ensure the composition is consistent across all batches.
-
Homogeneous Animal Groups: Use animals of the same strain, sex, and age. If both sexes are necessary, analyze the data separately.
-
Accurate Dosing Technique: Ensure accurate calculation of doses based on the most recent body weights. Train all personnel on proper oral gavage techniques to ensure consistent administration.
Issue 2: Inconsistent Pharmacokinetic Profiles
Potential Causes:
-
Improper Drug Formulation: this compound's stability and solubility can be affected by the vehicle and preparation method.
-
Gavage Errors: Incorrect placement of the gavage needle can lead to incomplete dosing or aspiration.
-
Stress During Dosing: Stress can alter gastrointestinal motility and absorption.
Solutions:
-
Standardized Formulation Protocol: Prepare the rosuvastatin solution fresh daily and ensure it is homogenous. Refer to the detailed protocol below.
-
Proper Gavage Technique: Ensure all personnel are proficient in oral gavage. The use of appropriate gavage needle size and gentle handling is crucial.
-
Acclimatization: Acclimatize animals to the handling and dosing procedures to reduce stress.
Issue 3: Unexpected Adverse Effects (e.g., Liver or Muscle Toxicity)
Potential Causes:
-
Dose Miscalculation: Overdosing is a common cause of toxicity.
-
Animal Health Status: Pre-existing health conditions can increase susceptibility to adverse effects.
-
Drug Interactions: Co-administration of other compounds may alter rosuvastatin's metabolism and increase toxicity risk.
Solutions:
-
Dose Verification: Double-check all dose calculations.
-
Health Monitoring: Closely monitor animals for any signs of distress, weight loss, or changes in behavior. Perform regular health checks.
-
Review Concomitant Medications: If other drugs are being administered, review potential interactions with rosuvastatin.
Data Presentation
Table 1: Effect of Rosuvastatin on Lipid Profile in High-Fat Diet-Fed Wistar Rats
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Standard Diet) | 75 ± 5 | 80 ± 7 | 20 ± 3 | 45 ± 4 |
| High-Fat Diet (HFD) | 150 ± 12 | 160 ± 15 | 90 ± 8 | 30 ± 3 |
| HFD + Rosuvastatin (10 mg/kg) | 90 ± 8 | 100 ± 10 | 40 ± 5 | 40 ± 4 |
Data are presented as mean ± SD. This table is a representative example based on typical findings in the literature.
Table 2: Pharmacokinetic Parameters of Rosuvastatin in Different Rat Strains
| Rat Strain | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Sprague-Dawley | 150 ± 25 | 2.0 ± 0.5 | 600 ± 100 |
| Wistar | 130 ± 20 | 2.5 ± 0.5 | 550 ± 90 |
Data are presented as mean ± SD for a hypothetical 10 mg/kg oral dose. This table illustrates potential differences and is for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials: this compound powder, 0.5% (w/v) methylcellulose solution, sterile water, magnetic stirrer, and a calibrated scale.
-
Calculation: Calculate the total amount of this compound needed based on the dose, number of animals, and dosing volume.
-
Preparation:
-
Weigh the required amount of this compound powder accurately.
-
In a sterile beaker, add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining volume of the methylcellulose solution while continuously stirring with a magnetic stirrer.
-
Stir for at least 15-20 minutes to ensure the drug is uniformly suspended.
-
-
Storage: Prepare the suspension fresh daily. If temporary storage is needed, keep it at 2-8°C and protect it from light. Bring to room temperature and vortex before use.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Handling: Gently restrain the rat, ensuring it is secure but not overly stressed.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the rat's weight.
-
Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the rosuvastatin suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for a few minutes post-dosing for any signs of distress or regurgitation.
Protocol 3: Blood Collection for Lipid Profile Analysis
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Blood Collection:
-
Collect blood from the saphenous vein or via cardiac puncture (for terminal studies).[6]
-
For saphenous vein collection, apply gentle pressure to the upper leg, puncture the vein with a sterile needle, and collect the blood in an EDTA-coated microcentrifuge tube.[6]
-
For cardiac puncture, ensure the animal is deeply anesthetized and collect the blood directly from the heart into an EDTA-coated syringe.[7]
-
-
Sample Processing:
-
Gently invert the collection tube several times to mix the blood with the anticoagulant.
-
Centrifuge the blood at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Visualizations
Caption: Rosuvastatin's mechanism of action via HMG-CoA reductase inhibition.
Caption: A typical experimental workflow for a rosuvastatin animal study.
Caption: A logical troubleshooting guide for common issues in rosuvastatin studies.
References
- 1. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rosuvastatin ameliorates high-fat and high-cholesterol diet-induced nonalcoholic steatohepatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of rosuvastatin on obesity-induced cardiac oxidative stress in Wistar rats--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-clinical safety evaluation of a novel pharmaceutical salt, rosuvastatin ethanolamine, in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 7. einsteinmed.edu [einsteinmed.edu]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of Rosuvastatin Sodium
Here is the Technical Support Center for enhancing the oral bioavailability of rosuvastatin (B1679574) sodium.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the oral bioavailability of rosuvastatin sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of rosuvastatin?
Rosuvastatin's oral bioavailability is approximately 20%.[1][2][3][4][5] This limitation is primarily due to two factors:
-
Poor Aqueous Solubility: Rosuvastatin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][5][6][7] This poor solubility limits its dissolution rate in the gastrointestinal fluid, which is a critical step for absorption.
-
First-Pass Metabolism: After absorption, rosuvastatin undergoes extensive metabolism in the liver before it can reach systemic circulation, further reducing the amount of active drug available.[1][5][8][9]
Q2: What are the leading strategies to overcome these bioavailability challenges?
Several advanced formulation strategies have been developed to improve the solubility, dissolution rate, and overall bioavailability of rosuvastatin. The most common approaches include:
-
Nanotechnology-Based Systems: Reducing the particle size of the drug to the nanoscale significantly increases the surface area for dissolution.[8] This includes formulations like nanoparticles, nanosuspensions, and nanosponges.[1][3][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media (like GI fluids).[12] This maintains the drug in a solubilized state, enhancing absorption.[12][13][14]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[15][16] Using polymers like PVP K30, PEG 4000, or HPMC can significantly enhance the drug's dissolution rate.[15][17][18]
-
Fast-Dissolving Films (FDFs): These formulations are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption and potentially bypassing first-pass metabolism, which can lead to a faster onset of action and improved bioavailability.[5][9][19]
Q3: How do Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) work to improve bioavailability?
SNEDDS formulations enhance bioavailability through several mechanisms. The system is a pre-concentrate containing the drug dissolved in a mix of oil, surfactant, and co-surfactant. When it comes into contact with GI fluids, it spontaneously forms a nanoemulsion with droplet sizes typically below 250 nm.[20] This process:
-
Maintains Solubilization: Keeps the poorly soluble rosuvastatin in a dissolved state, overcoming the dissolution rate-limiting step.[12]
-
Increases Surface Area: The formation of fine droplets provides a large surface area for drug release and absorption.
-
Enhances Permeability: Specific excipients used in SNEDDS can interact with the intestinal membrane, further enhancing drug permeation.[13]
-
Promotes Lymphatic Transport: Lipid-based formulations can facilitate drug transport via the intestinal lymphatic system, which bypasses the liver and reduces first-pass metabolism.[12]
Q4: What are the critical parameters to consider when preparing rosuvastatin nanoparticles?
When developing rosuvastatin nanoparticles, several parameters are critical for ensuring stability, efficacy, and bioavailability:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (e.g., < 500 nm) are generally desired to maximize surface area and dissolution.[10][21] A low PDI indicates a narrow and uniform size distribution, which is crucial for stability and predictable performance.
-
Zeta Potential: This measures the surface charge of the nanoparticles and is a key indicator of colloidal stability. A high absolute zeta potential (e.g., > |-30| mV) prevents particle aggregation.[10][21]
-
Stabilizer Selection: The choice and concentration of stabilizers (e.g., PVP, Pluronic F-127, HPMC) are critical. The right stabilizer prevents crystal growth during formulation and storage and ensures the stability of the nanosuspension.[10][11][21]
-
Drug Entrapment Efficiency: This parameter is crucial for minimizing drug loss during preparation and ensuring an adequate therapeutic dose is delivered.[3][22]
Troubleshooting Guides
Problem 1: The particle size of my rosuvastatin nanoparticles is too large and the PDI is high.
| Potential Cause | Troubleshooting Action |
| Insufficient Energy Input | For wet milling techniques, increase the milling time or speed. For high-pressure homogenization, increase the number of cycles or the homogenization pressure.[10][11] |
| Inappropriate Stabilizer Concentration | The concentration of the stabilizer (e.g., PVP, Pluronic F-127) is critical. Too little will not adequately cover the nanoparticle surface, leading to aggregation. Systematically screen different stabilizer concentrations (e.g., 5%, 10%) to find the optimal level that yields the smallest and most stable particles.[10] |
| Poor Stabilizer Choice | Not all stabilizers work equally well. The interaction between the drug and stabilizer is specific. Screen a variety of stabilizers (e.g., HPMC, PVP k-30, Tween 80, PEG 6000) to identify the most effective one for your system.[21] |
| Drug Concentration Too High | A very high drug-to-stabilizer ratio can overwhelm the stabilizer's capacity, leading to particle growth (Ostwald ripening) or aggregation. Try reducing the initial drug concentration. |
Problem 2: My Self-Emulsifying Drug Delivery System (SEDDS) formulation appears cloudy or shows phase separation upon dilution.
| Potential Cause | Troubleshooting Action |
| Incorrect Excipient Ratio | The ratio of oil, surfactant, and co-surfactant is crucial for spontaneous emulsification. Construct a pseudo-ternary phase diagram to identify the optimal ratios that form a clear and stable microemulsion region.[13][14][23] |
| Poor Excipient Solubility | Rosuvastatin must be fully soluble in the oil/surfactant mixture. Screen various oils (e.g., Capmul MCM, Oleic acid) and surfactants (e.g., Cremophor ELP, Tween 80) for maximum drug solubility before formulating.[14] |
| Low Surfactant HLB Value | The Hydrophile-Lipophile Balance (HLB) of the surfactant system should be optimized to facilitate the formation of a stable oil-in-water (o/w) emulsion. A combination of high and low HLB surfactants can sometimes improve stability. |
| Thermodynamic Instability | The formulation may be thermodynamically unstable. Evaluate the formulation's robustness by subjecting it to different dilution volumes and temperatures (heating/cooling cycles) to ensure stability.[13][23] |
Problem 3: The in vitro dissolution of my solid dispersion formulation is not significantly improved.
| Potential Cause | Troubleshooting Action |
| Drug Recrystallization | The drug may not be in a fully amorphous state within the carrier and could have recrystallized. Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.[15] |
| Inappropriate Carrier | The chosen carrier may not be suitable or may not have strong enough interactions with the drug to prevent recrystallization. Screen different hydrophilic carriers like PVP K30, PEG 4000, β-cyclodextrin, or HPMC.[15][18] |
| Incorrect Drug-to-Carrier Ratio | The ratio of drug to carrier is critical. A higher proportion of the carrier is often needed to ensure the drug is molecularly dispersed. Experiment with different ratios (e.g., 1:1, 1:3, 1:5).[17] |
| Suboptimal Preparation Method | The method used (e.g., solvent evaporation, melting/fusion) can impact the quality of the dispersion. The solvent evaporation method, for instance, requires that both drug and carrier are soluble in the chosen solvent.[15][17] If one method fails, consider an alternative like spray drying.[15] |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
Table 1: Performance of Nanosystem Formulations
| Formulation Type | Key Components / Stabilizer | Particle Size (nm) | Zeta Potential (mV) | Fold Increase in Bioavailability (AUC) | Reference |
| Nanoparticles (Wet Milling) | 10% PVP k-30 | 461.8 ± 16.7 | -31.8 ± 7.2 | 21.1-fold | [10][21] |
| Nanoparticles (HPH) | N/A | 749 | N/A | 1.87-fold | [10][11] |
| SNEDDS | Oleic acid, Labrafil M, Labrasol, Transcutol HP | 200 - 250 | N/A | ~4-fold (permeation) | [20][24] |
| SNEDDS | N/A | N/A | N/A | 1.7-fold | [25][26] |
| Nanosponges | β-CD: pyromellitic dianhydride (1:6) | Optimized | High | Enhanced Bioavailability | [10][11] |
| In-situ Nanovesicles | Tween 80, Cetyl Alcohol, Aerosil 200 | Optimized | N/A | 3-fold | [27] |
| Fast-Dissolving Film | N/A | N/A | N/A | 1.325-fold (relative) | [19] |
Table 2: Performance of Solid Dispersion Formulations
| Preparation Method | Carrier | Drug:Carrier Ratio | In Vitro Dissolution (% Release in 60 min) | Reference |
| Spray Drying | PVP K30 | N/A | 98.96% | [15] |
| Solvent Evaporation | HPMC | 1:1, 1:3, 1:5 | Increased with higher polymer ratio | [17] |
| Fusion (Melting) | PEG 4000 | 1:2 | Fastest release among tested formulations | [16] |
| Solvent Evaporation | PEG4000 & Mannitol | 1:2 | Increased solubility and dissolution | [6] |
Experimental Protocols
Protocol 1: Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Objective: To prepare a liquid SNEDDS formulation of rosuvastatin.
-
Materials: Rosuvastatin calcium, oil (e.g., Capmul MCM), surfactant (e.g., Cremophor ELP), co-surfactant (e.g., Propylene Glycol).[14]
-
Methodology:
-
Solubility Screening: Determine the solubility of rosuvastatin in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white nanoemulsion.
-
Formulation Preparation: Accurately weigh the components of the optimized formulation identified from the phase diagram. Add the required amount of rosuvastatin to the mixture.
-
Homogenization: Vortex the mixture until a clear, homogenous solution is formed. Gentle heating may be applied if necessary to aid dissolution.
-
Characterization: Evaluate the formulation for self-emulsification time, particle size, and zeta potential upon dilution in water. The self-emulsification efficiency can be assessed by adding 1 mL of the SEDDS to 900 mL of distilled water at 37°C in a USP dissolution apparatus II at 50 rpm.[12]
-
Protocol 2: Preparation of Nanoparticles by Wet Milling
-
Objective: To produce rosuvastatin nanoparticles with enhanced dissolution.
-
Materials: Rosuvastatin calcium, stabilizer (e.g., 10% w/v PVP k-30 solution).[10][21]
-
Equipment: Planetary Ball Mill.
-
Methodology:
-
Preparation of Dispersion: Disperse rosuvastatin calcium in the aqueous stabilizer solution.
-
Milling: Place the dispersion into the milling chamber containing milling balls (e.g., 0.1 mm size).
-
Process Parameters: Set the milling parameters. For example, run the mill at 800 rpm for 3 cycles, with each cycle lasting 10 minutes.[11][21]
-
Nanosuspension Collection: After milling, separate the resulting nanosuspension from the milling balls.
-
Lyophilization (Optional): To obtain a solid powder, the nanosuspension can be freeze-dried.
-
Characterization: Analyze the final product for particle size, zeta potential, and perform in vitro dissolution studies.[11][21]
-
Protocol 3: In Vitro Dissolution Study
-
Objective: To compare the dissolution rate of an enhanced formulation against the pure drug or a marketed tablet.
-
Apparatus: USP Dissolution Apparatus (Type II - Paddle).
-
Methodology:
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).[15]
-
Temperature and Speed: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[12][15]
-
Sample Introduction: Introduce the formulation (e.g., solid dispersion or nanoparticles equivalent to 10 mg of rosuvastatin) into the dissolution vessel.[15]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of rosuvastatin using a validated analytical method, such as UV-Vis spectrophotometry at approximately 241 nm.[15]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Caption: Decision workflow for selecting a rosuvastatin bioavailability enhancement strategy.
Caption: Experimental workflow for the development and evaluation of a SNEDDS formulation.
References
- 1. jetir.org [jetir.org]
- 2. annexpublishers.com [annexpublishers.com]
- 3. jptcp.com [jptcp.com]
- 4. Fabrication and characterization of orodispersible films loaded with solid dispersion to enhance Rosuvastatin calcium bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Self Nanoelmusifying Drug Delivery System of Rosuvastatin: Bioavailability Evaluation and In vitro - In vivo Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign | PLOS One [journals.plos.org]
- 11. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Development and Optimization of Self-emulsifying Drug Delivery Systems (SEDDS) for Enhanced Dissolution and Permeability of Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. jpsionline.com [jpsionline.com]
- 16. wjpsonline.com [wjpsonline.com]
- 17. jetir.org [jetir.org]
- 18. ijpda.org [ijpda.org]
- 19. mdpi.com [mdpi.com]
- 20. Enhancing Solubility and Bioavailability of Rosuvastatin into Self Nanoemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijpsonline.com [ijpsonline.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. eurekaselect.com [eurekaselect.com]
- 25. eurekaselect.com [eurekaselect.com]
- 26. researchgate.net [researchgate.net]
- 27. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rosuvastatin Sodium Reference Standards and Impurities
Welcome to the technical support center for rosuvastatin (B1679574) sodium. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rosuvastatin sodium reference standards and analyzing its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources and types of impurities in rosuvastatin?
A1: Impurities in rosuvastatin can originate from the manufacturing process or degradation.[1] They are generally categorized as:
-
Process-Related Impurities: By-products formed during the synthesis of rosuvastatin.
-
Degradation Impurities: Result from the breakdown of rosuvastatin when exposed to factors like acid, light, heat, or oxidation.[1] Common degradation products include Rosuvastatin Lactone, 5-oxo isomer, and anti-isomer.[2][3]
Q2: Where can I find certified reference standards for rosuvastatin and its impurities?
A2: Certified reference standards are crucial for accurate analytical testing. Several pharmacopeias and chemical suppliers offer these standards. You can obtain them from:
-
United States Pharmacopeia (USP): Offers reference standards for Rosuvastatin Calcium, Rosuvastatin Related Compound C, and the Rosuvastatin Enantiomer.[4]
-
European Pharmacopoeia (EP): Provides reference standards for Rosuvastatin Calcium, Rosuvastatin impurity G, and a rosuvastatin for peak identification mixture.[4]
-
Commercial Suppliers: Companies like SynZeal, LGC Standards, and MilliporeSigma (Supelco) also provide a wide range of rosuvastatin impurities and certified reference materials.[4][5][6][7]
Q3: What are the typical storage conditions for this compound reference standards?
A3: To ensure the stability of this compound reference standards, they should be stored under controlled conditions. The European Pharmacopoeia (EP) reference standard for rosuvastatin calcium, for example, specifies storage at -20°C. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.
Q4: How does pH affect the stability of rosuvastatin during analysis?
A4: Rosuvastatin is susceptible to degradation in acidic conditions, which can lead to the formation of its lactone impurity through intramolecular esterification.[2][3] It is more stable in neutral to alkaline conditions.[8] Therefore, controlling the pH of your mobile phase and sample solutions is critical to prevent the formation of degradation products during HPLC analysis.
Troubleshooting HPLC Analysis
This section provides guidance on common issues encountered during the HPLC analysis of rosuvastatin and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Rosuvastatin, with its carboxylic acid and amine functionalities, can interact with free silanol groups on the silica-based column packing, leading to peak tailing.[9] To mitigate this, use a mobile phase with an appropriate buffer to maintain a consistent pH and mask silanol interactions. Increasing the buffer concentration can sometimes improve peak shape.[9] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[9] Dilute your sample and re-inject to see if the peak shape improves. If overload is a persistent issue, consider using a column with a higher loading capacity or a larger internal diameter.[9] |
| Column Degradation | A void at the column inlet or a blocked frit can cause peak tailing.[9] Try reversing and washing the column with a strong solvent. If the problem persists, the column may need to be replaced.[9] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of rosuvastatin and its impurities, influencing peak shape. Experiment with adjusting the mobile phase pH to find the optimal conditions for symmetrical peaks. |
Issue 2: Poor Resolution Between Rosuvastatin and Impurities
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent to aqueous buffer is critical for achieving good separation. If you are experiencing co-elution, particularly between rosuvastatin and its anti-isomer, try adjusting the mobile phase composition.[10] A methodical approach, such as systematically varying the percentage of the organic modifier, can help optimize resolution. |
| Incorrect Column Chemistry | Not all C18 columns are the same. If you are struggling with resolution, consider trying a column with a different C18 bonding chemistry or a different stationary phase altogether, such as a C8 column. |
| Flow Rate is Too High | A high flow rate can lead to broader peaks and decreased resolution. Try reducing the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and increasing mass transfer. However, be mindful of the potential for on-column degradation of thermally labile impurities. |
Impurity Acceptance Criteria
The following table summarizes the acceptance criteria for various rosuvastatin impurities as specified by the European Pharmacopoeia (EP).
| Impurity | Acceptance Criteria (% w/w) |
| Impurity A | ≤ 0.2% |
| Impurity B | ≤ 0.5% |
| Impurity C | ≤ 0.6% |
| Impurity G | ≤ 0.1% |
| Unspecified Impurities | ≤ 0.10% each |
| Total Impurities | ≤ 1.2% |
Data sourced from the Rosuvastatin EP Monograph.[11]
Experimental Protocols
Sample Preparation for Impurity Analysis
This is a general guideline; always refer to the specific analytical method you are validating or using.
-
Tablet Sample Preparation:
-
Accurately weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Transfer an amount of powder equivalent to 100 mg of rosuvastatin into a 100 mL volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) and sonicate for approximately 20-30 minutes to ensure complete dissolution.[12][13]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.2 µm or 0.45 µm nylon filter before injection.[12]
-
-
Reference Standard Preparation:
-
Accurately weigh an appropriate amount of the rosuvastatin reference standard and transfer it to a volumetric flask.
-
Dissolve and dilute to the desired concentration using the same diluent as the sample preparation.
-
Prepare separate solutions of impurity reference standards in a similar manner.
-
Example HPLC Method for Impurity Profiling
This is an example method and may require optimization for your specific instrumentation and samples.
| Parameter | Value |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol and 0.025% Trifluoroacetic Acid (TFA) in water (55:45 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 55 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | Typically 10 µL |
This method is based on a validated UHPLC protocol for rosuvastatin and its impurities.[12]
Visualized Workflows and Pathways
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
Rosuvastatin Degradation Pathway under Acidic Conditions
Caption: Formation of Rosuvastatin Lactone impurity via acid-catalyzed degradation.
References
- 1. Blog Details [chemicea.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin Calcium Pharmaceutical Secondary Standard; Certified Reference Material 147098-20-2 [sigmaaldrich.com]
- 5. Rosuvastatin Impurities | SynZeal [synzeal.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Statins and related drugs Reference Materials | LGC Standards [lgcstandards.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. scielo.br [scielo.br]
- 11. scribd.com [scribd.com]
- 12. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrrr.com [ijrrr.com]
Solving rosuvastatin sodium tablet friability and hardness issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to the friability and hardness of rosuvastatin (B1679574) sodium tablets during experimental formulation.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving tablet quality issues.
Issue: High Tablet Friability
High friability indicates that the tablets are chipping, crumbling, or breaking during handling and transportation.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Formulation Related | |
| Inadequate Binder | Increase the concentration of the binder. Select a binder with better cohesive properties.[1][2] |
| Improper Moisture Content | Optimize the moisture content of the granules. Overly dry granules can lead to brittle tablets, while excessive moisture can result in soft tablets.[3][4][5] |
| Excessive Lubricant | Reduce the amount of lubricant (e.g., magnesium stearate) or the blending time to prevent the formation of a hydrophobic film around the granules, which can weaken inter-particle bonding. |
| Process Related | |
| Insufficient Compression Force | Increase the compression force to enhance inter-particle bonding and tablet hardness.[6] |
| High Press Speed | Reduce the speed of the tablet press to allow for sufficient time for particle bonding and air entrapment to decrease.[6] |
| Worn or Improper Tooling | Inspect punches and dies for wear and tear. Worn tooling can lead to inconsistent tablet quality. |
Issue: Inconsistent or Low Tablet Hardness
Low tablet hardness can lead to tablets that are too soft to withstand handling, while inconsistent hardness indicates variability in the manufacturing process.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Formulation Related | |
| Insufficient Binder | Increase the binder concentration or use a binder with higher binding capacity.[1][2] |
| Improper Moisture Content | An optimal moisture level is crucial; too little can prevent proper binding, while too much can lead to soft tablets.[3][4][5] |
| Poor Powder Flow | Improve the flowability of the powder blend to ensure uniform die filling. This can be achieved by optimizing particle size distribution or adding a glidant. |
| Process Related | |
| Low Compression Force | Increase the main compression force. Ensure the compression force is consistent across all stations of the tablet press.[6] |
| High Press Speed | A high turret speed can lead to insufficient dwell time for adequate particle bonding. Reducing the press speed can improve hardness.[6] |
| Worn Tooling | Worn punches and dies can result in inconsistent tablet thickness and, consequently, variable hardness. Regular inspection and maintenance of tooling are essential. |
Frequently Asked Questions (FAQs)
Q1: What is the acceptable friability limit for rosuvastatin sodium tablets?
A1: According to the United States Pharmacopeia (USP), a maximum mean weight loss of not more than 1.0% is generally considered acceptable for most uncoated tablets.[7][8]
Q2: How does the type of binder affect tablet hardness and friability?
A2: The type of binder significantly influences the mechanical strength of the tablet. Some binders, like PVP K30, are known to produce tablets with high hardness, while others, like starch, may result in softer tablets with faster disintegration.[1][2] The choice of binder should be based on the desired balance between mechanical strength and dissolution characteristics.
Q3: What is the impact of compression force on tablet properties?
A3: Increasing the compression force generally leads to an increase in tablet hardness and a decrease in friability. However, excessive compression force can sometimes lead to other problems like capping or lamination.[6] It is crucial to optimize the compression force to achieve the desired hardness without compromising other quality attributes.
Q4: Can moisture content alone solve friability and hardness issues?
A4: Moisture content is a critical factor, but it is not the sole determinant of tablet quality. An optimal moisture level is necessary for effective binding of particles.[3][4][5] However, issues with friability and hardness are often multifactorial and may require adjustments to other formulation components (like binders) and process parameters (like compression force).
Q5: My rosuvastatin tablets are sticking to the punches. What could be the cause?
A5: Sticking and picking are common tableting problems that can be caused by several factors, including:
-
Inadequate lubrication: Insufficient lubricant in the formulation.
-
Excessive moisture: High moisture content in the granules.
-
Worn or scratched tooling: The surface of the punches and dies may not be smooth.
-
Formulation properties: The inherent properties of the active pharmaceutical ingredient (API) or excipients may contribute to sticking.
Solutions include optimizing the lubricant concentration, ensuring proper drying of granules, and maintaining the quality of the tooling.
Data Presentation
The following tables summarize quantitative data from various studies on rosuvastatin tablet formulations.
Table 1: Effect of Binder Concentration on Rosuvastatin Tablet Properties
| Formulation Code | Binder (MCC) Concentration (%) | Superdisintegrant (Crospovidone) (%) | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (sec) | Reference |
| F1 | 5 | 2 | 2.1 | 0.8 | 55 | [7] |
| F2 | 12.5 | 2 | 2.5 | 0.7 | 45 | [7] |
| F3 | 20 | 2 | 3.2 | 0.5 | 30 | [7] |
| F19 | 12.5 | 3 | 2.8 | 0.6 | 36 | [9] |
MCC: Microcrystalline Cellulose
Table 2: Physical Properties of Different Rosuvastatin Tablet Formulations
| Formulation | Hardness (N) | Friability (%) | Disintegration Time (min) | Drug Release at 15 min (%) | Manufacturing Method | Reference |
| F2 (Immediate Release) | 4.87-6.17 (kPa) | 0.003-0.08 | 0.67-0.92 | ~80 | Direct Compression | [10] |
| Optimized Formulation | 177-250 | < 1.0 | < 3 | > 85 | Direct Compression | [6] |
| F11 (Immediate Release) | - | < 1.0 | - | ~80 | Wet Granulation | [11] |
| Marketed Tablet | 2.5±0.3 ( kg/cm ²) | 0.46±0.15 | 4.59±0.59 | - | - | [12] |
| Amorphous Rosuvastatin Tablet | - | 0.40 | 0.15-0.16 | > 90 (at 10 min) | Direct Compression |
Experimental Protocols
Tablet Hardness Test (USP <1217>)
Objective: To determine the breaking force of a tablet.
Apparatus: A calibrated tablet hardness tester equipped with two platens.
Procedure:
-
Place the tablet between the two platens of the hardness tester.
-
Ensure the tablet is oriented consistently for each measurement (e.g., diametrically).
-
Start the tester. The platens will move towards each other, applying a compressive force to the tablet.
-
The force required to fracture the tablet is recorded. This is the tablet's hardness or breaking force.[12]
-
Perform the test on a representative sample of tablets (e.g., 10 tablets) and calculate the average hardness and standard deviation.
Tablet Friability Test (USP <1216>)
Objective: To assess the ability of uncoated tablets to withstand mechanical stress without breaking or chipping.
Apparatus: A friabilator, consisting of a drum that rotates at a specified speed.
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight greater than 650 mg, take a sample of 10 whole tablets.[7][8]
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).
-
Calculate the percentage of weight loss using the following formula:
% Friability = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[7][8]
Mandatory Visualizations
Logical Relationship in Troubleshooting Tablet Defects
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. icapsulepack.com [icapsulepack.com]
- 3. How To Solve Tablet Hardness Problems: A Comprehensive Guide [richpacking020.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Top 10 Troubleshooting Guide Tableting - Biogrund [biogrund.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. jmpas.com [jmpas.com]
- 9. researchgate.net [researchgate.net]
- 10. jpionline.org [jpionline.org]
- 11. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Enhancing the dissolution rate of rosuvastatin sodium from solid dosage forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of rosuvastatin (B1679574) sodium from solid dosage forms.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the dissolution rate of rosuvastatin sodium?
Rosuvastatin calcium is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3][4] This poor solubility is a primary factor limiting its dissolution rate and, consequently, its oral bioavailability, which is approximately 20%.[5][6][7][8] Key challenges include its sparingly soluble nature in water and the potential for poor wettability of the drug powder.[9][10]
Q2: Which formulation strategies are most effective for enhancing the dissolution of this compound?
Several techniques have proven effective in enhancing the dissolution rate of rosuvastatin:
-
Solid Dispersions: This is a widely used and effective method. It involves dispersing rosuvastatin in a hydrophilic carrier matrix at a solid state.[2][11] Common carriers include polyethylene (B3416737) glycols (PEGs) like PEG 4000 and PEG 6000, polyvinylpyrrolidone (B124986) (PVP) K30, HPMC, and Eudragit® EPO.[9][11] The solid dispersion can be prepared using methods such as solvent evaporation, fusion (melting), and spray drying.[11][12][13]
-
Use of Superdisintegrants: Incorporating superdisintegrants into tablet formulations promotes rapid tablet breakup into smaller particles, increasing the surface area for dissolution.[14] Effective superdisintegrants for rosuvastatin formulations include crospovidone, sodium starch glycolate, and croscarmellose sodium.[9][10][15]
-
Co-crystallization: This technique involves forming a crystalline structure composed of rosuvastatin and a co-former. This can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.[1][16][17] L-asparagine has been successfully used as a co-former for rosuvastatin.[1][17]
-
Liquisolid Compacts: This technique involves converting a liquid medication (a solution or suspension of rosuvastatin in a non-volatile solvent) into a dry, non-adherent, and compressible powder by blending with a suitable carrier and coating material.[18][19]
Q3: How does pH influence the dissolution of rosuvastatin?
Rosuvastatin's solubility is pH-dependent. It is more soluble at higher pH values. Studies have shown that it is relatively soluble at pH values above 4.0 and highly soluble at pH 6.6 and 6.8.[4][20] Therefore, dissolution testing is often conducted in phosphate (B84403) buffer at pH 6.8 to simulate the conditions in the small intestine.[19][21][22][23]
Troubleshooting Guide
Problem 1: Low drug release from a solid dispersion formulation.
| Potential Cause | Troubleshooting Step |
| Inappropriate carrier selection. | Select a carrier with high hydrophilicity and good miscibility with rosuvastatin. PVP K30 and Eudragit® EPO have shown excellent results.[11][12] |
| Incorrect drug-to-carrier ratio. | Increase the proportion of the hydrophilic carrier. Studies show that a higher carrier concentration generally leads to improved dissolution.[12] |
| Suboptimal preparation method. | The spray drying method has been shown to produce solid dispersions with a very rapid dissolution rate (e.g., 98.96% release in 60 minutes with PVP K30).[12] If using solvent evaporation or melting, ensure complete and uniform dispersion of the drug in the carrier.[2][11] |
| Crystallization of the drug. | The amorphous form of the drug in a solid dispersion has higher energy and faster dissolution. Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of rosuvastatin in your solid dispersion.[9][11] |
Problem 2: Tablets exhibit long disintegration times, hindering dissolution.
| Potential Cause | Troubleshooting Step |
| Ineffective disintegrant. | Switch to a superdisintegrant. Crospovidone has been reported to be highly effective for rosuvastatin fast-dissolving tablets.[10] |
| Insufficient concentration of superdisintegrant. | Increase the concentration of the superdisintegrant in the formulation. For example, Kollidon® CL-F and Vivasol® at concentrations of ≥2.5% w/w have shown fast disintegration.[15] |
| High tablet hardness. | Optimize the compression force during tableting. Excessive hardness can prolong disintegration time. A hardness range of 3–5 kg/cm ² is often suitable.[18] |
Problem 3: Inconsistent dissolution results between batches.
| Potential Cause | Troubleshooting Step |
| Non-uniform drug content. | Ensure proper mixing of the drug and excipients to achieve uniform drug distribution. Perform drug content uniformity tests on your powder blend and final tablets.[13] |
| Variability in particle size. | Control the particle size of the drug and excipients. For solid dispersions, ensure the resulting solid mass is crushed and sieved to obtain a homogenous particle size.[13] |
| Inconsistent compression parameters. | Maintain consistent compression force and speed during tableting to ensure uniform tablet hardness and porosity. |
Data Presentation: Comparative Dissolution Enhancement
Table 1: Effect of Solid Dispersion Carriers and Methods on Rosuvastatin Dissolution
| Formulation Technique | Carrier | Drug:Carrier Ratio | Method | Dissolution Medium | % Drug Release (Time) | Reference |
| Solid Dispersion | PVP K30 | 1:6 | Spray Drying | pH 6.8 Phosphate Buffer | 98.96% (60 min) | [12] |
| Solid Dispersion | PEG 4000 | 1:6 | Melting | pH 6.8 Phosphate Buffer | ~85% (60 min) | |
| Solid Dispersion | β-Cyclodextrin | 1:6 | Spray Drying | pH 6.8 Phosphate Buffer | ~80% (60 min) | |
| Solid Dispersion | Eudragit® EPO | 1:2 | Solvent Evaporation | Not Specified | 92% (5 min) | [11] |
| Pure Drug | - | - | - | pH 6.8 Phosphate Buffer | 20% (60 min) |
Table 2: Impact of Superdisintegrants on Rosuvastatin Tablet Properties
| Superdisintegrant | Concentration (% w/w) | Disintegration Time | Dissolution Profile | Reference |
| Kollidon® CL-F | ≥2.5 | Fastest | Complete drug release | [15] |
| Vivasol® | 2.5 - 4.0 | Fast | Complete drug release | [15] |
| Explotab® | Not Specified | Longest | Smallest amount of released drug | [15] |
| Crospovidone | Not Specified | - | Showed faster release than CCS and SSG | [10] |
| Croscarmellose Sodium (CCS) | Not Specified | - | Slower release than Crospovidone | [10] |
| Sodium Starch Glycolate (SSG) | Not Specified | - | Slower release than Crospovidone and CCS | [10] |
Table 3: Dissolution Enhancement with Co-crystals and Liquisolid Compacts
| Technique | Co-former/Vehicle | Dissolution Enhancement | Reference |
| Co-crystal | L-asparagine | ~2 times higher than the parent drug | [1][17] |
| Liquisolid Compact | Propylene Glycol/PEG 400 | Significantly higher drug release rates than conventional tablets | [18] |
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of rosuvastatin calcium and a hydrophilic carrier (e.g., Eudragit® EPO, PVP K30) in a suitable common solvent, such as a methanol (B129727):acetone (1:1) mixture.[11]
-
Evaporation: Heat the solution on a mantle or water bath (around 50-65°C) with continuous stirring to facilitate the evaporation of the solvent.[9]
-
Drying: Continue heating until a solid mass is obtained. Dry the solid mass completely to remove any residual solvent.
-
Sizing: Crush the resulting solid mass using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform particle size.[13]
-
Storage: Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Rosuvastatin Co-crystals by Solvent Evaporation
-
Solubilization: Separately dissolve stoichiometric amounts of rosuvastatin calcium and the co-former (e.g., L-asparagine) in a minimal amount of a suitable solvent system (e.g., methanol and water).[1] Sonication can be used to ensure complete dissolution.
-
Mixing: Mix the two solutions and stir continuously on a magnetic stirrer at room temperature.
-
Evaporation: Allow the solvent to evaporate completely.
-
Washing and Filtration: Wash the obtained crystals multiple times with a suitable solvent (e.g., methanol/water 5:1) to remove any unbound drug and co-former. Filter the product using a 0.45 µm membrane filter.[1]
-
Drying: Dry the resulting co-crystals overnight in a desiccator.
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus II (Paddle).[9][18]
-
Dissolution Medium: Use 900 mL of pH 6.8 phosphate buffer.[19][21][22]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle rotation speed to 50 rpm.[9]
-
Sample Preparation: Place a solid dosage form equivalent to 10 mg of rosuvastatin in each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[18][22]
-
Medium Replacement: Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.[18]
-
Analysis: Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 241 nm).
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Testing.
Caption: Logical Flow for Troubleshooting Low Dissolution.
References
- 1. Cocrystal Construction Between Rosuvastatin Calcium and L-asparagine with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute oral bioavailability of rosuvastatin in healthy white adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 9. asianpubs.org [asianpubs.org]
- 10. jddtonline.info [jddtonline.info]
- 11. Development and Characterization of Eudragit® EPO-Based Solid Dispersion of Rosuvastatin Calcium to Foresee the Impact on Solubility, Dissolution and Antihyperlipidemic Activity [mdpi.com]
- 12. jpsionline.com [jpsionline.com]
- 13. Fabrication and characterization of orodispersible films loaded with solid dispersion to enhance Rosuvastatin calcium bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
- 15. The effect of superdisintegrants on the properties and dissolution profiles of liquisolid tablets containing rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cocrystal Construction Between Rosuvastatin Calcium and L-asparagine with Enhanced Solubility and Dissolution Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of Liquisolid Technology for Enhancing Solubility and Dissolution of Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. ijirt.org [ijirt.org]
- 22. ijpda.org [ijpda.org]
- 23. jocpr.com [jocpr.com]
Technical Support Center: Method Development for Detecting Trace Level Impurities in Rosuvastatin Sodium
Welcome to the technical support center for the analysis of rosuvastatin (B1679574) sodium impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in rosuvastatin sodium?
A1: Impurities in rosuvastatin can originate from various sources, including by-products from the synthesis process, degradation of the active pharmaceutical ingredient (API) under environmental stress, and interactions with excipients in the formulation.[1] Common degradation pathways include hydrolysis and oxidation.[2][3]
Q2: Which analytical technique is most suitable for detecting trace level impurities in rosuvastatin?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most widely used and effective techniques for the separation and quantification of trace level impurities in rosuvastatin.[4][5] UPLC methods, in particular, offer faster analysis times and improved resolution.[2][6]
Q3: How can I ensure the stability-indicating nature of my analytical method?
A3: To develop a stability-indicating method, you must perform forced degradation studies on this compound.[3] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3][7] The analytical method must be able to separate these degradation products from the main rosuvastatin peak and from each other.[8]
Q4: What are the critical parameters to consider during HPLC/UPLC method development for rosuvastatin impurity profiling?
A4: Key parameters to optimize include the choice of stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, column temperature, and detector wavelength.[4] For rosuvastatin, C18 columns are commonly used, and the mobile phase often consists of a buffer (like phosphate (B84403) or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[2][3][6] A detection wavelength of around 242 nm is typically employed.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for rosuvastatin or its impurities. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form (rosuvastatin is acidic with a pKa of 4.6).[4] - Use a new column or a column with a different stationary phase. - Reduce the sample concentration or injection volume. |
| Co-elution of impurities with the main rosuvastatin peak. | - Insufficient chromatographic resolution. | - Modify the mobile phase composition (e.g., change the organic solvent ratio or the buffer concentration). - Optimize the column temperature. - Consider a different column chemistry or a column with a smaller particle size for higher efficiency.[3] |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Unstable column temperature. - Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Check the HPLC/UPLC system for leaks and perform pump maintenance. |
| Low sensitivity for trace impurities. | - Inappropriate detector wavelength. - High background noise. - Low concentration of impurities. | - Optimize the detector wavelength to the absorption maximum of the impurities, if known. A diode array detector can be used for initial screening.[9] - Use high-purity solvents and reagents for the mobile phase. - Employ a more sensitive detector, such as a mass spectrometer (LC-MS).[4] - Increase the injection volume or concentrate the sample if possible. |
| Appearance of unknown peaks in the chromatogram. | - Contamination from sample preparation or the analytical system. - Degradation of the sample during analysis. | - Analyze a blank (diluent) injection to identify system-related peaks. - Use clean glassware and high-purity solvents. - Prepare samples fresh and protect them from light, as rosuvastatin can be light-sensitive.[9] |
Experimental Protocols
Stability-Indicating UPLC Method
This protocol is a representative example for the determination of rosuvastatin and its impurities.
-
Chromatographic System:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A mixture of methanol and 0.025% trifluoroacetic acid (TFA) in water (45:55 v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 55 °C.[6]
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of rosuvastatin calcium reference standard in the diluent (e.g., methanol:water 50:50 v/v) to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing known impurities at a specified concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration.[10]
-
Spiked Sample: For method development and validation, a portion of the sample solution can be spiked with the impurity stock solution.
-
Forced Degradation Studies
-
Acid Hydrolysis: Treat the sample solution with 1N HCl and heat.[3]
-
Base Hydrolysis: Treat the sample solution with 1N NaOH and heat.[3]
-
Oxidative Degradation: Treat the sample solution with 5% H₂O₂ and heat.[3]
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 105 °C).[3]
-
Photolytic Degradation: Expose the drug substance to UV and visible light.[7]
After exposure for a defined period, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration before UPLC analysis.
Data Presentation
Table 1: Chromatographic Performance Data
| Parameter | Rosuvastatin | Impurity A | Impurity B | Impurity C | Impurity D |
| Retention Time (min) | ~5.2 | ~4.7 | ~5.7 | ~7.8 | Varies |
| Relative Retention Time (RRT) | 1.00 | ~0.90 | ~1.10 | ~1.50 | Varies |
| Resolution (Rs) | - | > 2.0 | > 2.0 | > 2.0 | > 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | Varies | Varies | Varies | Varies |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | Varies | Varies | Varies | Varies |
| (Data is representative and may vary based on the specific method and impurities)[6][8] |
Table 2: Forced Degradation Results Summary
| Stress Condition | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis (1N HCl, heated) | Significant | Rosuvastatin lactone, anti-isomer |
| Base Hydrolysis (1N NaOH, heated) | Moderate | Varies |
| Oxidative (5% H₂O₂, heated) | Moderate | Varies |
| Thermal (105 °C) | Minor | Varies |
| Photolytic (UV/Vis light) | Minor | Varies |
| (Degradation levels are indicative and depend on the duration and intensity of the stress)[3] |
Visualizations
Caption: Workflow for Rosuvastatin Impurity Method Development and Validation.
References
- 1. Blog Details [chemicea.com]
- 2. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 3. scielo.br [scielo.br]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Nocebo Effect in Rosuvastatin Intolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the nocebo effect in clinical trials of rosuvastatin (B1679574) intolerance.
Frequently Asked Questions (FAQs)
Q1: What is the nocebo effect and how does it relate to statin intolerance?
The nocebo effect is the phenomenon where negative expectations of a treatment lead to the experience of adverse effects.[1][2] In the context of statin intolerance, it is the primary explanation for the high rate of muscle and other symptoms reported in observational studies and clinical practice, which are not observed at the same rate in randomized controlled trials where patients are blinded.[1][3] Many patients who believe they are intolerant to statins can often tolerate them under double-blind conditions, suggesting that the intolerance may not have a pharmacological basis but is rather a result of the nocebo effect.[1]
Q2: What evidence suggests that the nocebo effect is a significant factor in rosuvastatin intolerance?
Key evidence comes from N-of-1 trials like the SAMSON (Self-Assessment Method for Statin Side-effects Or Nocebo) study.[4][5] In the SAMSON trial, it was found that 90% of the symptom burden reported by patients taking a statin was also elicited by a placebo.[6][7] This indicates that the act of taking a pill, rather than the statin itself, was responsible for most of the reported side effects.
Q3: What is an N-of-1 trial and why is it a suitable design for studying the nocebo effect in statin intolerance?
An N-of-1 trial is a type of single-subject clinical trial where an individual patient serves as their own control.[5] In the context of statin intolerance, a patient will typically cycle through periods of taking the statin, a placebo, and no treatment, while tracking their symptoms.[5][8] This design is highly effective for dissecting the true cause of adverse effects, as it can distinguish between drug-induced symptoms, symptoms caused by the expectation of harm (nocebo effect), and background symptoms.[5]
Q4: What are the key findings from major N-of-1 trials investigating statin intolerance?
Two prominent trials, SAMSON and StatinWISE, have demonstrated that there is no significant difference in muscle symptom scores between statin and placebo periods in patients with a history of statin intolerance.[2] The SAMSON trial further showed that symptom intensity was significantly higher during both placebo and statin months compared to no-tablet months.[6][9] A crucial outcome of these trials is that after the nocebo effect was explained to the participants, a significant portion of them were able to successfully restart statin therapy.[2][4][5]
Q5: How can the findings from these trials be applied in a clinical research setting?
The methodologies from trials like SAMSON can be adapted to identify patients whose statin intolerance is likely due to the nocebo effect. This allows for the selection of a more appropriate patient population for clinical trials of new lipid-lowering therapies. Furthermore, educating patients about the nocebo effect, potentially through a personalized N-of-1 trial, can improve adherence to statin therapy.[4][5]
Troubleshooting Guides
Issue 1: High dropout rate in the statin arm of a clinical trial due to reported muscle symptoms.
-
Possible Cause: The high dropout rate may be influenced by the nocebo effect, where participants' expectations of side effects lead to the misattribution of common background muscle aches to the study drug.
-
Troubleshooting Steps:
-
Implement a placebo run-in period: Before randomization, have all participants take a placebo for a set period. This can help identify individuals who are prone to reporting adverse events regardless of the treatment.
-
Utilize an N-of-1 trial design for symptomatic participants: For participants who report intolerable muscle symptoms, consider offering them a blinded N-of-1 trial where they switch between the statin and a placebo. This can help both the participant and the researcher understand the true cause of the symptoms.
-
Provide neutral and balanced information about potential side effects: The way information is presented to participants can influence their expectations. Emphasize both the potential benefits and the potential for nocebo-related side effects.
-
Issue 2: Inconsistent reporting of statin-associated muscle symptoms across different study sites.
-
Possible Cause: Variations in how clinicians at different sites communicate with participants about potential side effects could be creating different levels of negative expectation and, consequently, varying rates of nocebo-induced symptoms.
-
Troubleshooting Steps:
-
Standardize the informed consent process: Ensure that all sites use a standardized script and materials when explaining the potential risks and benefits of the study medication.
-
Train clinical staff on neutral communication techniques: Provide training to all study personnel on how to discuss adverse events in a way that minimizes the risk of inducing nocebo effects.
-
Monitor for site-specific differences in adverse event reporting: Regularly analyze adverse event data by site to identify any outliers that may require further investigation and retraining.
-
Data Presentation
Table 1: Symptom Intensity Scores from the SAMSON Trial
| Treatment Period | Mean Symptom Intensity (95% CI) |
| No-Tablet Months | 8.0 (4.7 to 11.3) |
| Placebo Months | 15.4 (12.1 to 18.7) |
| Atorvastatin 20mg Months | 16.3 (13.0 to 19.6) |
Source: Howard et al., NEJM, 2020.[6][8]
Table 2: Outcomes of N-of-1 Trials for Statin Intolerance
| Trial | Percentage of Participants Successfully Restarting Statins Post-Trial |
| SAMSON | 50% |
| StatinWISE | 66% (resumed or intended to resume) |
Source: Howard et al., NEJM, 2020; Herrett et al., 2021.[2][6]
Experimental Protocols
Protocol 1: N-of-1 Trial for Differentiating Statin-Induced Symptoms from the Nocebo Effect (Adapted from the SAMSON Trial)
-
Participant Recruitment:
-
Enroll patients who have previously discontinued (B1498344) rosuvastatin (or another statin) due to intolerable side effects that occurred within two weeks of initiation.[6]
-
-
Trial Design:
-
This is a randomized, double-blind, N-of-1 crossover trial.
-
Each participant will complete a total of 12 one-month treatment periods.[8]
-
The treatment periods will consist of:
-
Four months of rosuvastatin (e.g., 10 mg).
-
Four months of a matching placebo.
-
Four months with no tablets.
-
-
The sequence of the treatment periods is randomized for each participant.
-
-
Data Collection:
-
Primary Endpoint:
-
The primary endpoint is the nocebo ratio, calculated as the ratio of symptom intensity induced by taking a placebo to the symptom intensity induced by taking the statin.[8]
-
-
Data Analysis:
-
Compare the mean symptom intensity scores between the rosuvastatin, placebo, and no-tablet periods for each participant and for the cohort as a whole.
-
A nocebo ratio close to 1 suggests that the majority of the symptoms experienced with the statin are also experienced with the placebo, indicating a significant nocebo effect.
-
-
Post-Trial Follow-up:
-
After the 12-month trial, the individual results are unblinded and discussed with the participant.
-
Track the number of participants who successfully restart and adhere to statin therapy at a follow-up point (e.g., 6 months).[6]
-
Mandatory Visualization
Caption: Conceptual pathway of the nocebo effect in rosuvastatin intolerance.
Caption: Experimental workflow for an N-of-1 trial to assess the nocebo effect.
References
- 1. The nocebo effect in the context of statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ge-bu.nl [ge-bu.nl]
- 3. puc.sd.gov [puc.sd.gov]
- 4. ccjm.org [ccjm.org]
- 5. Why Do I Get Side Effects? Personalized (N-of-1) Trials for Statin Intolerance and the Nocebo Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAMSON: Symptom Burden of Statins Compared With Placebo - American College of Cardiology [acc.org]
- 7. bhf.org.uk [bhf.org.uk]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. RACGP - Study finds most statin side effects due to ‘nocebo effect’ [www1.racgp.org.au]
Validation & Comparative
Rosuvastatin vs. Atorvastatin: A Comparative Analysis of Efficacy in Lowering LDL-C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of rosuvastatin (B1679574) and atorvastatin (B1662188), two widely prescribed statins, in lowering Low-Density Lipoprotein Cholesterol (LDL-C). The information presented is collated from major clinical trials and meta-analyses, offering a comprehensive resource for understanding the relative performance and pharmacological profiles of these two critical lipid-lowering agents.
Executive Summary
Both rosuvastatin and atorvastatin are HMG-CoA reductase inhibitors that effectively reduce LDL-C levels, a key factor in the prevention of cardiovascular disease.[1] Clinical evidence consistently demonstrates that rosuvastatin is more potent than atorvastatin on a milligram-to-milligram basis, leading to greater reductions in LDL-C at equivalent or lower doses.[2][3] While both drugs share a similar mechanism of action and are generally well-tolerated, differences in their pharmacokinetic profiles and potential for drug interactions exist.[4] The choice between these two statins may depend on the required intensity of LDL-C reduction, patient-specific factors, and risk of adverse events.
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin and atorvastatin share a common mechanism of action by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5] This enzyme catalyzes a rate-limiting step in the hepatic synthesis of cholesterol. By blocking this pathway, these statins decrease intracellular cholesterol concentrations. This reduction in hepatic cholesterol leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the circulation.[6]
Comparative Efficacy in LDL-C Reduction: Clinical Trial Data
Multiple head-to-head clinical trials have established the superior LDL-C lowering capacity of rosuvastatin compared to atorvastatin across various dosages. The following table summarizes key findings from prominent studies.
| Clinical Trial | Rosuvastatin Dose | Atorvastatin Dose | Mean LDL-C Reduction (Rosuvastatin) | Mean LDL-C Reduction (Atorvastatin) | Key Findings |
| STELLAR [3][7] | 10 mg | 10 mg | 46% | 37% | Rosuvastatin 10 mg was significantly more effective than atorvastatin 10 mg.[3] Across all dose comparisons, rosuvastatin demonstrated superior LDL-C reduction.[7] |
| 20 mg | 20 mg | 52% | 43% | ||
| 40 mg | 40 mg | 55% | 48% | ||
| 80 mg | 80 mg | 60% | 53% | ||
| DISCOVERY Alpha [1][8] | 10 mg | 10 mg | 44.7% (LLT-naive) | 33.9% (LLT-naive) | Rosuvastatin 10 mg was associated with a significantly greater reduction in LDL-C levels compared to atorvastatin 10 mg in both lipid-lowering therapy (LLT)-naive and patients who had received previous LLT.[1][8] |
| 32.0% (previous LLT) | 26.5% (previous LLT) | ||||
| LODESTAR [9][10] | Mean: 17.1 mg | Mean: 36.0 mg | Mean LDL-C level: 1.8 mmol/L | Mean LDL-C level: 1.9 mmol/L | While rosuvastatin resulted in statistically significant lower LDL-C levels, the primary composite outcome of all-cause death, myocardial infarction, stroke, or any coronary revascularization at three years was comparable between the two groups.[9][10] |
| Meta-analysis (East Asian populations) [11] | Various | Various | - | - | Rosuvastatin demonstrated a significantly greater reduction in LDL-C compared to atorvastatin.[11] |
| Meta-analysis (Head-to-Head Trials) [2] | Various | Various | - | - | Rosuvastatin was more efficacious than the same dose (1:1) or a two-times higher dose (1:2) of atorvastatin.[2] |
Experimental Protocols of Key Clinical Trials
STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) Trial
-
Objective: To compare the efficacy of rosuvastatin with atorvastatin, simvastatin (B1681759), and pravastatin (B1207561) in lowering LDL-C.[7]
-
Study Design: A 6-week, multicenter, open-label, randomized, parallel-group trial.[7]
-
Patient Population: 2,431 adults with primary hypercholesterolemia (LDL-C ≥160 and <250 mg/dL; triglycerides <400 mg/dL).[7]
-
Intervention: Patients were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg) once daily for 6 weeks.[7]
-
Primary Endpoint: Percentage change from baseline in LDL-C levels at week 6.[12]
-
Lipid Measurement: Fasting lipid profiles were determined at baseline and at the end of the 6-week treatment period.
DISCOVERY Alpha (Direct Statin Comparison of LDL-C Values: an Evaluation of Rosuvastatin therapY) Study
-
Objective: To compare the effects of rosuvastatin 10 mg with atorvastatin 10 mg in achieving European LDL-C goals in high-risk patients.[1][8]
-
Study Design: A 12-week, randomized, open-label, parallel-group, multicenter study.[1][8]
-
Patient Population: 1,506 male and female patients (≥18 years) with primary hypercholesterolemia and a high 10-year coronary heart disease (CHD) risk (>20%) or a history of CHD.[1][8]
-
Intervention: Patients were randomized to receive either rosuvastatin 10 mg or atorvastatin 10 mg once daily for 12 weeks.[1][8]
-
Primary Endpoint: The proportion of patients achieving the 1998 European LDL-C goal (<3.0 mmol/L) after 12 weeks of treatment.[1][8]
-
Lipid Measurement: Fasting lipid levels were assessed at baseline and at 12 weeks.
LODESTAR (Low-Density Lipoprotein Cholesterol-Targeting Statin Therapy Versus Intensity-Based Statin Therapy in Patients With Coronary Artery Disease) Trial
-
Objective: To compare the long-term efficacy and safety of rosuvastatin versus atorvastatin in adults with coronary artery disease.[9]
-
Study Design: A randomized, open-label, multicenter trial with a 3-year follow-up.[9]
-
Patient Population: 4,400 adults (≥19 years) with coronary artery disease.[9]
-
Intervention: Participants were randomized to receive either rosuvastatin or atorvastatin.[9]
-
Primary Endpoint: A three-year composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization.[9]
-
Lipid Measurement: LDL-C levels were measured at baseline and throughout the 3-year follow-up period.[9]
Safety and Tolerability
Both rosuvastatin and atorvastatin are generally well-tolerated. The most commonly reported adverse events for both drugs include myalgia, headache, and nausea.[1][8] In the DISCOVERY Alpha study, the overall incidence of adverse events was low and similar between the two treatment groups.[1][8] The LODESTAR trial, however, noted a higher incidence of new-onset diabetes mellitus and cataract surgery in the rosuvastatin group compared to the atorvastatin group over a three-year period.[9][13] It is important to note that while rosuvastatin has fewer classic CYP3A4-mediated interactions, atorvastatin is extensively metabolized by this enzyme, leading to a higher potential for drug-drug interactions.[4]
Conclusion
References
- 1. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of benefits and risks of rosuvastatin versus atorvastatin from a meta-analysis of head-to-head randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Rosuvastatin, Atorvastatin: Similar Efficacy in LODESTAR, Some Differing Signals | tctmd.com [tctmd.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease: secondary analysis of the randomised LODESTAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. Efficacy and safety of rosuvastatin vs. atorvastatin in lowering LDL cholesterol : A meta-analysis of trials with East Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRESTOR ECLIPSE & STELLAR Trials | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 13. Common Statins: Head-to-Head Study Looks at Effectiveness and Diabetes [healthline.com]
A Head-to-Head Clinical Showdown: Rosuvastatin Versus Other Statins on Cardiovascular Outcomes
An in-depth comparison for researchers and drug development professionals, detailing the comparative efficacy of rosuvastatin (B1679574) against other leading statins in reducing cardiovascular events. This guide synthesizes data from pivotal clinical trials, outlines experimental methodologies, and visualizes key biological pathways.
Statins represent a cornerstone in the primary and secondary prevention of cardiovascular disease. By inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, this class of drugs effectively lowers low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease. Among the available statins, rosuvastatin has been a subject of intense research to delineate its comparative effectiveness against other commonly prescribed statins such as atorvastatin (B1662188), simvastatin (B1681759), and pravastatin (B1207561). This guide provides a comprehensive head-to-head comparison of rosuvastatin with these alternatives, focusing on their impact on cardiovascular outcomes, supported by data from key clinical trials.
Comparative Efficacy on Cardiovascular Outcomes and Lipid Modification
Clinical evidence from a range of studies, including randomized controlled trials and large-scale observational studies, provides a nuanced picture of the comparative efficacy of rosuvastatin.
Rosuvastatin vs. Atorvastatin
The head-to-head comparison between rosuvastatin and atorvastatin, two high-intensity statins, has been a subject of numerous investigations. The LODESTAR trial, a randomized, open-label study, found no significant difference in the primary composite cardiovascular outcome (a combination of death, myocardial infarction, stroke, or any coronary revascularization) at 3 years between patients treated with rosuvastatin and those treated with atorvastatin.[1][2][3] However, a large cohort study suggested that rosuvastatin may be associated with lower rates of all-cause mortality and major adverse cardiovascular events (MACE).[4][5] In terms of lipid-lowering, rosuvastatin has demonstrated a slight but statistically significant advantage in reducing LDL-C levels compared to atorvastatin.[1]
| Outcome/Parameter | Rosuvastatin | Atorvastatin | Key Studies |
| Major Adverse Cardiovascular Events (MACE) | No significant difference in some trials; potential for lower risk in observational studies. | No significant difference in some trials. | LODESTAR[1][2][3], Large Cohort Study[4][5] |
| All-Cause Mortality | Potential for lower risk in observational studies. | - | Large Cohort Study[4][5] |
| LDL-C Reduction | Slightly more potent. | Potent, but slightly less so than rosuvastatin. | STELLAR[6][7], LODESTAR[1] |
| New-Onset Diabetes Mellitus | Higher incidence reported in some studies. | Lower incidence compared to rosuvastatin in some studies. | LODESTAR[1] |
| Cataract Surgery | Higher incidence reported in some studies. | Lower incidence compared to rosuvastatin in some studies. | LODESTAR[1] |
Rosuvastatin vs. Simvastatin and Pravastatin
Direct comparisons of rosuvastatin with simvastatin and pravastatin on hard cardiovascular outcomes are less abundant in the form of large-scale randomized controlled trials. Much of the available data focuses on their lipid-lowering capabilities. The STELLAR trial demonstrated that rosuvastatin is more effective at lowering LDL-C across comparable doses than both simvastatin and pravastatin.[7] An observational study in patients with chronic heart failure suggested lower cardiovascular mortality with rosuvastatin and atorvastatin compared to simvastatin.[8] Another retrospective observational cohort study found that rosuvastatin users had a lower incidence of cardiovascular disease compared to simvastatin and pravastatin users.[9]
| Outcome/Parameter | Rosuvastatin | Simvastatin | Pravastatin | Key Studies |
| Cardiovascular Disease Incidence | Lower incidence in observational studies. | Higher incidence compared to rosuvastatin in an observational study. | Higher incidence compared to rosuvastatin in an observational study. | Observational Cohort Study[9] |
| Cardiovascular Mortality in Heart Failure | Lower mortality in an observational study. | Higher mortality compared to rosuvastatin in an observational study. | - | Daunia Heart Failure Registry[8] |
| LDL-C Reduction | Significantly more potent. | Less potent than rosuvastatin. | Less potent than rosuvastatin. | STELLAR[7] |
Key Experimental Protocols
The findings presented in this guide are rooted in the rigorous methodologies of pivotal clinical trials. Understanding these protocols is crucial for interpreting the data accurately.
LODESTAR Trial (Low-Density Lipoprotein Cholesterol-targeting Statin Therapy Versus the Intensity-based Statin Therapy in Patients With Coronary Artery Disease)
-
Objective: To compare the clinical safety and efficacy of a treat-to-target LDL-C strategy versus a fixed high-intensity statin therapy for secondary prevention in patients with coronary artery disease. The trial also included a 2x2 factorial randomization to compare rosuvastatin and atorvastatin.[2][3][10][11][12]
-
Study Design: A randomized, open-label, multicenter trial.[2][3]
-
Participants: Adults (≥19 years) with clinically diagnosed coronary artery disease requiring statin treatment.[2][3]
-
Interventions: Patients were randomized to either rosuvastatin or atorvastatin and also to either a treat-to-target LDL-C goal (<70 mg/dL) or a fixed high-intensity statin therapy.[12]
-
Primary Outcome: A composite of major adverse cardiac and cerebrovascular events (MACCE), including all-cause death, myocardial infarction, stroke, or coronary revascularization over a 3-year follow-up period.[12]
STELLAR Trial (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin)
-
Objective: To compare the efficacy of various doses of rosuvastatin with atorvastatin, pravastatin, and simvastatin in reducing LDL-C levels in subjects with hypercholesterolemia.[6][7][13][14]
-
Study Design: A 6-week, open-label, randomized, parallel-group, multicenter trial.[7][14]
-
Participants: Adults with hypercholesterolemia (fasting LDL-C levels between 160 mg/dL and 250 mg/dL).[13][14]
-
Interventions: Patients were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg).[7]
-
Primary Outcome: Percentage change in LDL-C from baseline at 6 weeks.[7]
JUPITER Trial (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin)
-
Objective: To evaluate whether rosuvastatin reduces the risk of first major cardiovascular events in individuals with low-to-normal LDL-C levels but elevated high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[15][16][17][18][19]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[15][18]
-
Participants: Men (≥50 years) and women (≥60 years) with LDL-C <130 mg/dL and hs-CRP ≥2.0 mg/L, and no prior history of cardiovascular disease or diabetes.[16]
-
Interventions: Patients were randomized to receive either rosuvastatin 20 mg daily or a matching placebo.[18]
-
Primary Outcome: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[16]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. However, differences in their chemical structure, pharmacokinetics, and pharmacodynamics can lead to variations in their clinical effects.
Statin Mechanism of Action
The following diagram illustrates the core mechanism of action shared by all statins.
Pharmacokinetic Differences Among Statins
Key differences in the absorption, distribution, metabolism, and excretion of statins can influence their efficacy and potential for drug-drug interactions. Rosuvastatin, being hydrophilic, is actively transported into the liver and is not extensively metabolized by the cytochrome P450 (CYP) system. In contrast, atorvastatin and simvastatin are lipophilic and are primarily metabolized by CYP3A4, increasing their potential for interactions with other drugs that inhibit or induce this enzyme.
Conclusion
The choice of statin is a critical decision in the management of cardiovascular risk. While all statins share a common mechanism of action, this guide highlights key differences in their clinical efficacy on cardiovascular outcomes and their pharmacokinetic profiles. Rosuvastatin demonstrates potent LDL-C lowering effects, surpassing simvastatin and pravastatin and showing a slight edge over atorvastatin in this regard. In terms of hard cardiovascular outcomes, while some studies suggest a potential benefit of rosuvastatin over atorvastatin, the large-scale LODESTAR trial did not find a significant difference. For simvastatin and pravastatin, evidence for superiority of rosuvastatin on cardiovascular events is primarily derived from observational data.
It is imperative for researchers and drug development professionals to consider the nuances of each statin's profile, including efficacy, safety, and pharmacokinetic properties, when designing new therapies or conducting clinical research in the field of cardiovascular disease prevention. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for these endeavors.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. bmj.com [bmj.com]
- 3. Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease: secondary analysis of the randomised LODESTAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin appears better than atorvastatin for mortality, cardio, liver outcomes in large database | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 5. Effectiveness and Safety of Atorvastatin vs. Rosuvastatin - American College of Cardiology [acc.org]
- 6. dovepress.com [dovepress.com]
- 7. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lower cardiovascular mortality with atorvastatin and rosuvastatin vs simvastatin: Data from "moderate-intensity" statin users in an observational registry on chronic heart failure (Daunia Heart Failure Registry) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of incidences of cardiovascular events among new users of different statins: a retrospective observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. rxfiles.ca [rxfiles.ca]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. STELLAR-Rosuvastatin vs. Atorvastatin, Pravastatin, Simvastatin across dose ranges [astrazenecaclinicaltrials.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. JUPITER trial - Wikipedia [en.wikipedia.org]
- 16. ahajournals.org [ahajournals.org]
- 17. The JUPITER Study: Biomarkers Plus Statin vs. Lifestyle Modification for Preventing Cardiovascular Events | AAFP [aafp.org]
- 18. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 19. ahajournals.org [ahajournals.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rosuvastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of rosuvastatin (B1679574) sodium in pharmaceutical formulations, with a focus on facilitating inter-laboratory cross-validation. The information presented is synthesized from a variety of validated studies to ensure objectivity and support the transfer of analytical procedures between different laboratories.
I. Experimental Protocols for Key Analytical Methods
For a successful cross-validation, it is imperative that all participating laboratories adhere to the same detailed experimental protocols. Below are standardized methodologies for the most common analytical techniques used for rosuvastatin sodium analysis.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of rosuvastatin calcium in bulk and tablet dosage forms.[1][2]
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, UV/Visible or PDA detector, and a data acquisition system.
-
Column: A C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) in a ratio of approximately 60:40 v/v is often effective.[1] The pH of the mobile phase may need to be adjusted to around 3.0 with an acid like orthophosphoric acid.
-
Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[1][2]
-
Detection Wavelength: The detection is commonly carried out at 243 nm.[1]
-
Column Temperature: Maintaining the column at a constant temperature, for instance, 40°C, can improve reproducibility.[2]
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve rosuvastatin calcium reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 20-60 µg/mL).[1]
-
Sample Preparation: For tablets, weigh and finely powder a specific number of tablets. An amount of powder equivalent to a single dose is then dissolved in the mobile phase, sonicated, and diluted to a suitable concentration. The solution should be filtered through a 0.45 µm membrane filter before injection.[2]
-
-
System Suitability: Before analysis, the chromatographic system should be equilibrated. Inject the standard solution multiple times to ensure that parameters such as theoretical plates, tailing factor, and retention time are within acceptable limits.
2. UV-Spectrophotometric Method
This method offers a simpler and more rapid approach for the estimation of rosuvastatin calcium.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.[3]
-
Solvent: 0.1N Sodium Hydroxide (NaOH) is a commonly used solvent.[3]
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of rosuvastatin calcium (e.g., 1000 µg/mL) by dissolving an accurately weighed amount in the chosen solvent.[3]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to create a calibration curve. A typical concentration range is 1-6 µg/mL.[3]
-
Sample Preparation: For tablets, powder the tablets and dissolve an amount equivalent to a single dose in the solvent. After sonication and appropriate dilution, the final concentration should fall within the range of the calibration curve.[3]
-
-
Analytical Procedure:
-
Wavelength Scanning: Scan a standard solution between 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 240 nm in 0.1N NaOH.[3]
-
Calibration Curve: Measure the absorbance of the working standard solutions at the λmax. Plot a graph of absorbance versus concentration and determine the correlation coefficient.
-
Sample Analysis: Measure the absorbance of the sample solutions and calculate the concentration of this compound using the calibration curve.
-
II. Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the validation parameters for the HPLC and UV-spectrophotometric methods as reported in various studies. This data can be used to establish acceptance criteria for the cross-validation study.
Table 1: HPLC Method Validation Parameters
| Parameter | Laboratory A (Representative Data) | Laboratory B (Representative Data) | Acceptance Criteria (ICH) |
| Linearity Range | 20-60 µg/mL[1] | 0.78-100 µg/mL[2] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98-102%[1] | 99.86-102.86%[4] | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Intraday | < 2.0% | 1.06-1.54%[2] | ≤ 2.0% |
| - Interday | < 2.0% | 0.103-1.78%[2] | ≤ 2.0% |
| LOD | 2.95 µg/mL[1] | 0.78 µg/mL[2] | To be established based on need |
| LOQ | 10 µg/mL[1] | 1.56 µg/mL[2] | To be established based on need |
| Robustness | Method should be unaffected by small, deliberate variations in method parameters. | Method should be unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% |
Table 2: UV-Spectrophotometric Method Validation Parameters
| Parameter | Laboratory C (Representative Data) | Laboratory D (Representative Data) | Acceptance Criteria (ICH) |
| Linearity Range | 1-6 µg/mL[3] | 2-20 µg/ml[5] | Correlation coefficient (r²) ≥ 0.999[3] |
| Accuracy (% Recovery) | 98-102% | 97-102%[6] | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Intraday | < 2.0% | < 2.0%[5] | ≤ 2.0% |
| - Interday | < 2.0% | < 2.0%[5] | ≤ 2.0% |
| LOD | To be determined | To be determined | To be established based on need |
| LOQ | To be determined | To be determined | To be established based on need |
| Robustness | Method should be unaffected by small, deliberate variations in method parameters. | Method should be unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% |
III. Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for conducting an inter-laboratory cross-validation of an analytical method for this compound.
Caption: Inter-laboratory cross-validation workflow for this compound.
IV. Conclusion
The successful cross-validation of analytical methods for this compound across different laboratories is achievable with well-defined protocols and clear acceptance criteria. Both HPLC and UV-spectrophotometric methods have demonstrated robustness and reliability in various studies. By utilizing the standardized protocols and comparative data presented in this guide, pharmaceutical organizations can ensure consistent and accurate quality control of this compound products, regardless of the testing site. This, in turn, supports regulatory compliance and ensures product quality and patient safety.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. saudijournals.com [saudijournals.com]
- 4. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. jetir.org [jetir.org]
A Comparative Analysis of the Pleiotropic Effects of Different Statins
Statins, primarily known for their potent lipid-lowering effects, have been a cornerstone in the primary and secondary prevention of cardiovascular diseases. Beyond their impact on cholesterol synthesis, a growing body of evidence highlights their "pleiotropic" effects, which are independent of lipid reduction. These effects, including anti-inflammatory, antioxidant, and immunomodulatory actions, as well as improvement of endothelial function, contribute significantly to their cardiovascular benefits. This guide provides a comparative overview of the pleiotropic effects of various statins, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the nuanced differences within this drug class.
Comparative Efficacy on Pleiotropic Markers
The pleiotropic effects of statins manifest through various mechanisms, including the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho, Ras, and Rac. This interference with intracellular signaling pathways leads to a reduction in inflammatory responses, decreased oxidative stress, and improved endothelial health. The following tables summarize quantitative data from various studies, comparing the impact of different statins on key markers of these pleiotropic effects.
Anti-inflammatory Effects
Statins have been shown to reduce levels of key inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
| Statin | Dosage | Duration | Change in CRP | Change in IL-6 | Change in TNF-α | Reference |
| Atorvastatin (B1662188) | 40 mg/day | 4 weeks | ↓ 35% | ↓ (Significant) | ↓ (Significant) | [1][2][3] |
| Rosuvastatin (B1679574) | 20 mg/day | 4 weeks | ↓ 44% (More effective than Atorvastatin in this study) | - | - | [1] |
| Fluvastatin (B1673502) | - | - | ↓ (Most pronounced impact in a meta-analysis) | - | - | [2][3] |
| Simvastatin (B1681759) | - | >4 months | - | ↓ (Significant) | - | [2] |
| Pravastatin (B1207561) | 40 mg/day | 24 weeks | ↓ (Significant, independent of LDL change) | - | - |
Note: Direct comparative data for all statins across all markers from a single study is limited. The data presented is a synthesis from multiple sources.
A meta-analysis of randomized controlled trials indicated that atorvastatin was the most potent in reducing IL-6 and TNF-α levels, while fluvastatin showed the most significant reduction in CRP.[2][3] Another head-to-head study comparing atorvastatin (40 mg) and rosuvastatin (20 mg) in patients with acute coronary syndrome found that while both significantly decreased CRP levels, rosuvastatin was more effective.[1]
Antioxidant Effects
Statins can reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Key markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and superoxide (B77818) dismutase (SOD), an antioxidant enzyme.
| Statin | Dosage | Duration | Change in MDA | Change in SOD | Reference |
| Atorvastatin | 10 mg/day | 12 weeks | ↓ (Significantly greater than simvastatin) | ↑ (Significantly greater than simvastatin) | [4][5] |
| Simvastatin | 20 mg/day | 12 weeks | ↓ | ↑ | [4][5] |
| Pravastatin | 80 mg/day | 12 weeks | No significant change | - | [6] |
Note: Data is derived from studies comparing two statins directly.
One study directly comparing atorvastatin (10 mg/day) and simvastatin (20 mg/day) found that atorvastatin had a significantly greater effect on reducing markers of oxidative stress.[4][5] In another study, atorvastatin (10 mg) was associated with a significant reduction in lipid peroxidation markers, an effect not observed with pravastatin (80 mg).[6]
Effects on Endothelial Function
A key pleiotropic effect of statins is the improvement of endothelial function, which can be assessed non-invasively by measuring flow-mediated dilation (FMD) of the brachial artery.
| Statin | Dosage | Duration | Change in FMD | Reference |
| Atorvastatin | 20 mg/day | 1 year | ↑ 22.3% (Similar to Rosuvastatin) | [7] |
| Rosuvastatin | 10 mg/day | 1 year | ↑ 30.9% (Similar to Atorvastatin) | [7] |
| Atorvastatin | 10 mg vs 80 mg/day | 12 weeks | ↑ (No significant difference between doses) | [8] |
| Pravastatin | 80 mg/day | 12 weeks | ↑ (Similar to Atorvastatin) | [6] |
Note: The percentage increase in FMD can vary significantly between studies depending on the patient population and methodology.
Studies comparing atorvastatin and rosuvastatin have shown that both significantly improve endothelial function, with no statistically significant difference between the two.[7] Similarly, a comparison between equipotent doses of atorvastatin and pravastatin demonstrated an improvement in endothelial function with both, without a significant difference between the groups.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Statin Pleiotropic Effects Signaling Pathway
Caption: Inhibition of the mevalonate pathway by statins.
Experimental Workflow for Assessing Statin Pleiotropy
Caption: A typical workflow for a clinical trial comparing statins.
Detailed Experimental Protocols
Measurement of C-reactive Protein (CRP)
Principle: High-sensitivity CRP (hs-CRP) is typically measured using immunoassays. The most common methods are nephelometry and immunoturbidimetry. These techniques are based on the principle of light scattering caused by the formation of antigen-antibody complexes.
Methodology (Immunoturbidimetry):
-
Sample Collection and Preparation: Collect whole blood in a serum separator tube. Allow the blood to clot and then centrifuge to separate the serum.
-
Reagent Preparation: Prepare a suspension of latex particles coated with anti-human CRP antibodies.
-
Assay Procedure:
-
A specific volume of the serum sample is mixed with the latex reagent.
-
If CRP is present in the serum, it will bind to the anti-CRP antibodies on the latex particles, causing them to agglutinate.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The degree of agglutination is measured by passing a beam of light through the sample and detecting the amount of light scattered or transmitted. The change in turbidity is proportional to the CRP concentration in the sample.
-
-
Quantification: The CRP concentration is determined by comparing the turbidity of the sample to a standard curve generated using known concentrations of CRP.[9][10][11][12][13]
Measurement of Flow-Mediated Dilation (FMD)
Principle: FMD is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation. It measures the change in the diameter of the brachial artery in response to an increase in blood flow (reactive hyperemia).
Methodology:
-
Patient Preparation: The patient should rest in a supine position for at least 10-20 minutes in a quiet, temperature-controlled room. They should have fasted for at least 8-12 hours and avoided caffeine, smoking, and vigorous exercise before the measurement.[14][15]
-
Baseline Measurement:
-
A high-resolution ultrasound probe (7.5-12 MHz) is used to image the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa.
-
The baseline diameter of the artery is measured at end-diastole for at least one minute.
-
-
Induction of Reactive Hyperemia:
-
Post-Occlusion Measurement:
-
The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery.
-
The diameter of the brachial artery is continuously recorded for 3-5 minutes following cuff deflation.
-
-
Calculation: FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter achieved during reactive hyperemia: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[18]
Measurement of Oxidative Stress Markers
Malondialdehyde (MDA):
Principle: MDA is a marker of lipid peroxidation and is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored chromogen, which can be measured spectrophotometrically.
Methodology:
-
Sample Preparation: Plasma or serum is deproteinized, typically with an acid.
-
Reaction: The sample is mixed with a TBA solution and heated (e.g., at 95°C for 60 minutes).
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at a specific wavelength (usually 532 nm).
-
Quantification: The MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[19][20]
Superoxide Dismutase (SOD):
Principle: SOD activity is often measured using indirect assay methods. These assays typically involve a system that generates superoxide radicals and a detector molecule that reacts with these radicals to produce a colored product. SOD in the sample will compete for the superoxide radicals, thereby inhibiting the color-producing reaction.
Methodology:
-
Sample Preparation: Erythrocytes are lysed to release SOD.
-
Reaction Mixture: The reaction mixture typically contains a superoxide radical-generating system (e.g., xanthine (B1682287) and xanthine oxidase) and a detector molecule (e.g., nitroblue tetrazolium - NBT).
-
Assay: The sample is added to the reaction mixture, and the rate of color formation (reduction of NBT) is measured spectrophotometrically.
-
Calculation: The SOD activity is determined by the degree of inhibition of the color-forming reaction compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.[21][22]
References
- 1. Comparison of anti-inflammatory effect of atorvastatin with rosuvastatin in patients of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Effects of Simvastatin Versus Atorvastatin on Oxidative Stress in Patients With Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of effects of simvastatin versus atorvastatin on oxidative stress in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The differential effect of statins on oxidative stress and endothelial function: atorvastatin versus pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of treatment with atorvastatin versus rosuvastatin on endothelial dysfunction in patients with hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRP and PCT Assays: Clinical Applications and Measurement Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Consistency Analysis of 3 Detection Systems for Measuring Serum C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. youtube.com [youtube.com]
- 15. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 18. Flow Mediated Dilatation as a Biomarker in Vascular Surgery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of statin treatment on circulating malondialdehyde concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. jcmrp.journals.ekb.eg [jcmrp.journals.ekb.eg]
- 22. researchgate.net [researchgate.net]
Rosuvastatin Sodium Versus Simvastatin: A Comparative Review of Clinical Trial Data
A deep dive into the comparative efficacy, safety, and mechanistic profiles of two leading statins, providing researchers, scientists, and drug development professionals with a comprehensive analysis of key clinical trial data.
Rosuvastatin (B1679574) and simvastatin (B1681759) are both widely prescribed HMG-CoA reductase inhibitors (statins) pivotal in the management of hypercholesterolemia and the prevention of cardiovascular events. While they share a common mechanism of action, their distinct pharmacological properties translate to notable differences in clinical efficacy and safety. This guide provides a detailed comparison based on evidence from major clinical trials.
Efficacy in Lipid Reduction
Clinical trial data consistently demonstrates rosuvastatin's superior potency in lowering low-density lipoprotein cholesterol (LDL-C) compared to simvastatin at therapeutically comparable doses.
Data from Key Clinical Trials
The "Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin" (STELLAR) trial, a landmark multicenter, open-label, randomized trial, provides robust comparative data. After a 6-week treatment period, rosuvastatin demonstrated significantly greater reductions in LDL-C across its dosing range compared to simvastatin.[1][2]
| Treatment (daily dose) | Mean % Reduction in LDL-C | Mean % Increase in HDL-C | Mean % Reduction in Triglycerides |
| Rosuvastatin 10 mg | 46% | 7.7% - 9.6% | ~20% |
| Rosuvastatin 20 mg | 52% | 7.7% - 9.6% | ~23% |
| Rosuvastatin 40 mg | 55% | 7.7% - 9.6% | ~26% |
| Simvastatin 10 mg | 28% | 2.1% - 6.8% | ~12% |
| Simvastatin 20 mg | 35% | 2.1% - 6.8% | ~15% |
| Simvastatin 40 mg | 39% | 2.1% - 6.8% | ~15% |
| Simvastatin 80 mg | 46% | 2.1% - 6.8% | Not specified in STELLAR |
Data compiled from the STELLAR trial results.[1][2]
Further evidence from the SOLAR (Satisfying Optimal LDL-C ATP III goals with Rosuvastatin) and MERCURY I (Measuring Effective Reductions in Cholesterol Using Rosuvastatin Therapy I) trials corroborates these findings. In the SOLAR trial, 65% of patients on rosuvastatin 10 mg reached their LDL-C goal of less than 100 mg/dL after 6 weeks, compared to 39% of those on simvastatin 20 mg.[3] The MERCURY I study also highlighted that switching from simvastatin to rosuvastatin resulted in a significantly greater proportion of high-risk patients achieving their LDL-C goals.[4][5]
Experimental Protocols of Key Trials
A thorough understanding of the methodologies employed in these trials is crucial for interpreting the data accurately.
STELLAR Trial Protocol
-
Study Design: A 6-week, multicenter, open-label, randomized, parallel-group trial.[1]
-
Patient Population: Adults with hypercholesterolemia, defined as fasting LDL-C levels between 160 mg/dL and 250 mg/dL and triglyceride levels below 400 mg/dL.[1][2][6] All previous lipid-lowering therapies were discontinued.[6][7]
-
Inclusion Criteria: Discontinuation of all previous lipid-lowering therapy and fasting LDL-C levels within the specified range.[6][7]
-
Exclusion Criteria: Included the use of other lipid-lowering drugs or supplements after the initial visit, active arterial disease such as unstable angina, and certain abnormal laboratory parameters.[6][7]
-
Treatment Allocation: Patients were randomized to receive one of the following daily doses: rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (B1662188) (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (B1207561) (10, 20, or 40 mg).[1][8]
-
Primary Endpoint: The primary efficacy measure was the percentage change in LDL-C from baseline to the end of the 6-week treatment period.[1]
SOLAR Trial Protocol
-
Study Design: A 12-week, randomized, open-label, 3-arm parallel-group, multicenter, Phase IIIb study.[3][9]
-
Patient Population: High-risk patients with hypercholesterolemia within a managed care setting.[3][9] High-risk was defined by a diagnosis of coronary heart disease, diabetes, atherosclerotic disease, or the presence of multiple risk factors for coronary heart disease.[9][10]
-
Inclusion Criteria: Membership in a managed care plan for hypercholesterolemia and fasting blood lipid levels as defined by the protocol.[9][10]
-
Exclusion Criteria: Similar to the STELLAR trial, including the use of other lipid-lowering agents, active arterial disease, and uncontrolled hypertension or hypothyroidism.[10]
-
Treatment Allocation: Patients were randomized to receive starting doses of rosuvastatin 10 mg, atorvastatin 10 mg, or simvastatin 20 mg daily for 6 weeks.[3] If LDL-C goals were not met, the dose was doubled for an additional 6 weeks.[3]
-
Primary Endpoint: The percentage of subjects achieving their National Cholesterol Education Program (NCEP) ATP III LDL-C goals.[10]
MERCURY I Trial Protocol
-
Study Design: A 16-week, randomized, open-label, parallel-group switching study.[11][12]
-
Patient Population: Hypercholesterolemic patients with established coronary heart disease, atherosclerosis, or type 2 diabetes.[4][5]
-
Treatment Allocation: Patients were initially randomized to receive rosuvastatin 10 mg, atorvastatin 10 or 20 mg, simvastatin 20 mg, or pravastatin 40 mg for 8 weeks.[5] Subsequently, some patient groups were switched to rosuvastatin for a further 8 weeks.[5][11]
-
Primary Endpoint: The proportion of patients achieving the Joint European Societies' LDL-C goal (<116 mg/dL) at the end of the 16-week period.[5]
Mechanism of Action: HMG-CoA Reductase Inhibition
Both rosuvastatin and simvastatin exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[13][14][15][16] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes.[14][17] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[14][17]
Caption: Statin-mediated inhibition of HMG-CoA reductase.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of rosuvastatin and simvastatin.
Caption: A generalized workflow for a comparative statin clinical trial.
Safety and Tolerability
Both rosuvastatin and simvastatin are generally well-tolerated. The STELLAR trial reported that drug tolerability was similar across all treatment groups, with no significant differences in the incidence of adverse events.[1] Similarly, the SOLAR trial found that adverse events were comparable in type and frequency across the treatment arms, with a low discontinuation rate due to adverse events.[3]
Commonly reported side effects for both statins include myalgia, headache, and gastrointestinal disturbances. While rare, more serious adverse effects such as myopathy and rhabdomyolysis are a known class effect of statins.
Conclusion
References
- 1. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Achieving low-density lipoprotein cholesterol goals in high-risk patients in managed care: comparison of rosuvastatin, atorvastatin, and simvastatin in the SOLAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdc-berlin.de [mdc-berlin.de]
- 5. Effects of switching statins on achievement of lipid goals: Measuring Effective Reductions in Cholesterol Using Rosuvastatin Therapy (MERCURY I) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. STELLAR-Rosuvastatin vs. Atorvastatin, Pravastatin, Simvastatin across dose ranges [astrazenecaclinicaltrials.com]
- 8. Effects of rosuvastatin versus atorvastatin, simvastatin, and pravastatin on non-high-density lipoprotein cholesterol, apolipoproteins, and lipid ratios in patients with hypercholesterolemia: additional results from the STELLAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the Efficacy and Safety of Rosuvastatin With Atorvastatin and Simvastatin (SOLAR) [astrazenecaclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medscape.com [medscape.com]
- 12. Effects of switching statins on lipid and apolipoprotein ratios in the MERCURY I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Simvastatin? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
In vivo comparative bioavailability studies of different rosuvastatin formulations
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Pharmacokinetic Parameters
The bioequivalence of different rosuvastatin (B1679574) formulations is primarily assessed by comparing their key pharmacokinetic parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize the quantitative data from several comparative bioavailability studies.
| Study (Test vs. Reference) | Formulation Strength | Subjects | Cmax Ratio (90% CI) | AUC Ratio (90% CI) | Tmax (h) (Test vs. Reference) |
| Study 1 | 40 mg Tablets | 24 Healthy Indonesian | 99.33% (89.37% - 110.41%) | AUC0-t: 95.21% (87.56% - 103.53%) AUC0-∞: 95.76% (88.01% - 104.18%) | 3 vs. 2.5 |
| Study 2 | 20 mg Film-Coated Tablets | 30 Healthy Mediterranean Arab | 107.73% (96.57% - 120.17%) | AUC0-last: 103.61% (94.03% - 114.16%) AUC0-∞: 104.23% (94.84% - 114.54%) | Not Reported |
| Study 3 | 20 mg Film-Coated Tablets | 32 Healthy Male and Female | 101.15% (89.53% - 114.26%) | AUC0-72h: 97.05% (89.07% - 105.74%) | 2.50 vs. 2.50 |
| Study 4 | 40 mg Tablets | 39 Healthy | Not explicitly stated, but 90% CI for Cmax and AUC0-t were within 80-125% | Not explicitly stated, but 90% CI for Cmax and AUC0-t were within 80-125% | Not Reported |
| Study 5 | 20 mg Tablets | 36 Healthy Male | 90% CI for Cmax was within 80.00-125.00% | AUC0-t: 90% CI was 0.9767-1.1427 AUC0-∞: 90% CI was 0.9800-1.1407 | Not Reported |
Note: For a generic formulation to be considered bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC must fall within the range of 80% to 125%.[4][5] The data presented in the tables demonstrate that the tested generic formulations met these regulatory criteria, indicating their interchangeability with the innovator product.[4][5][6]
Experimental Protocols
The methodologies employed in comparative bioavailability studies of rosuvastatin are standardized to ensure the reliability and comparability of results. The following is a detailed overview of a typical experimental protocol.
Study Design
The most common study design is a single-dose, open-label, randomized, two-way crossover study.[5][6] This design involves administering a single dose of the test and reference formulations to the same group of subjects on different occasions, separated by a washout period.[6] The washout period, typically one to two weeks for rosuvastatin, is crucial to ensure that the drug from the first period is completely eliminated from the body before the second period begins.[5][6]
Subject Selection
Dosing and Blood Sampling
Subjects are typically required to fast overnight before receiving a single oral dose of either the test or reference rosuvastatin formulation.[5][6] Blood samples are collected at predetermined time points before and after drug administration, extending up to 72 hours post-dose to adequately capture the drug's absorption, distribution, and elimination phases.[4][5][6] A common blood sampling schedule includes collections at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 9, 12, 16, 24, 36, 48, and 72 hours.[5]
Analytical Method
The concentration of rosuvastatin in the collected plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][6] This highly sensitive and specific technique allows for the accurate quantification of rosuvastatin in biological matrices.[7]
Pharmacokinetic and Statistical Analysis
The pharmacokinetic parameters, including Cmax, Tmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity), are calculated from the plasma concentration-time data for each subject.[5][7] Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine the 90% confidence intervals for the ratio of the test and reference product's geometric means.[3][7]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative bioavailability study for different rosuvastatin formulations.
Caption: Workflow of a two-way crossover bioequivalence study.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Analysis of the Long-Term Safety Profiles of Rosuvastatin and Atorvastatin
Introduction
Rosuvastatin (B1679574) and atorvastatin (B1662188) are two of the most potent and widely prescribed statins for the management of dyslipidemia and the prevention of cardiovascular events. While their efficacy in lowering low-density lipoprotein cholesterol (LDL-C) is well-established, their long-term safety profiles are a critical consideration for clinicians, researchers, and drug development professionals. This guide provides an objective comparison of the long-term safety of rosuvastatin and atorvastatin, supported by data from key clinical trials and observational studies.
Comparative Safety Data
The following tables summarize the quantitative data on the incidence of key adverse events associated with long-term rosuvastatin and atorvastatin therapy from significant clinical trials.
Table 1: Incidence of New-Onset Diabetes Mellitus and Cataract Surgery
| Adverse Event | Rosuvastatin (%) | Atorvastatin (%) | Study/Trial | Notes |
| New-Onset Diabetes Mellitus (requiring medication) | 7.2 | 5.3 | LODESTAR[1][2][3] | Rosuvastatin was associated with a higher risk. |
| New-Onset Diabetes Mellitus | 11.4 | 8.8 | LODESTAR (High-Intensity)[4] | In patients receiving high-intensity statin therapy. |
| New-Onset Diabetes Mellitus | 21.6 | 18.3 | Single-Center Cohort[5] | Cumulative incidence over the study period. |
| Cataract Surgery | 2.5 | 1.5 | LODESTAR[1][2][3] | Rosuvastatin was associated with a higher risk. |
Table 2: Myopathy and Rhabdomyolysis
| Adverse Event | Rosuvastatin | Atorvastatin | Study/Trial | Notes |
| Myopathy Risk | Higher risk with 20mg dose compared to atorvastatin 40mg (p=0.023) and 10mg (p>0.001).[6][7] | Lower risk in direct dose comparisons.[6][7] | Prospective Study | Risk is dose-dependent. |
| Rhabdomyolysis | Lower likelihood of reporting compared to simvastatin (B1681759) (OR = 0.38).[8] | Lower likelihood of reporting compared to simvastatin (OR = 0.31).[8] | FAERS Database Analysis | Both have a lower risk than simvastatin. |
Table 3: Renal Adverse Events
| Adverse Event | Rosuvastatin | Atorvastatin | Study/Trial | Notes |
| Hematuria | 8% higher risk (HR 1.08) | Reference | Retrospective Cohort[9] | |
| Proteinuria | 17% higher risk (HR 1.17) | Reference | Retrospective Cohort[9] | |
| Kidney Failure with Replacement Therapy | 15% higher risk (HR 1.15) | Reference | Retrospective Cohort[9] | |
| Rapid Renal Function Decline | Higher risk (OR 1.60) | Reference | Cohort Study[4] | In patients with diabetes. |
Table 4: Hepatic Adverse Events
| Adverse Event | Rosuvastatin | Atorvastatin | Note |
| Serious Liver Injury | Extremely rare (0.5-2.0% with transient elevations).[10] | Extremely rare (0.5-2.0% with transient elevations).[10] | Both statins are considered safe for the liver in most patients and may improve liver enzymes in those with fatty liver disease.[10] |
| Major Adverse Liver Outcomes | Lower risk compared to atorvastatin.[11][12] | Higher risk compared to rosuvastatin.[11][12] | Large database studies suggest a potential advantage for rosuvastatin. |
Experimental Protocols
LODESTAR Trial: Safety Assessment Methodology
The LODESTAR (Low-Density Lipoprotein Cholesterol-Targeting Statin Therapy Versus Intensity-Based Statin Therapy in Patients With Coronary Artery Disease) trial was a randomized, open-label, multicenter study that provided significant comparative safety data for rosuvastatin and atorvastatin.[13]
-
Patient Population: 4,400 adults with coronary artery disease.[10]
-
Intervention: Patients were randomized to receive either rosuvastatin or atorvastatin for a period of three years.[10]
-
Safety Endpoints: The trial prospectively collected data on several safety outcomes, including:
-
New-Onset Diabetes Mellitus: Defined as the initiation of antidiabetic medication during the follow-up period.[13]
-
Cataract Surgery: The incidence of cataract surgery was tracked as a safety endpoint.[13]
-
Other Safety Outcomes: These included hospital admissions for heart failure, major thromboembolic events, and drug discontinuation due to adverse events.[10]
-
-
Data Collection and Analysis: Baseline characteristics, including medical history and lifestyle factors, were recorded at the start of the trial. The incidence of safety endpoints was compared between the two treatment groups using an intention-to-treat analysis.[6][10]
General Protocol for Assessing Statin-Induced Myopathy in Clinical Trials
The assessment of statin-associated muscle symptoms (SAMS) is a critical component of long-term safety studies.
-
Standardized Definitions:
-
Myalgia: Muscle pain without elevated creatine (B1669601) kinase (CK) levels.
-
Myopathy: Muscle symptoms accompanied by a CK level more than 10 times the upper limit of normal (ULN).
-
Rhabdomyolysis: Severe myopathy with evidence of acute kidney injury.[1]
-
-
Monitoring and Assessment:
-
Symptom Reporting: Systematic collection of patient-reported muscle symptoms through questionnaires and interviews at regular follow-up visits.
-
Creatine Kinase (CK) Monitoring: Baseline CK levels are measured before initiating statin therapy. Regular monitoring is conducted throughout the trial, with more frequent testing if a patient develops muscle symptoms.[14]
-
Dose Adjustment/Discontinuation: Protocols include predefined CK thresholds that trigger a dose reduction or temporary/permanent discontinuation of the study drug to ensure patient safety.
-
Visualizations
Caption: Proposed signaling pathways in statin-induced myopathy.
Caption: Generalized workflow for a long-term statin safety trial.
Caption: Logical relationship of key long-term safety considerations.
Conclusion
Long-term studies indicate that both rosuvastatin and atorvastatin have favorable safety profiles for the majority of patients. However, there are notable differences that may influence treatment decisions. Rosuvastatin is associated with a higher incidence of new-onset diabetes mellitus and a need for cataract surgery compared to atorvastatin.[1][2][3] Additionally, some evidence suggests a greater potential for renal adverse events with rosuvastatin, particularly at higher doses.[4][9] The risk of myopathy is present with both statins and is largely dose-dependent.[6][7] Conversely, large database studies have suggested a lower risk of major adverse liver outcomes with rosuvastatin.[11][12] Ultimately, the choice between rosuvastatin and atorvastatin should be individualized, taking into account the patient's baseline cardiovascular risk, comorbidities, and tolerance. Continued long-term surveillance and further research are essential to fully elucidate the comparative safety of these important therapeutic agents.
References
- 1. Statin-Associated Myopathy: Emphasis on Mechanisms and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atvb.ahajournals.org [atvb.ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Treat-to-target versus high-intensity statin treatment in patients with or without diabetes mellitus: a pre-specified analysis from the LODESTAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. Efficacy and safety of long-term treatment with statins for coronary heart disease: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. New study sheds light on long term effectiveness and safety of two widely used statins - BMJ Group [bmjgroup.com]
- 11. Statin-Induced Myopathy: Translational Studies from Preclinical to Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Muscle-Related Adverse Events in Randomized Trials of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmj.com [bmj.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Bioanalytical Methods for Rosuvastatin Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of rosuvastatin (B1679574) in human plasma. The information presented is collated from peer-reviewed scientific literature and aims to assist researchers in selecting the most appropriate method for their specific study needs, considering factors such as required sensitivity, sample throughput, and available instrumentation.
Methodology Comparison
The quantification of rosuvastatin in a biological matrix like human plasma is a critical step in pharmacokinetic, bioequivalence, and toxicokinetic studies. The most predominantly reported techniques are based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Variations in sample preparation, chromatographic separation, and mass spectrometric detection have been validated and published.
Experimental Protocols
Below are generalized experimental protocols for the main sample preparation techniques and analytical methods cited in the literature for rosuvastatin analysis in human plasma.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To a plasma sample (typically 100-500 µL), an internal standard (IS) is added. The sample is then acidified, and an organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) is added.[1] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
-
Solid-Phase Extraction (SPE): Plasma samples with an added internal standard are loaded onto an SPE cartridge (e.g., Oasis HLB, Strata-X).[2][3] The cartridge is then washed with an aqueous solution to remove interferences. Finally, the analyte is eluted with a small volume of organic solvent (e.g., methanol, acetonitrile). The eluate is then evaporated and reconstituted.[2][4]
-
Protein Precipitation (PPT): This is the simplest and fastest technique. An organic solvent, typically acetonitrile (B52724), is added to the plasma sample containing the internal standard in a specific ratio (e.g., 1:3 plasma to solvent).[5][6] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. An aliquot of the supernatant is then directly injected or evaporated and reconstituted before injection.[5][6]
2. Analytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[2][7] The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate buffer) and an organic component (e.g., acetonitrile or methanol).[1][2][5] Gradient or isocratic elution can be used.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in the positive ion electrospray ionization (ESI) mode.[8][6] Quantification is performed using Multiple Reaction Monitoring (MRM), tracking the precursor to product ion transitions for both rosuvastatin (e.g., m/z 482.1 → 258.1) and the internal standard.[5][7]
-
Performance Comparison of Validated Methods
The following tables summarize the key validation parameters for different bioanalytical methods for rosuvastatin, providing a comparative overview of their performance.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | 60% - 98.8%[8][9] | 50.14% - 99.3%[2][4] | Generally lower and more variable |
| Matrix Effect | Can be significant, but often manageable[9] | Generally cleaner extracts, lower matrix effect[2] | Higher potential for matrix effects[5] |
| Throughput | Moderate | Can be automated for high throughput | High |
| Cost | Low to moderate | Higher (cost of cartridges) | Low |
| Selectivity | Good | Excellent | Moderate |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%) | Interday Accuracy (%) |
| UPLC-MS/MS[8] | 0.1 - 50 | 0.1 | Not explicitly stated | 88.2 - 96.4 | Not explicitly stated | 88.2 - 96.4 |
| LC-MS/MS[2] | 1.0 - 50.0 | 1.0 | 2.85 - 5.78 | 8.92 - 15.48 | 96.23 - 113.90 | 96.08 - 108.17 |
| LC-MS/MS[5] | 0.5 - 200 | 0.5 | ≤ 3.04 | ≤ 3.56 | 96.30 - 104.33 | 98.78 - 102.30 |
| LC-MS/MS[10] | 0.2 - 50.0 | 0.2 | 7.97 - 15.94 | 3.19 - 15.27 | < 3.7% (relative error) | < 3.7% (relative error) |
| LC-MS/MS[1] | 24.979 - 5003.808 | 0.1 | 7.97 - 15.94 | 3.19 - 15.27 | < 3.7% (relative error) | Not explicitly stated |
| LC-MS/MS[7] | 0.1 - 60 | 0.1 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general workflow for bioanalytical method validation and a comparison of the sample preparation techniques.
Caption: General workflow for bioanalytical method validation.
References
- 1. jocpr.com [jocpr.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jgtps.com [jgtps.com]
- 7. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 8. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rosuvastatin and Pravastatin on Inflammatory Markers
For Immediate Release – This guide provides a detailed comparison of the effects of two commonly prescribed statins, rosuvastatin (B1679574) and pravastatin (B1207561), on key inflammatory markers. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of experimental data, methodologies, and underlying biological pathways.
Statins, or HMG-CoA reductase inhibitors, are a class of drugs primarily used to lower cholesterol levels. However, their clinical benefits appear to extend beyond lipid-lowering, a phenomenon attributed to their pleiotropic effects, including the modulation of inflammation.[1][2] Inflammation is a critical process in all phases of atherosclerosis.[3][4] Consequently, the anti-inflammatory properties of statins are of significant interest in cardiovascular disease research. This guide focuses on the comparative effects of rosuvastatin, a high-intensity synthetic statin, and pravastatin, a moderate-intensity naturally derived statin, on markers such as high-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Data Summary
The following table summarizes data from key clinical trials comparing the effects of rosuvastatin and pravastatin on the primary inflammatory marker, hs-CRP.
| Study / Trial | Drug & Dosage | Patient Population | Duration | Baseline hs-CRP (mg/L) | % Reduction in hs-CRP | Citation(s) |
| JUPITER | Rosuvastatin 20 mg | Healthy individuals with elevated hs-CRP (≥2.0) and normal LDL-C | Median 1.9 years | >2.0 | 37% | [4][5][6] |
| PROVE IT-TIMI 22 | Pravastatin 40 mg | Patients post-Acute Coronary Syndrome (ACS) | 2 years | 12.3 (median) | ~83% (from 12.3 to 2.1 mg/L) | [7][8] |
| REVERSAL | Pravastatin 40 mg | Patients with known coronary artery disease | 18 months | Not specified | 5% | [2] |
| CARE (Substudy) | Pravastatin | Post-Myocardial Infarction | 5 years | Not specified | 17.4% (median) | [9] |
Note: The PROVE IT-TIMI 22 trial compared pravastatin with atorvastatin, not rosuvastatin. However, its data on pravastatin's effect on CRP is a crucial benchmark. The significant percentage reduction in the PROVE IT-TIMI 22 trial is calculated from a very high post-ACS baseline.
The JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) trial was a landmark study demonstrating that rosuvastatin 20 mg significantly reduced hs-CRP levels by 37% in individuals with normal cholesterol but elevated inflammation.[4][5][6] This reduction was associated with a significant decrease in major cardiovascular events.[5][10] In contrast, studies like the PROVE IT-TIMI 22 and REVERSAL trials provide data on pravastatin 40 mg, showing a more modest reduction in hs-CRP (5%) in stable coronary disease but a more substantial reduction from a high baseline after an acute coronary syndrome.[2][7]
While hs-CRP is the most extensively studied marker, other cytokines are involved. Some studies have noted that rosuvastatin may decrease IL-6 and trend toward lower TNF-α, although these findings are not always statistically significant.[11][12]
Underlying Mechanism of Action
Statins exert their anti-inflammatory effects primarily by inhibiting the HMG-CoA reductase enzyme. This action not only curtails cholesterol production but also reduces the synthesis of isoprenoid intermediates. These intermediates are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac, which are key regulators of intracellular signaling pathways that control inflammatory responses. By limiting isoprenoid availability, statins can downregulate the expression of pro-inflammatory cytokines and adhesion molecules.
Experimental Protocols
The methodologies for quantifying inflammatory markers are crucial for interpreting and comparing study outcomes. Below are typical protocols employed in the cited clinical trials.
1. High-Sensitivity C-Reactive Protein (hs-CRP) Measurement:
-
Principle: Immunoturbidimetric Assay.
-
Protocol: Blood samples are collected from subjects, typically after a period of fasting. Serum or plasma is separated via centrifugation. The hs-CRP concentration is measured using a high-sensitivity immunoturbidimetric assay on an automated clinical chemistry analyzer (e.g., Roche/Hitachi series). The assay involves latex particles coated with anti-CRP antibodies that agglutinate in the presence of CRP in the sample. The degree of turbidity caused by this agglutination is proportional to the CRP concentration and is measured spectrophotometrically.
-
Quality Control: Assays are calibrated using standard reference materials. Low (<2 mg/L) and high (>2 mg/L) levels are used as cutoffs in trials like JUPITER to stratify patient risk.[6]
2. Cytokine (IL-6, TNF-α) Measurement:
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Immunoassay.
-
Protocol: Plasma or serum samples are analyzed using commercial ELISA kits specific for the cytokine of interest (e.g., human IL-6 or TNF-α). In this method, a microplate is pre-coated with a capture antibody specific to the target cytokine. The sample is added to the wells, and the cytokine binds to the antibody. After washing, a detection antibody, which is typically biotinylated, is added, followed by an enzyme-linked streptavidin. A substrate is then added, which reacts with the enzyme to produce a color change. The intensity of the color is measured with a microplate reader and is proportional to the amount of cytokine present. Multiplex assays (e.g., using Luminex technology) allow for the simultaneous measurement of multiple cytokines from a single small sample volume.[11]
The workflow for a typical comparative clinical trial is illustrated below.
Conclusion
Both rosuvastatin and pravastatin demonstrate anti-inflammatory properties, most notably by reducing levels of hs-CRP.[4][9] The available data suggests that high-intensity statins like rosuvastatin may offer a more potent reduction in hs-CRP compared to moderate-intensity statins like pravastatin, particularly in primary prevention settings for individuals with elevated inflammation.[2][5] The choice between these agents may depend on the patient's baseline cardiovascular risk, inflammatory status, and lipid-lowering goals. The reduction in inflammatory markers is a key component of the pleiotropic effects of statins and contributes to their overall benefit in reducing cardiovascular events, independent of their effects on LDL cholesterol.[13][14] Further head-to-head trials are needed to fully elucidate the comparative anti-inflammatory profiles of different statins across diverse patient populations.
References
- 1. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patientcareonline.com [patientcareonline.com]
- 3. dovepress.com [dovepress.com]
- 4. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Jupiter study, CRP screening, and aggressive statin therapy-implications for the primary prevention of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lessons Learned (So Far) From the PROVE IT-TIMI 22 Trial [medscape.org]
- 8. Pravastatin or Atorvastatin Evaluation and Infection Therapy: Thrombolysis in Myocardial Infarction 22 - American College of Cardiology [acc.org]
- 9. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. droracle.ai [droracle.ai]
The Economic Calculus of Cholesterol Management: A Comparative Analysis of Rosuvastatin Therapy
For Immediate Release
A comprehensive review of clinical and economic data reveals that rosuvastatin (B1679574) is a highly cost-effective option for the management of dyslipidemia and the prevention of cardiovascular events. This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes findings from multiple studies to provide a clear comparison of rosuvastatin with other commonly prescribed statins, supported by detailed experimental methodologies and visual representations of key biological pathways.
Executive Summary
Rosuvastatin consistently demonstrates a favorable cost-effectiveness profile when compared to other statins, including atorvastatin (B1662188) and simvastatin (B1681759). This is attributed to its high efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and achieving treatment goals, often at a comparable or lower cost. Economic models consistently show rosuvastatin to be a dominant or cost-effective alternative across various patient populations and healthcare systems.
Comparative Cost-Effectiveness Data
The economic value of rosuvastatin therapy is underscored by several key metrics from comparative studies. These analyses consistently highlight its ability to achieve desired lipid-lowering effects at a competitive cost.
Table 1: Cost-Effectiveness of Rosuvastatin vs. Atorvastatin and Simvastatin
| Metric | Rosuvastatin | Atorvastatin | Simvastatin | Source |
| Annualized Treatment Cost | $934 | $1050 | $1545 | [1] |
| Cost per 1% LDL-C Reduction | €1.85 (10mg) | €2.37 (10mg) | - | [2] |
| Cost per Patient to NCEP ATP III Goal | €115 (10mg) | €163 (10mg) | - | [2] |
| Incremental Cost per QALY Gained (vs. Simvastatin 40mg, Framingham risk ≥30%) | SEK 88,113 | - | - | [3] |
| Incremental Cost per QALY Gained (vs. Atorvastatin 40mg, Framingham risk ≥20%) | SEK 497,542 | - | - | [3] |
NCEP ATP III: National Cholesterol Education Program Adult Treatment Panel III; QALY: Quality-Adjusted Life Year; SEK: Swedish Krona.
A retrospective database study found that patients treated with rosuvastatin had the lowest annualized treatment costs compared to those on atorvastatin or simvastatin.[1] Furthermore, an analysis of pooled data from three clinical trials showed that rosuvastatin 10 mg was more cost-effective than atorvastatin 10 mg in terms of cost per 1% reduction in LDL-C and the average cost per patient treated to European LDL-C goals.[2] In a Swedish study, the incremental cost per quality-adjusted life-year (QALY) gained with rosuvastatin 20 mg over simvastatin or atorvastatin 40 mg was found to be within acceptable thresholds for cost-effectiveness.[3]
Clinical Efficacy: The Foundation of Cost-Effectiveness
The economic advantages of rosuvastatin are intrinsically linked to its potent clinical efficacy. Multiple studies have demonstrated its superior ability to lower LDL-C and help patients achieve their target lipid levels.
Table 2: Clinical Efficacy of Rosuvastatin in Lowering LDL-C
| Study | Rosuvastatin | Atorvastatin | Simvastatin | Key Finding |
| Retrospective Database Study | 37% LDL-C reduction | 28% LDL-C reduction | 27% LDL-C reduction | Rosuvastatin showed significantly greater LDL-C reduction.[1] |
| Retrospective Database Study | 69.7% of patients reached NCEP ATP III goal | 54.8% of patients reached NCEP ATP III goal | 51.2% of patients reached NCEP ATP III goal | A higher percentage of patients on rosuvastatin achieved their LDL-C goal.[1] |
| Retrospective Database Study | -31.6% LDL-C reduction | -13.9% to -21.9% LDL-C reduction | -13.9% to -21.9% LDL-C reduction | Rosuvastatin demonstrated a significantly greater percentage reduction in LDL-C.[4] |
| Retrospective Database Study | 76.1% of moderate/high-risk patients reached LDL-C goal | 57.6% - 72.6% of moderate/high-risk patients reached LDL-C goal | 57.6% - 72.6% of moderate/high-risk patients reached LDL-C goal | A higher percentage of patients at moderate to high risk on rosuvastatin achieved their LDL-C goal.[4] |
In a real-world clinical practice setting, rosuvastatin demonstrated a significantly greater reduction in LDL-C compared to both atorvastatin and simvastatin.[1] This superior efficacy translates to a higher percentage of patients achieving their National Cholesterol Education Program Adult Treatment Panel III (NCEP ATP III) LDL-C goals.[1] Another retrospective study corroborated these findings, showing a greater LDL-C reduction and a higher percentage of moderate to high-risk patients achieving their LDL-C goals with rosuvastatin compared to other statins.[4]
Experimental Protocols
The findings presented are based on robust methodologies from various study designs, including retrospective database analyses and economic modeling based on clinical trial data.
Retrospective Database Study Methodology
A common approach involves the analysis of large, anonymized patient databases from healthcare providers or insurance claims.
-
Patient Cohort Selection: Patients newly initiated on statin therapy (rosuvastatin, atorvastatin, or simvastatin) are identified based on prescription records. Inclusion criteria often specify an age range and a diagnosis of hypercholesterolemia or high cardiovascular risk.
-
Data Extraction: Key data points are extracted for each patient, including demographics, baseline and follow-up LDL-C levels, prescribed statin and dosage, and healthcare resource utilization (e.g., physician visits, laboratory tests).
-
Effectiveness Analysis: The primary effectiveness endpoints are typically the percentage change in LDL-C from baseline and the proportion of patients achieving pre-defined LDL-C goals (e.g., NCEP ATP III). Statistical models are used to adjust for potential confounding variables.
-
Cost Analysis: Direct medical costs are calculated based on drug acquisition costs, physician visits, and laboratory services.
-
Cost-Effectiveness Analysis: Incremental cost-effectiveness ratios (ICERs) are calculated to compare the additional cost per unit of health benefit (e.g., per percentage point reduction in LDL-C, per additional patient reaching goal).
Decision-Analytic Modeling Methodology
Economic models, such as Markov models, are frequently used to project the long-term costs and health outcomes of different statin therapies.
-
Model Structure: A state-transition Markov model is developed to simulate the progression of patients through different health states over a lifetime or a specified time horizon (e.g., 20 years). Health states may include "well," "myocardial infarction," "stroke," and "death."
-
Transition Probabilities: The probabilities of moving between health states are derived from clinical trial data (e.g., the JUPITER trial for rosuvastatin) and epidemiological studies.[3][5] These probabilities are influenced by the efficacy of the statin in reducing cardiovascular events.
-
Cost Inputs: Costs associated with each health state are incorporated into the model. These include drug costs, costs of managing cardiovascular events, and routine monitoring costs.
-
Utility Inputs: Health-related quality of life values (utilities) are assigned to each health state to calculate quality-adjusted life-years (QALYs).
-
Cost-Utility Analysis: The model calculates the total costs and QALYs for each treatment strategy. The ICER is then determined as the additional cost per QALY gained for one therapy compared to another.
Signaling Pathways and Mechanism of Action
Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[6] However, its therapeutic effects may also be mediated through other signaling pathways.
Caption: Rosuvastatin's dual mechanism of action.
Research suggests that rosuvastatin may also exert beneficial effects by inhibiting the TNFα-mediated Rho kinase signaling pathway.[7][8] This pathway is implicated in the proliferation of smooth muscle cells, a key event in the development of atherosclerosis. By inhibiting this pathway, rosuvastatin may help to stabilize atherosclerotic plaques.
Experimental Workflow: Cost-Effectiveness Modeling
The process of conducting a cost-effectiveness analysis using a decision-analytic model involves several key steps, as illustrated below.
Caption: A typical workflow for a cost-effectiveness analysis.
Conclusion
References
- 1. Effectiveness and cost-effectiveness of rosuvastatin, atorvastatin, and simvastatin among high-risk patients in usual clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosuvastatin is cost-effective compared with atorvastatin in reaching cholesterol goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Statin cost-effectiveness comparisons using real-world effectiveness data: formulary implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of rosuvastatin 20 mg for the prevention of cardiovascular morbidity and mortality: a Swedish economic evaluation of the JUPITER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 7. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of In Vitro Models to Predict In Vivo Performance of Rosuvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro models used to predict the in vivo performance of rosuvastatin (B1679574), a widely prescribed HMG-CoA reductase inhibitor. Rosuvastatin's biopharmaceutical properties—low solubility and high permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug—present challenges in oral formulation development, making predictive in vitro models crucial for efficient drug development.[1][2][3][4] This document outlines supporting experimental data from various studies, details relevant experimental protocols, and visualizes key processes to aid in the selection and validation of appropriate in vitro methodologies.
Comparative Data on In Vitro Dissolution and In Vivo Bioavailability
The oral bioavailability of rosuvastatin is approximately 20%, largely limited by its poor solubility in gastrointestinal fluids.[1][5][6][7] Consequently, in vitro dissolution testing is a critical tool for formulation screening and predicting in vivo performance. Various formulations have been developed to enhance the dissolution and, theoretically, the bioavailability of rosuvastatin.
Table 1: Comparison of In Vitro Dissolution of Different Rosuvastatin Formulations
| Formulation Type | In Vitro Dissolution Medium | Key Findings | Reference |
| Conventional Tablets | 0.1 N HCl (pH 1.2) | Crestor (innovator) released 88.9% in 60 min, while two generic versions released 88.7% and 75.2%.[8] | [8] |
| 0.05 M Phosphate Buffer (pH 6.8) | All brands (Crestor and generics) showed >98% release at 60 minutes.[8] | [8] | |
| 0.05 M Sodium Citrate (B86180) Buffer (pH 6.6) | Maximum drug release was achieved in this FDA-recommended medium, with all brands showing >99% release.[8] | [8] | |
| Solid Dispersions (SD) | pH 6.8 Phosphate Buffer | SD with PVP K30 (1:6 ratio) showed 95.7% release in 60 minutes, compared to 20% for the pure drug.[9] | [9] |
| pH 6.8 Phosphate Buffer | SD with Kollicoat® IR and Kollidon® 90F showed cumulative drug release of up to 99.21% in 60 minutes. | ||
| Liquisolid Compacts | pH 1.2 Buffer and Distilled Water | Demonstrated significantly higher drug release rates compared to directly compressed tablets.[10] | [10] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | pH 6.6 Dissolution Medium | In vitro dissolution model was successfully developed and supported by the Weibull equation.[11][12][13] | [11][12][13] |
| In-Situ Forming Nanovesicular Systems (IFNs) | Citrate Buffer (pH 6.6) | Optimized formulations showed a significantly faster dissolution rate compared to the market product.[5] | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of Different Rosuvastatin Formulations
| Formulation Type | Study Population | Key Pharmacokinetic Parameters | Key Findings | Reference |
| Conventional Tablets (Generic vs. Innovator) | Healthy Indonesian Subjects | AUC0-t: 95.21% (90% CI: 87.56-103.53%)Cmax: 99.33% (90% CI: 89.37-110.41%) | The two formulations were found to be bioequivalent.[14] | [14] |
| Conventional Tablets (Generic vs. Innovator) | Healthy Colombian Subjects | AUC0-t and Cmax ratios were within the 80-125% bioequivalence range. | The generic and innovator products were determined to be bioequivalent.[15] | [15] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Beagle Dogs | Oral Bioavailability: 1.7-fold increase compared to rosuvastatin substance.Cmax: 2.1-fold increase. | SNEDDS significantly enhanced the oral bioavailability of rosuvastatin.[11][12][13] A Level A IVIVC was established.[11][12][13] | [11][12][13] |
| In-Situ Forming Nanovesicular Systems (IFNs) | Rabbits | Oral Bioavailability: 3-fold increase compared to the market product. | IFNs were shown to be a promising approach to boost rosuvastatin bioavailability.[5] | [5] |
Key In Vitro Experimental Protocols
2.1. In Vitro Dissolution Testing (USP Apparatus II)
This is the most common method for assessing the in vitro release of rosuvastatin from solid oral dosage forms.
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Dissolution Media:
-
Sampling Times: Samples are typically drawn at 5, 10, 15, 30, 45, and 60 minutes.[8]
-
Analysis: The concentration of dissolved rosuvastatin is determined by UV-Vis spectrophotometry (at ~244 nm) or HPLC.[8][10]
2.2. Caco-2 Permeability Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line, is the 'gold standard' for in vitro prediction of intestinal drug absorption.[17][18][19] When cultured as a monolayer, these cells differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[19]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[19]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[18][20]
-
Transport Study:
-
The experiment measures the transport of rosuvastatin from an apical (AP) compartment to a basolateral (BL) compartment (simulating absorption) and from BL to AP (simulating efflux).[18]
-
Rosuvastatin is added to the donor compartment, and samples are taken from the receiver compartment at specific time points.
-
The effect of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can be investigated by co-incubating with specific inhibitors (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP).[17][20]
-
-
Analysis: Rosuvastatin concentrations in the samples are quantified using LC-MS/MS.[18]
-
Calculation: The apparent permeability coefficient (Papp) is calculated, which reflects the drug's ability to cross the cell monolayer.[20] Studies have shown that both passive diffusion and active transport are involved in the transepithelial transport of rosuvastatin in the Caco-2 model.[20][21]
Mandatory Visualizations
Caption: Experimental workflow for developing an in vitro-in vivo correlation (IVIVC).
Caption: Key pathways for rosuvastatin absorption, transport, and metabolism.
Discussion and Conclusion
The prediction of rosuvastatin's in vivo performance from in vitro data is a multifactorial challenge.
-
Dissolution as a Predictor: For a BCS Class II drug like rosuvastatin, in vitro dissolution is a strong indicator of in vivo bioavailability, especially when comparing formulations with different solubilization technologies (e.g., solid dispersions, SNEDDS). Studies consistently show that enhanced dissolution in vitro translates to improved bioavailability in vivo.[5][11][12][13] The choice of dissolution medium is critical, with pH 6.6 citrate buffer being particularly relevant for rosuvastatin.[5][8]
-
Role of Permeability and Transporters: While rosuvastatin has high intrinsic permeability, its absorption and hepatic disposition are significantly influenced by influx (OATP1B1, OATP1B3) and efflux (BCRP) transporters.[22][23][24][25] Therefore, dissolution data alone may not fully predict in vivo outcomes, especially when considering drug-drug interactions or genetic polymorphisms affecting these transporters.[26] The Caco-2 model is valuable for studying these transport mechanisms, and data from such assays can be integrated into more complex physiologically based pharmacokinetic (PBPK) models.[25][27]
-
In Vitro-In Vivo Correlation (IVIVC): A Level A IVIVC, which establishes a point-to-point relationship between in vitro dissolution and in vivo absorption, has been successfully developed for a rosuvastatin SNEDDS formulation.[11][12][13] This demonstrates that with appropriate formulation design and in vitro methodology, a highly predictive model can be established. PBPK models that integrate in vitro data on dissolution, permeability, metabolism, and transporter kinetics offer a mechanistic framework for predicting the in vivo pharmacokinetics of rosuvastatin and the impact of drug-drug interactions.[25][27][28][29]
References
- 1. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 2. tmda.go.tz [tmda.go.tz]
- 3. Directly compressed rosuvastatin calcium tablets that offer hydrotropic and micellar solubilization for improved dissolution rate and extent of drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. annexpublishers.com [annexpublishers.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scispace.com [scispace.com]
- 10. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self Nanoelmusifying Drug Delivery System of Rosuvastatin: Bioavailability Evaluation and In vitro - In vivo Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Transepithelial transport of rosuvastatin and effect of ursolic acid on its transport in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Understanding SLCO1B1 and ABCG2 transporter effects on rosuvastatin pharmacokinetics in Whites and Asians [escholarship.org]
- 23. Different Effects of SLCO1B1 Polymorphism on the Pharmacokinetics of Atorvastatin and Rosuvastatin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A mechanistic framework for in vitro-in vivo extrapolation of liver membrane transporters: prediction of drug-drug interaction between rosuvastatin and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Influence of OATP1B1 genotype on the pharmacokinetics of rosuvastatin in Koreans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Calibrating the In Vitro-In Vivo Correlation for OATP-Mediated Drug-Drug Interactions with Rosuvastatin Using Static and PBPK Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Rosuvastatin Shows Efficacy in Statin-Intolerant Patients, Though Nocebo Effect is Significant
For researchers, scientists, and drug development professionals navigating the challenge of statin intolerance, a review of randomized controlled trials reveals that rosuvastatin (B1679574) can be an effective option for lowering low-density lipoprotein cholesterol (LDL-C). However, the data also underscores the substantial impact of the nocebo effect, where negative expectations contribute to adverse effects. This comparison guide synthesizes findings from key studies, presenting experimental data, protocols, and workflows to provide a comprehensive overview of rosuvastatin versus placebo in this specific patient population.
Efficacy in Lowering Cholesterol
Rosuvastatin has demonstrated a significant reduction in LDL-C levels in patients who have previously reported intolerance to other statins.
| Study/Analysis | Rosuvastatin Dosage | Mean LDL-C Reduction | Comparator | Notes |
| Wongwiwatthananukit et al.[1] | 10 mg every other day | 39% | 10 mg once daily (48% reduction) | Randomized, open-label trial in 81 patients with primary hypercholesterolemia.[1] |
| Gadarla et al.[1] | 5 and 10 mg twice weekly | 26% | Baseline | Study in patients with statin-induced myalgia related to other lipid-lowering therapies.[1] |
| Ruisinger et al.[1] | Mean 10 mg once per week (range 2.5 to 20 mg) | 23% | Baseline | Study in 50 patients with a previous statin adverse event; 74% tolerated the regimen.[1] |
| Retrospective Analysis[1] | Mean 5.6 mg every other day | 34.5% | Baseline | Analysis of 51 patients with statin intolerance; 72.5% tolerated the regimen.[1] |
| Kennedy et al.[2] | 5 mg once-weekly, titrated to 10 mg once-weekly | 12.2% | Placebo (0.4% reduction) | Randomized, double-blind, placebo-controlled crossover study in 17 patients with a history of myalgias on statin therapy.[2] |
| Observational Study[3] | 5 mg daily | 43% | Baseline | Retrospective multicentre study in 325 patients intolerant to other statins.[3] |
| Observational Study[3] | 5 mg 2-3 times weekly | 32% | Baseline | Part of the same retrospective multicentre study.[3] |
| Observational Study[4] | 5 mg weekly | 23% | Baseline | Part of the same retrospective multicentre study.[4] |
Tolerability and the Nocebo Effect
A significant body of evidence from randomized controlled trials points towards the "nocebo effect" as a major contributor to statin intolerance. Many patients who report side effects from statins experience similar symptoms when taking a placebo.
The SAMSON (Self-Assessment Method for Statin Side-effects or Nocebo) trial provided compelling evidence for this phenomenon. In this n-of-1 trial, 60 patients who had previously discontinued (B1498344) statins due to side effects were given monthly bottles containing atorvastatin (B1662188), a placebo, or no tablets for a year.[5][6] The study found that 90% of the symptom burden reported by patients on statins was also elicited by the placebo.[6][7][8][9] The mean symptom score was significantly higher in both the statin and placebo months compared to the no-tablet months, with no significant difference between the statin and placebo periods.[10] Following the trial, half of the participants successfully restarted statin therapy.[5][8]
Similarly, the DESIFOR (DEtermining Statin Intolerance FOr Rosuvastatin) pilot trial, a single-center, double-blinded randomized n-of-1 trial, found no overall difference in mean pain scores between rosuvastatin and placebo.[11] After being unblinded to their results, two-thirds of the participants were able to tolerate unblinded rosuvastatin for three months.[11]
| Adverse Event/Outcome | Rosuvastatin Group | Placebo Group | Study Details |
| Myalgias requiring cessation of therapy | 20% (3 of 15 patients) | 11.8% (2 of 17 patients) | Kennedy et al. - Randomized, double-blind, placebo-controlled crossover study.[2] |
| Discontinuation due to adverse effects | 11% (36 of 325 patients) | N/A | Observational Study - Patients intolerant to other conventional statin regimens.[3] |
| Mean Symptom Score (0-100 scale) | 16.3 | 15.4 | SAMSON Trial - No significant difference between statin and placebo.[7][10] |
Experimental Protocols
SAMSON Trial: N-of-1 Crossover Design
The SAMSON trial employed a unique N-of-1 design to investigate the nocebo effect in individual patients.
Objective: To determine the proportion of statin-related symptoms that are also elicited by a placebo in patients with a history of statin intolerance.
Methodology:
-
Participants: 60 patients who had previously discontinued statin therapy due to intolerable side effects.[10]
-
Study Periods: Each participant received a set of 12 anonymized monthly pill bottles.[5][6]
-
Randomization: The bottles were randomly allocated to contain either atorvastatin 20 mg, an identical placebo, or no tablets.[5][6]
-
Symptom Tracking: Participants used a smartphone app to record their daily symptom intensity on a visual analogue scale from 0 (no symptoms) to 100 (worst imaginable).[6][7]
-
Primary Outcome: The primary outcome was the mean daily symptom score during the statin, placebo, and no-tablet months.
DESIFOR Pilot Trial: N-of-1 Design to Facilitate Tolerance
The DESIFOR trial aimed to use an n-of-1 trial to help patients overcome perceived statin intolerance.
Objective: To assess the feasibility of using a blinded n-of-1 trial to facilitate tolerance of unblinded rosuvastatin.
Methodology:
-
Participants: Patients eligible for statin therapy but with a history of intolerance to at least two statins.[11]
-
Intervention: Participants received a kit with five randomly allocated 4-week blister packs containing either 20mg of rosuvastatin or a placebo.[12]
-
Symptom Tracking: Patients documented the severity of musculoskeletal symptoms weekly.[12]
-
Primary Endpoint: The difference between the mean musculoskeletal symptom score on statin therapy compared to the mean score on placebo.[12]
-
Follow-up: After the blinded phase, results were reviewed with the patient. For those without a clear correlation of symptoms to statin therapy, a 3-month trial of unblinded rosuvastatin was recommended.[11][12]
References
- 1. Treating statin-intolerant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of once-weekly rosuvastatin in patients with previous statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daily and intermittent rosuvastatin 5 mg therapy in statin intolerant patients: an observational study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. theskepticalcardiologist.com [theskepticalcardiologist.com]
- 6. bhf.org.uk [bhf.org.uk]
- 7. Both Statins and Placebos Produce ‘Very Real’ Side Effects: SAMSON | tctmd.com [tctmd.com]
- 8. SAMSON and the Nocebo Effect: Management of Statin Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Side Effect Patterns in a Crossover Trial of Statin, Placebo, and No Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Double-Blinded Randomized N-of-1 Trial to Facilitate Tolerance of Unblinded Rosuvastatin: The DESIFOR Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of Dissolution Profiles for Generic and Brand-Name Rosuvastatin Tablets
An objective comparison of the in vitro dissolution performance of various rosuvastatin (B1679574) calcium tablets, supported by experimental data, to assess their interchangeability.
This guide provides a comprehensive comparison of the dissolution profiles of generic and brand-name rosuvastatin calcium tablets, a medication widely used to treat hyperlipidemia. The analysis is based on data from several in vitro dissolution studies, which are crucial for ensuring the bioequivalence and therapeutic interchangeability of generic pharmaceutical products with their innovator counterparts. The data and methodologies presented herein are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Experimental Protocols
The dissolution studies cited in this guide predominantly adhere to the standards set by the United States Pharmacopeia (USP). The typical experimental setup for these analyses is detailed below.
Dissolution Apparatus and Parameters:
A standard USP Dissolution Apparatus, either Apparatus 2 (Paddle) or Apparatus 1 (Basket), is employed for the tests.[1][2] The key operational parameters are consistently maintained across studies to ensure reproducibility:
Dissolution Media:
To simulate the physiological conditions of the gastrointestinal tract, a variety of dissolution media with different pH levels are utilized. The most common media include:
-
0.1 N Hydrochloric Acid (HCl), pH 1.2 (simulating stomach acid)[1]
-
0.05 M Sodium Citrate Buffer, pH 6.6 (recommended by the FDA for rosuvastatin)[1][2][3]
-
0.05 M Phosphate Buffer, pH 6.8 (simulating the small intestine)[1][4]
Due to the acid instability of rosuvastatin, dissolution studies are often recommended to be conducted at a pH of 6.6.[2][3]
Sampling and Analysis:
Samples are withdrawn from the dissolution medium at specified time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[3] The concentration of dissolved rosuvastatin is then determined using a validated analytical method, typically UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]
Data Presentation
The following tables summarize the quantitative data from comparative dissolution studies, showcasing the percentage of drug released from the innovator brand (Crestor) and various generic formulations over time in different dissolution media.
Table 1: Comparative Dissolution in 0.1 N HCl (pH 1.2) at 60 minutes
| Brand Name | % Drug Released (mean) |
| Crestor (Innovator) | 88.9% |
| Resova (Generic) | 88.7% |
| Ivarin (Generic) | 75.2% |
Source: Data extracted from a study comparing rosuvastatin tablets in Saudi Arabia.[1]
Table 2: Comparative Dissolution in 0.05 M Phosphate Buffer (pH 6.8) at 60 minutes
| Brand Name | % Drug Released (mean) |
| Crestor (Innovator) | 98.5% |
| Resova (Generic) | 98.8% |
| Ivarin (Generic) | 98.4% |
Source: Data extracted from a study comparing rosuvastatin tablets in Saudi Arabia.[1]
Table 3: Comparative Dissolution in 0.05 M Sodium Citrate Buffer (pH 6.6) at 60 minutes
| Brand Name | % Drug Released (mean) |
| Crestor (Innovator) | 99.1% |
| Resova (Generic) | 102.1% |
| Ivarin (Generic) | 99.8% |
Source: Data extracted from a study comparing rosuvastatin tablets in Saudi Arabia.[1]
In these studies, most generic brands demonstrated dissolution profiles comparable to the innovator brand, particularly in the pH 6.6 and 6.8 media.[1] For a formal assessment of bioequivalence, similarity (f2) and difference (f1) factors are calculated. An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.[2][5] Several studies have found that many generic rosuvastatin products meet these criteria, suggesting they can be used interchangeably with the innovator brand.[1][2][5] However, some studies have also identified generic products that failed to meet the in vitro bioequivalence requirements, highlighting the importance of post-market quality surveillance.[5]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a comparative dissolution study of rosuvastatin tablets.
A schematic of the experimental workflow for comparative dissolution profiling.
References
A Comparative Analysis of Novel Cholesterol-Lowering Agents and Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies is rapidly evolving, with several new agents emerging as alternatives or adjuncts to the well-established statin class of drugs, of which rosuvastatin (B1679574) is a potent member. This guide provides a comprehensive benchmark of these novel therapies—PCSK9 inhibitors (inclisiran and lerodalcibep), bempedoic acid, and the ANGPTL3 inhibitor evinacumab—against rosuvastatin sodium. The comparison focuses on their mechanisms of action, clinical efficacy in lowering low-density lipoprotein cholesterol (LDL-C), and safety profiles, supported by data from key clinical trials.
Mechanism of Action: A Divergence in Pathways
While rosuvastatin and the newer agents share the ultimate goal of reducing LDL-C, they achieve this through distinct molecular pathways. Rosuvastatin acts by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-C from the circulation.[2]
In contrast, the newer agents target different proteins involved in lipid metabolism:
-
PCSK9 Inhibitors (Inclisiran and Lerodalcibep): These agents prevent the PCSK9 protein from binding to LDL receptors on the surface of liver cells.[3][4] By inhibiting PCSK9, these drugs prevent the degradation of LDL receptors, leading to increased recycling of these receptors to the hepatocyte surface and consequently, a more efficient removal of LDL-C from the bloodstream.[3][4] Inclisiran is a small interfering RNA (siRNA) that inhibits the synthesis of PCSK9, while lerodalcibep is a small binding protein that blocks PCSK9 activity.[2][5]
-
Bempedoic Acid: This agent is a prodrug that is activated in the liver to bempedoyl-CoA, which then inhibits ATP-citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[6][7][8] The inhibition of ACL reduces the production of a key substrate for cholesterol synthesis, leading to the upregulation of LDL receptors.[6][7] A key feature of bempedoic acid is its liver-specific activation, which is thought to reduce the risk of muscle-related side effects sometimes associated with statins.[6][7]
-
ANGPTL3 Inhibitors (Evinacumab): Evinacumab is a monoclonal antibody that targets and inhibits angiopoietin-like protein 3 (ANGPTL3).[9] ANGPTL3 is a protein that inhibits lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL), enzymes crucial for the breakdown of triglycerides.[10] By inhibiting ANGPTL3, evinacumab promotes the clearance of triglyceride-rich lipoproteins and reduces LDL-C levels through a mechanism that is independent of the LDL receptor pathway.[10][11]
Clinical Efficacy: Head-to-Head and Add-on Therapies
Direct head-to-head comparisons of these new agents as monotherapy against rosuvastatin monotherapy are limited in publicly available clinical trial data. Most studies have evaluated the efficacy of these novel drugs as add-on therapy to statins or in patients who are intolerant to statins.
LDL-C Reduction
The following table summarizes the approximate LDL-C reduction observed with these agents. It is important to note that the patient populations and study designs (monotherapy vs. add-on therapy) vary across trials.
| Drug Class | Agent | Approximate LDL-C Reduction | Clinical Trial Context |
| Statin | Rosuvastatin | 46% to 55% (10-40 mg/day)[10] | Monotherapy |
| PCSK9 Inhibitor | Inclisiran | ~50%[2][7] | Added to maximally tolerated statin therapy |
| PCSK9 Inhibitor | Lerodalcibep | 56% to 63%[5][12] | Added to stable statin therapy |
| ATP-Citrate Lyase Inhibitor | Bempedoic Acid | 18% to 25%[13] | Monotherapy or added to statin therapy |
| ANGPTL3 Inhibitor | Evinacumab | ~49%[3] | Added to other lipid-lowering therapies in patients with homozygous familial hypercholesterolemia |
Combination Therapy
Clinical trials have consistently demonstrated that adding a novel agent to statin therapy results in significantly greater LDL-C reduction than statin monotherapy alone. For instance, adding ezetimibe (B1671841) to rosuvastatin has been shown to achieve a greater than 50% reduction in LDL-C.[6][14] Similarly, the addition of bempedoic acid to rosuvastatin provides an additional 15-18% reduction in LDL-C.[15] The EXPLORER study showed that combining rosuvastatin 40 mg with ezetimibe 10 mg led to a 69.8% LDL-C reduction compared to 57.1% with rosuvastatin alone.[14]
Safety and Tolerability
The safety profiles of these agents are a key consideration for their clinical use.
| Drug Class | Agent | Common Adverse Events |
| Statin | Rosuvastatin | Muscle pain, increased blood sugar levels, constipation, nausea, diarrhea, stomach pain, cramps, elevation of liver enzymes.[11] |
| PCSK9 Inhibitor | Inclisiran | Injection site reactions, joint pain, urinary tract infection, diarrhea, bronchitis, pain in extremity.[5] |
| PCSK9 Inhibitor | Lerodalcibep | Mild to moderate injection site reactions (redness, itching, bruising).[5] |
| ATP-Citrate Lyase Inhibitor | Bempedoic Acid | Muscle spasms, joint pain (including gout).[13] |
| ANGPTL3 Inhibitor | Evinacumab | Common cold symptoms, flu-like symptoms, dizziness, pain in legs or arms, nausea, decreased energy.[3] |
Experimental Protocols
The following outlines the general methodologies used in clinical trials to assess the efficacy and safety of these cholesterol-lowering agents.
Lipid Profile Analysis
A standard lipid panel is a primary endpoint in these clinical trials. The protocol typically involves:
-
Patient Preparation: Patients are required to fast for at least 10-12 hours before blood sample collection.
-
Blood Collection: A venous blood sample is collected into an appropriate tube (e.g., EDTA-containing tube for plasma).
-
Sample Processing: The blood sample is centrifuged to separate plasma or serum.
-
Lipid Measurement: The plasma or serum is analyzed for the following parameters:
-
Total Cholesterol
-
Low-Density Lipoprotein Cholesterol (LDL-C) - Often calculated using the Friedewald equation or measured directly.
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides
-
Non-HDL-C
-
Apolipoprotein B (ApoB)
-
-
Data Analysis: The percentage change from baseline in LDL-C and other lipid parameters is calculated for each treatment group and compared.
Assessment of Adverse Events
The safety and tolerability of the drugs are monitored throughout the clinical trial. The standard protocol includes:
-
Spontaneous Reporting: Patients are encouraged to report any adverse events they experience to the clinical trial staff at each visit.
-
Systematic Inquiry: At each study visit, investigators systematically question patients about the occurrence of specific adverse events, often using a standardized questionnaire.
-
Physical Examinations: Regular physical examinations are conducted to identify any objective signs of adverse events.
-
Laboratory Monitoring: Blood samples are regularly collected to monitor for any changes in safety parameters, including:
-
Liver function tests (ALT, AST)
-
Creatine kinase (CK) levels to monitor for muscle-related side effects.
-
Fasting blood glucose and HbA1c to monitor for effects on glucose metabolism.
-
-
Adverse Event Classification: All reported adverse events are classified based on their severity, seriousness, and relationship to the study drug.
Visualizing the Pathways and Processes
To better understand the molecular mechanisms and experimental flow, the following diagrams are provided.
Rosuvastatin's Mechanism of Action
PCSK9 Inhibitor Mechanism of Action
Bempedoic Acid's Mechanism of Action
ANGPTL3 Inhibitor Mechanism of Action
Clinical Trial Experimental Workflow
References
- 1. Cholesterol: Comparing the risks, safety of rosuvastatin, atorvastatin [medicalnewstoday.com]
- 2. The combination use of inclisiran and statins versus statins alone in the treatment of dyslipidemia in mainland China: a cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evkeeza (evinacumab) vs Roszet (rosuvastatin and ezetimibe) | Everyone.org [everyone.org]
- 4. Addition of bempedoic acid versus statin titration in high-risk patients not reaching LDL-c target - - PACE-CME [pace-cme.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bempedoic Acid vs Rosuvastatin Comparison - Drugs.com [drugs.com]
- 12. youtube.com [youtube.com]
- 13. eurekahealth.com [eurekahealth.com]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
